molecular formula C9H17BrO2 B1587034 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane CAS No. 87842-52-2

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Cat. No.: B1587034
CAS No.: 87842-52-2
M. Wt: 237.13 g/mol
InChI Key: HSWLDQSQVWEZIG-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a useful research compound. Its molecular formula is C9H17BrO2 and its molecular weight is 237.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-8(2)6-11-9(3,4-5-10)12-7-8/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWLDQSQVWEZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(C)CCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380712
Record name 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87842-52-2
Record name 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane from Methyl Vinyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane, a valuable building block in organic synthesis, starting from methyl vinyl ketone. The synthesis involves a two-step process: the protection of the ketone functionality of methyl vinyl ketone as a cyclic ketal using neopentyl glycol, followed by the anti-Markovnikov hydrobromination of the vinyl group. This guide delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. The information presented herein is curated for researchers and professionals in the fields of organic chemistry and drug development, aiming to provide a robust and reproducible methodology for the preparation of this key synthetic intermediate.

Introduction: Significance and Applications

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane serves as a versatile bifunctional molecule in organic synthesis. The bromoethyl group provides a reactive handle for nucleophilic substitution and organometallic coupling reactions, while the protected ketone, a 1,3-dioxane, is stable under a variety of reaction conditions, yet can be readily deprotected when needed.[1] This unique combination of a reactive electrophilic center and a masked carbonyl group makes it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and natural products. The 2,5,5-trimethyl substitution on the dioxane ring, derived from neopentyl glycol, enhances the stability of the protecting group due to the Thorpe-Ingold effect.[2]

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule from methyl vinyl ketone is efficiently achieved through a two-step sequence. This strategy prioritizes the protection of the reactive ketone functionality before introducing the bromoethyl moiety. This sequence is crucial to prevent undesired side reactions that could occur at the carbonyl group during the hydrobromination step.

Overall Synthetic Scheme:

synthesis_overview MVK Methyl Vinyl Ketone Intermediate 2,5,5-Trimethyl-2-vinyl-1,3-dioxane MVK->Intermediate Neopentyl Glycol, Acid Catalyst Product 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane Intermediate->Product HBr, Radical Initiator

Figure 1: Overall synthetic pathway from methyl vinyl ketone.

Step 1: Ketalization - Protection of the Carbonyl Group

The first step involves the protection of the ketone in methyl vinyl ketone as a cyclic ketal. This is a standard and highly effective method for masking the reactivity of carbonyl compounds.[3]

Mechanistic Insight

The reaction proceeds via an acid-catalyzed nucleophilic addition of neopentyl glycol to the carbonyl carbon of methyl vinyl ketone. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The hydroxyl groups of neopentyl glycol then act as nucleophiles, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the stable six-membered 1,3-dioxane ring.[1] The use of neopentyl glycol is advantageous as it forms a thermodynamically stable cyclic ketal.[2]

ketalization_mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Ring Closure & Dehydration MVK Methyl Vinyl Ketone Protonated_MVK Protonated Methyl Vinyl Ketone MVK->Protonated_MVK H+ Neopentyl_Glycol Neopentyl Glycol Hemiketal Hemiketal Intermediate Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal H+ Protonated_MVKNeopentyl_Glycol Protonated_MVKNeopentyl_Glycol Protonated_MVKNeopentyl_Glycol->Hemiketal Oxonium_Ion Oxonium Ion Protonated_Hemiketal->Oxonium_Ion -H2O Product 2,5,5-Trimethyl-2-vinyl-1,3-dioxane Oxonium_Ion->Product -H+

Figure 2: Simplified mechanism of acid-catalyzed ketalization.

Experimental Protocol: Synthesis of 2,5,5-Trimethyl-2-vinyl-1,3-dioxane

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl Vinyl Ketone70.0970.0 g (83.3 mL)1.0
Neopentyl Glycol104.15104.15 g1.0
p-Toluenesulfonic acid monohydrate190.221.0 g0.005
Toluene-250 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl vinyl ketone, neopentyl glycol, p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 2,5,5-trimethyl-2-vinyl-1,3-dioxane as a colorless liquid.

Step 2: Hydrobromination - Formation of the Bromoethyl Group

The second step is the addition of hydrogen bromide (HBr) across the vinyl double bond of the protected methyl vinyl ketone. To achieve the desired 2-(2-bromoethyl) product, an anti-Markovnikov addition is required.

Mechanistic Insight: Radical vs. Ionic Addition

The regioselectivity of HBr addition to an alkene is dictated by the reaction mechanism.

  • Ionic (Markovnikov) Addition: In the absence of radical initiators, HBr adds via an electrophilic addition mechanism. The proton (H+) adds to the carbon of the double bond that results in the formation of the more stable carbocation. For a terminal alkene, this leads to the bromine atom adding to the more substituted carbon (Markovnikov's rule).[4]

  • Radical (Anti-Markovnikov) Addition: In the presence of a radical initiator (e.g., peroxides, AIBN, or even atmospheric oxygen), the reaction proceeds through a free-radical chain mechanism.[5][6] The bromine radical (Br•) is the initial species that adds to the double bond. This addition occurs at the less substituted carbon to form the more stable secondary radical. Subsequent abstraction of a hydrogen atom from another molecule of HBr yields the anti-Markovnikov product and regenerates the bromine radical, propagating the chain reaction.[7][8]

hydrobromination_mechanism cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Radical Initiator Radical Radical Initiator->Radical HBr HBr Br_radical Br• RadicalHBr RadicalHBr RadicalHBr->Br_radical Intermediate_Radical Secondary Radical Intermediate Product 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane Vinyl_Dioxane 2,5,5-Trimethyl-2-vinyl-1,3-dioxane Vinyl_DioxaneBr_radical Vinyl_DioxaneBr_radical Vinyl_DioxaneBr_radical->Intermediate_Radical Intermediate_RadicalHBr Intermediate_RadicalHBr ProductBr_radical ProductBr_radical Intermediate_RadicalHBr->ProductBr_radical Br2 Br2 Br_radicalBr_radical Br_radicalBr_radical Br_radicalBr_radical->Br2

Figure 3: Simplified mechanism of radical-initiated anti-Markovnikov hydrobromination.

Experimental Protocol: Synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

A reliable procedure for this transformation is adapted from Organic Syntheses.[9] This method involves the in-situ generation of 4-bromobutan-2-one followed by ketalization. A direct hydrobromination of the pre-formed ketal is also a viable and often preferred route.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5,5-Trimethyl-2-vinyl-1,3-dioxane156.2215.6 g0.1
Hydrogen Bromide (33% in acetic acid)80.91~27 mL~0.15
Azobisisobutyronitrile (AIBN)164.210.164 g0.001
Dichloromethane-100 mL-

Procedure:

  • Dissolve 2,5,5-trimethyl-2-vinyl-1,3-dioxane and AIBN in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the hydrogen bromide solution in acetic acid dropwise over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the carbonyl peak from the starting material and the presence of characteristic C-O and C-Br stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

Safety Considerations

  • Methyl vinyl ketone is a highly toxic and flammable liquid.[10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Hydrogen bromide is a corrosive and toxic gas. The solution in acetic acid is also highly corrosive. Handle with extreme care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • AIBN is a flammable solid and can decompose exothermically. Avoid heating.

Conclusion

The synthesis of 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane from methyl vinyl ketone is a straightforward and efficient process that provides a valuable synthetic intermediate. The key to a successful synthesis lies in the strategic protection of the ketone followed by a regioselective anti-Markovnikov hydrobromination. The protocols outlined in this guide, grounded in established chemical principles, offer a reliable pathway for the preparation of this versatile building block for applications in pharmaceutical and chemical research.

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses Procedure. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]

  • Petroski, R. J. (2005). Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl). Agricultural Research Service, (193).
  • Calcott, W. S., & Carter, A. S. (1934). Process for the manufacture of methyl vinyl ketone. U.S. Patent No. 1,967,225. Washington, DC: U.S.
  • Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, March 15). Radical Addition of HBr. YouTube. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NEOPENTYL GLYCOL. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9: Alkynes + HBr (radical). Retrieved from [Link]

  • Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • Chemistry Stack Exchange. (2015, April 16). Addition of HBr to Vinyl bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 7). Anti-Markovnikov Hydrobromination. YouTube. Retrieved from [Link]

  • University of Calgary. (2002). Chem 353 Winter '02 MT : Mechanism. Retrieved from [Link]

  • Evans, T. S., & Evans, K. L. (2017). anti-Markovnikov Hydrobromination of Alkenes. Proceedings of the West Virginia Academy of Science, 89(1).
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl vinyl ketone. Retrieved from [Link]

Sources

"2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane: Properties, Synthesis, and Applications

Introduction

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a bifunctional organic compound of significant interest to synthetic chemists, particularly within the realms of pharmaceutical research and complex molecule synthesis. Its structure uniquely combines a stable cyclic ketal (a 1,3-dioxane), which serves as a robust protecting group for a ketone, with a reactive primary alkyl bromide. This duality allows for selective chemical transformations at one end of the molecule while the other remains inert, making it a valuable building block for the strategic construction of advanced molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, and an exploration of its reactivity and applications for research scientists and drug development professionals.

Molecular Structure and Identification

The core of the molecule is a six-membered 1,3-dioxane ring. This ring is substituted at the C2 position with both a methyl group and a 2-bromoethyl side chain. The C5 position features a gem-dimethyl substitution. This neopentyl-like arrangement on the dioxane backbone enhances the steric bulk and stability of the ketal protecting group.

Caption: Chemical structure of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 87842-52-2 [1]
Molecular Formula C₉H₁₇BrO₂ [1][2]
Molecular Weight 237.13 g/mol [1][2]
InChI Key HSWLDQSQVWEZIG-UHFFFAOYSA-N [1][3]

| SMILES | CC1(C)COC(C)(CCBr)OC1 |[1] |

Physicochemical Properties

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a liquid at room temperature with a high boiling point, characteristic of its molecular weight and polar functional groups. Its properties are well-documented, making it a reliable reagent in planned synthetic sequences.

Table 2: Physical and Chemical Properties

Property Value Source
Form Liquid [1]
Boiling Point 72-73 °C at 0.6 mmHg [1][4]
Density 1.26 g/mL at 25 °C [1][4]
Refractive Index (n20/D) 1.470 [1][4]
Flash Point 93.4 °C (200.1 °F) - closed cup [1]

| Storage Temperature | 2-8°C |[1][4] |

The compound's dioxane structure confers general stability under basic, oxidative, and reductive conditions, a key feature of acetal protecting groups.[5] However, it is labile in the presence of Brønsted or Lewis acids, which will hydrolyze the ketal to regenerate the parent ketone.[5] It should be stored in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.

Synthesis and Mechanism

A reliable and well-documented procedure for the synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is available from Organic Syntheses, a highly trusted source for reproducible experimental protocols.[6] The synthesis is a one-pot reaction that proceeds in two key stages.

Synthesis_Workflow MVK Methyl Vinyl Ketone BromoKetone 4-Bromobutan-2-one (Intermediate) MVK->BromoKetone Hydrobromination HBr Anhydrous HBr HBr->BromoKetone Hydrobromination Neopentanediol Neopentanediol Product 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane Neopentanediol->Product Ketalization TEOF Triethyl Orthoformate TEOF->Product Ketalization pTSA p-Toluenesulfonic Acid pTSA->Product Ketalization BromoKetone->Product Ketalization

Caption: One-pot synthesis workflow for the target compound.

Detailed Experimental Protocol

Adapted from Organic Syntheses, 1984, 62, 140.[6]

Step 1: Hydrobromination of Methyl Vinyl Ketone

  • Equip a 1-L, three-necked flask with a magnetic stirrer and a gas inlet tube.

  • Charge the flask with 700 mL of dichloromethane, 140 g (2.00 mol) of methyl vinyl ketone, and a catalytic amount (0.010 g) of dicinnamalacetone indicator.

  • Bubble anhydrous hydrogen bromide gas into the stirred solution. The reaction is monitored by the indicator; continue bubbling until the color changes to a deep red, signifying the presence of excess acid and completion of the hydrobromination to form 4-bromobutan-2-one in situ.

  • Expert Insight (Causality): The addition of HBr across the double bond of the α,β-unsaturated ketone follows Markovnikov's rule in reverse due to the electron-withdrawing nature of the carbonyl group, placing the bromine on the β-carbon. The indicator provides a simple, visual endpoint for the reaction, preventing the addition of a large excess of HBr which could lead to side reactions.

Step 2: Ketal Formation

  • Remove the gas inlet tube. To the solution containing the intermediate bromo-ketone, add 208 g (2.00 mol) of neopentanediol, 296 g (2.00 mol) of triethyl orthoformate, and 0.67 g of p-toluenesulfonic acid monohydrate (p-TSA).

  • Stopper the flask and stir the mixture at room temperature for 1–2 hours.

  • Concentrate the reaction mixture by rotary evaporation to remove the solvent and volatile byproducts. The crude product can then be purified by vacuum distillation.

  • Expert Insight (Causality): This step protects the ketone as a 1,3-dioxane.

    • Neopentanediol is the diol that forms the backbone of the cyclic ketal.

    • p-TSA is the acid catalyst required for ketal formation.

    • Triethyl orthoformate acts as a dehydrating agent. It reacts with the water produced during the reaction to form ethyl formate and ethanol, driving the equilibrium towards the formation of the ketal, thereby ensuring a high yield. This is a classic application of Le Châtelier's principle.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The ketal is stable to bases and nucleophiles, while the alkyl bromide is an excellent electrophile.

Reactivity_Pathways Start 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane NucSub Nucleophilic Substitution Start->NucSub + Nu⁻ Grignard Grignard Formation Start->Grignard + Mg Deprotection Acidic Hydrolysis (Deprotection) Start->Deprotection + H₃O⁺ Product_Nuc R-Nu (e.g., R-CN, R-N₃, R-OR') NucSub->Product_Nuc Product_Grignard R-MgBr (Homoenolate Equivalent) Grignard->Product_Grignard Product_Deprotection Parent Bromo-Ketone Deprotection->Product_Deprotection

Caption: Key reaction pathways available to the title compound.

The 1,3-Dioxane as a Protecting Group

The primary role of the 2,5,5-trimethyl-1,3-dioxane group is to mask the ketone functionality. This protection is robust under a wide variety of conditions, including:

  • Basic conditions (e.g., NaOH, NaH, organolithium reagents).

  • Nucleophilic attack .

  • Reductive conditions (e.g., NaBH₄, LiAlH₄).

  • Oxidative conditions that do not involve strong acid.

This stability allows chemists to perform extensive modifications on the bromoethyl side chain without affecting the ketone. The ketal can be readily removed (deprotected) by treatment with aqueous acid (e.g., HCl, H₂SO₄, or p-TSA in wet acetone) to reveal the original ketone.

Reactions of the Bromoethyl Group

The C-Br bond is the primary site of reactivity.

  • Nucleophilic Substitution: The bromide is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, thiolates, carbanions). This allows for the introduction of diverse functional groups.

  • Grignard Reagent Formation: The compound reacts with magnesium metal to form the corresponding Grignard reagent. This transforms the electrophilic carbon into a potent nucleophile. The resulting organometallic reagent is a masked homoenolate equivalent, a valuable synthon for creating carbon-carbon bonds with electrophiles like aldehydes, ketones, or esters. The analogous Grignard reagent from 2-(2-bromoethyl)-1,3-dioxane is noted for its thermal stability.[7]

Spectroscopic Characterization

Unambiguous characterization of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is achieved through standard spectroscopic methods. While actual spectra require instrumentation, the expected features can be predicted from the structure.

  • ¹H NMR: The spectrum would show a singlet for the C2-methyl group, two distinct singlets for the non-equivalent gem-dimethyl groups at C5, and two singlets for the diastereotopic protons on the dioxane ring at C4 and C6. The bromoethyl group would appear as two characteristic triplets, integrating to 2H each, due to coupling between the adjacent methylene groups.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals, including signals for the three methyl groups, three methylene groups (one being the C-Br carbon at a characteristic chemical shift), the quaternary C5, and the ketal carbon (C2) at a downfield shift (typically ~95-110 ppm).

  • Mass Spectrometry (MS): Electron ionization MS would likely show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a monobrominated compound.[3] Fragmentation would likely involve the loss of a bromine radical, a bromoethyl radical, or cleavage of the dioxane ring.

Safety and Handling

As a halogenated organic compound, proper safety protocols are mandatory.

  • Hazards: The compound is classified as a combustible liquid.[1] While specific toxicity data is limited, analogous bromo-acetals are known to be skin, eye, and respiratory irritants.[7][8][9]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or a face shield, and a lab coat are required.[1] Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool (2-8°C), dry place away from incompatible materials such as strong acids and oxidizing agents.[1][4]

Applications in Research and Drug Development

The utility of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane in a research context is as a versatile ketone-containing building block . In drug development, where the precise assembly of complex molecules is paramount, this reagent allows for a multi-step synthesis where a latent ketone is carried through several transformations.

Example Synthetic Strategy:

  • Protect: Synthesize the title compound from commercially available starting materials.

  • Modify: Use the bromoethyl group as a handle for chain extension or functionalization, for example, by forming a Grignard reagent and reacting it with a complex electrophile.

  • Deprotect: Once the desired modifications are complete, hydrolyze the dioxane ring with mild acid to unmask the ketone, which can then undergo further reactions (e.g., reductive amination, Wittig reaction) or be the final desired functionality in the target molecule.

This strategic use of protection and deprotection is fundamental to modern organic synthesis and is critical in constructing the complex scaffolds often found in medicinally active compounds.

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140.

  • PubChem. (n.d.). 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane. Retrieved January 21, 2026, from [Link]

  • SpectraBase. (n.d.). 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). 2(2-Bromoethyl)-1,3-dioxane. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (General reference for the stability and lability of dioxane protecting groups, exemplified by search result[5]).

  • Haz-Map. (n.d.). 2-(2-Bromoethyl)-1,3-dioxane. Retrieved January 21, 2026, from [Link]

Sources

"2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" CAS number 87842-52-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (CAS 87842-52-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane, a bifunctional molecule of significant utility in advanced organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, core reactivity, and strategic applications, emphasizing the chemical principles that underpin its use as a versatile synthetic building block.

Introduction: A Bifunctional Tool for Complex Synthesis

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (CAS No. 87842-52-2) is a specialized chemical intermediate featuring two key functional moieties: a reactive bromoethyl group and a sterically hindered 1,3-dioxane. The dioxane portion serves as a robust protecting group for a ketone, effectively masking a carbonyl functionality as a stable cyclic ketal.[1][2] This dual-functionality allows for the strategic introduction of a β-formylethyl synthon or a 4-oxobutyl fragment into target molecules.

The presence of the gem-dimethyl groups at the C5 position of the dioxane ring enhances the stability of the ketal, particularly towards acidic conditions, when compared to less substituted dioxanes or corresponding 1,3-dioxolanes.[3][4] This stability is a critical feature, providing a wide operational window for chemists to perform modifications on other parts of a molecule without premature deprotection. This guide will explore the synthesis, properties, and, most importantly, the strategic application of this reagent in multi-step synthesis.

Caption: Chemical Structure of the title compound.

Physicochemical & Spectroscopic Profile

A summary of the key physical and chemical properties is essential for handling and reaction planning.

PropertyValueReference(s)
CAS Number 87842-52-2
Molecular Formula C₉H₁₇BrO₂[5]
Molecular Weight 237.13 g/mol
Appearance Liquid
Boiling Point 72-73 °C at 0.6 mmHg[6]
Density 1.26 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.470[6]
Storage Temperature 2-8°C[6]

Spectroscopic analysis is critical for structure verification. While full spectra require access to specialized databases, key expected features include:

  • ¹H NMR: Signals corresponding to the gem-dimethyl protons, the dioxane ring methylene protons, the methyl group at C2, and the two triplet signals of the bromoethyl group.

  • ¹³C NMR: Resonances for the quaternary C2 and C5 carbons, the methyl carbons, the dioxane ring methylene carbons (OCH₂), and the carbons of the bromoethyl side chain (CH₂Br and CH₂).

  • MS (GC): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including loss of bromine and fragments related to the dioxane ring.[7]

  • FTIR: Characteristic C-O stretching frequencies for the ketal and C-Br stretching vibrations.

Synthesis and Purification: A Robust Protocol

The preparation of 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane is reliably achieved through a two-step, one-pot procedure adapted from a well-established method in Organic Syntheses.[8] The causality behind this procedure lies in the initial hydrobromination of an α,β-unsaturated ketone followed by an acid-catalyzed ketalization.

synthesis_scheme start Methyl Vinyl Ketone + HBr intermediate 4-Bromobutan-2-one start->intermediate Hydrobromination diol + Neopentanediol product 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane intermediate->product Ketalization diol->product Ketalization catalyst p-TsOH, Triethyl Orthoformate catalyst->product sub_graph

Caption: High-level synthesis workflow for the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on the procedure reported by Stowell, Keith, and King.[8]

Materials:

  • Methyl vinyl ketone (2.00 mol)

  • Anhydrous Hydrogen Bromide (HBr) gas

  • Neopentanediol (2,2-dimethyl-1,3-propanediol) (2.00 mol)

  • Triethyl orthoformate (2.00 mol)

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.67 g)

  • Dichloromethane (CH₂Cl₂) (solvent, e.g., 700 mL)

  • Dicinnamalacetone (indicator)

Procedure:

  • Vessel Preparation: Equip a 1-L three-necked flask with a magnetic stirrer and a gas inlet tube.

  • Initial Solution: Charge the flask with dichloromethane (700 mL), methyl vinyl ketone (140 g, 2.00 mol), and a small amount of dicinnamalacetone indicator (0.010 g).

  • Hydrobromination: Bubble anhydrous HBr gas through the stirred solution. The reaction is exothermic; cooling may be necessary to maintain room temperature. Continue the addition until the indicator color changes to a persistent deep red, signifying the presence of excess acid and complete consumption of the alkene. This step forms the intermediate, 4-bromobutan-2-one, in situ.

  • Ketalization Reagent Addition: Remove the gas inlet tube and add neopentanediol (208 g, 2.00 mol), triethyl orthoformate (296 g, 2.00 mol), and p-toluenesulfonic acid monohydrate (0.67 g) to the solution.

    • Scientific Rationale: Neopentanediol is the 1,3-diol required for the dioxane ring. p-Toluenesulfonic acid is the Brønsted acid catalyst for the ketalization. Triethyl orthoformate acts as a chemical water scavenger; it reacts with the water produced during ketalization to form ethanol and ethyl formate, driving the equilibrium towards the product. This is often more efficient than physical removal of water (e.g., Dean-Stark).

  • Reaction: Stopper the flask and stir the mixture at room temperature for 1-2 hours.

  • Workup and Purification: a. Concentrate the reaction mixture using a rotary evaporator to remove the dichloromethane and other volatile components. b. The residual oil is washed with saturated aqueous sodium bicarbonate to neutralize the acid catalyst and any remaining HBr. c. Dry the organic phase over an anhydrous drying agent like potassium carbonate or magnesium sulfate. d. Purify the crude product by vacuum distillation to yield the final product as a colorless liquid.[8]

Core Application: A Strategic β-Formylethyl Synthon

The primary utility of this reagent is to act as a precursor to a nucleophilic β-formylethyl group. This is achieved through the transformation of the bromoethyl moiety into a Grignard reagent, which can then be used in various carbon-carbon bond-forming reactions.

workflow start 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane grignard_formation Grignard Formation (Mg, THF) start->grignard_formation grignard_reagent Protected Grignard Reagent grignard_formation->grignard_reagent electrophile Electrophile Addition (e.g., R-COCl) grignard_reagent->electrophile intermediate Coupled Product electrophile->intermediate deprotection Acidic Hydrolysis (e.g., aq. HCl) intermediate->deprotection final_product Final Product (γ-Ketoaldehyde) deprotection->final_product

Caption: Workflow for using the title compound as a synthon.

Protocol: Grignard Reaction and Deprotection

This representative protocol illustrates the compound's use to synthesize a γ-ketoaldehyde.

Part A: Grignard Reagent Formation and Reaction

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), place magnesium turnings.

  • Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to activate the magnesium.

  • Addition: Slowly add a solution of 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane in anhydrous THF to the magnesium suspension. The reaction should initiate, evidenced by gentle refluxing. Maintain a steady reaction rate by controlling the addition rate and external cooling if necessary.

  • Reaction with Electrophile: Once the magnesium is consumed, cool the resulting Grignard reagent in an ice bath. Slowly add a solution of the desired electrophile (e.g., an acid chloride or ester) in THF.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part B: Deprotection to Reveal the Aldehyde

  • Hydrolysis: Dissolve the crude product from Part A in a mixture of a miscible solvent like THF or acetone and aqueous acid (e.g., 1-3 M HCl).

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Neutralize the acid with a base (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic phase. Purify the final γ-ketoaldehyde product using column chromatography.

The stability of the 1,3-dioxane ring is crucial during the Grignard formation, as the strongly basic and nucleophilic conditions would be incompatible with an unprotected ketone.[2]

Safety, Handling, and Storage

  • Hazards: The compound is expected to cause skin and eye irritation.[3][9] It may also cause respiratory irritation. Some related bromo-acetals are suspected of causing genetic defects, so handling with appropriate caution is paramount.[10][11]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile, with a thickness >0.35 mm), safety goggles or a face shield, and a lab coat.[9][12]

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C. Some related compounds are sensitive to air and light, so storage under an inert atmosphere (e.g., argon) is advisable for long-term stability.[3][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases (except under controlled reaction conditions).[10]

Conclusion

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is more than a simple protecting group; it is a strategic bifunctional building block. Its synthesis is straightforward and scalable, and its enhanced stability provides a distinct advantage in complex synthetic routes. By enabling the formation of a protected Grignard reagent, it offers a reliable method for introducing a 4-oxobutyl fragment, making it a valuable tool for medicinal chemists and synthetic researchers aiming to construct intricate molecular architectures. Understanding the principles behind its synthesis and reactivity allows for its effective and safe implementation in the laboratory.

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. Retrieved from [Link]

  • ChemicalBook. (n.d.). Synthesis method for bromoacetaldehyde diethyl acetal. Google Patents (CN104230677A).
  • PrepChem.com. (n.d.). Preparation of bromoacetaldehyde diethyl acetal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bromoacetal. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane. Retrieved from [Link]

  • American Elements. (n.d.). 2-(2-Bromoethyl)-1,3-dioxane. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
  • TSK Lifesciences. (n.d.). Product List. SlideShare. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. Retrieved from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). Alfa Chemistry (Page 103). Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

Sources

"2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane: A Versatile Synthetic Intermediate

Introduction

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a bifunctional organic molecule of significant interest to researchers and synthetic chemists. Its utility lies in its unique combination of a reactive alkyl bromide handle and a sterically hindered ketal protecting group. This structure makes it an ideal building block for introducing a protected 4-oxopentyl synthon into more complex molecular architectures. The 1,3-dioxane ring serves as a robust protecting group for a ketone functionality, stable under a variety of reaction conditions, yet readily removable when desired. The presence of the gem-dimethyl group at the 5-position of the dioxane ring provides increased steric hindrance and stability. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its applications in modern organic synthesis, particularly in pathways relevant to drug discovery.

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane are crucial for its handling, application, and characterization. These properties are summarized below.

Core Identifiers and Properties
PropertyValueSource
Molecular Formula C₉H₁₇BrO₂[1][2]
Molecular Weight 237.13 g/mol [1][2]
CAS Number 87842-52-2[1]
Appearance Liquid[1]
Boiling Point 72-73 °C at 0.6 mmHg[1]
Density 1.26 g/mL at 25 °C[1]
Refractive Index n20/D 1.470[1]
SMILES String CC1(C)COC(C)(CCBr)OC1[1]
InChI Key HSWLDQSQVWEZIG-UHFFFAOYSA-N[1]
Molecular Structure

The structure features a six-membered 1,3-dioxane ring, which typically adopts a stable chair conformation. The bromoethyl group and a methyl group are attached to the C2 position (the original carbonyl carbon), while two additional methyl groups are located at the C5 position.

Caption: Molecular structure of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane.

Synthesis Protocol and Mechanistic Rationale

The preparation of this compound is well-documented in the chemical literature, with a reliable procedure published in Organic Syntheses.[3] The method involves a one-pot reaction that first generates a bromo-ketone in situ, which is then immediately protected as a ketal.

Experimental Protocol

The following protocol is adapted from the procedure detailed by Stowell, Keith, and King.[3]

StepReagent/ActionMolesQuantityRationale
1Charge Reactor --Prepare an inert atmosphere for the reaction.
Dichloromethane (CH₂Cl₂)-700 mLAnhydrous solvent for the reaction.
Methyl vinyl ketone2.00140 gThe α,β-unsaturated ketone starting material.
2Generate Bromo-ketone --Hydrobromination across the double bond forms the key intermediate, 4-bromobutan-2-one.
Anhydrous HBr (gas)~2.00Bubbled until indicator changeThe electrophile for the hydrobromination reaction.
3Ketal Formation --Acid-catalyzed protection of the ketone.
Neopentanediol2.00208 gThe diol that forms the stable 1,3-dioxane ring.
Triethyl orthoformate2.00296 gActs as a dehydrating agent, driving the equilibrium towards ketal formation by removing water.
p-Toluenesulfonic acidCat.0.67 gThe acid catalyst for the ketalization reaction.
4Reaction & Workup --Completion of the reaction and initial purification.
Stir at room temp.-1-2 hrAllows the ketalization to proceed to completion.
Concentrate--Removal of solvent via rotary evaporation.
Synthesis Workflow and Causality

The choice of reagents is critical for the success of this one-pot synthesis. Methyl vinyl ketone undergoes hydrobromination to selectively form 4-bromobutan-2-one. The subsequent ketalization is an equilibrium process. To drive the reaction to completion, water, the byproduct of ketal formation, must be removed. This is the expert-driven function of triethyl orthoformate, which reacts with water to produce ethanol and ethyl formate, effectively sequestering the water and pushing the equilibrium towards the desired product. Neopentanediol is chosen because it forms a six-membered dioxane ring that is sterically hindered by the gem-dimethyl groups, enhancing its stability, particularly towards acidic conditions, compared to simpler dioxolanes.[4]

G start Methyl Vinyl Ketone + Neopentanediol reagents + HBr (gas) + Triethyl Orthoformate + p-TSA (cat.) reaction One-Pot Acid-Catalyzed Ketalization start->reaction Starting Materials reagents->reaction Reagents Added intermediate In Situ Formation of 4-Bromobutan-2-one product 2-(2-Bromoethyl)-2,5,5-trimethyl -1,3-dioxane intermediate->product Protection reaction->intermediate Mechanism reaction->product Yields

Caption: Workflow for the one-pot synthesis of the target dioxane.

Applications in Synthesis and Drug Development

While direct use of 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane in final drug APIs is uncommon, its role as a sophisticated synthetic intermediate is highly valuable. It provides a masked 4-oxopentyl group, allowing chemists to perform modifications at the bromoethyl terminus without affecting the latent ketone.

Core Reactivity

The molecule's utility stems from two primary modes of reactivity:

  • Nucleophilic Substitution: The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles (e.g., cyanides, azides, thiolates, carbanions) to form new carbon-heteroatom or carbon-carbon bonds.

  • Organometallic Formation: The alkyl bromide can be converted into an organometallic reagent, most commonly a Grignard reagent, by reacting with magnesium metal. This transforms the electrophilic carbon into a nucleophilic one, enabling it to attack various electrophiles like aldehydes, ketones, and esters. The Grignard reagent of the corresponding 1,3-dioxane (without the trimethyl substitution) is noted to be thermally stable.[4]

After the desired chemical transformations, the dioxane protecting group can be removed under acidic aqueous conditions to unmask the ketone, yielding a multifunctional product that would be difficult to synthesize directly.

main 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane nu Nucleophile (e.g., R-S⁻, N₃⁻, CN⁻) main->nu Reacts with mg Mg Metal main->mg Reacts with sub_path Path 1: Nucleophilic Substitution org_path Path 2: Organometallic Formation sub_product Substituted Dioxane nu->sub_product deprotection Acid Hydrolysis (H₃O⁺) sub_product->deprotection grignard Grignard Reagent (Dioxane-R-MgBr) mg->grignard electrophile Electrophile (e.g., Aldehyde, Ketone) grignard->electrophile Attacks org_product Coupled Dioxane electrophile->org_product org_product->deprotection final_ketone Multifunctional Ketone Product deprotection->final_ketone

Caption: Key reactivity pathways for the title compound in organic synthesis.

Relevance in Drug Discovery

In drug development, the construction of complex carbon skeletons is paramount. Building blocks like this one are instrumental in synthesizing fragments or core structures of biologically active molecules. For instance, the synthesis of peptide analogues and other complex natural products often requires the strategic introduction of keto-alkyl chains. The ability to perform chemistry at one end of a molecule while a ketone is masked at the other prevents unwanted side reactions and simplifies purification, increasing the overall efficiency of a synthetic route.

Safety and Handling

Proper handling is essential when working with this reactive chemical.

  • Hazard Classification: It is classified as a combustible liquid.[1]

  • Personal Protective Equipment (PPE): Safety eyeshields and chemical-resistant gloves are mandatory to prevent skin and eye irritation.[1]

  • Storage: The compound should be stored in a cool, dry place, with recommended temperatures between 2-8°C to ensure long-term stability.[1]

Conclusion

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is more than a simple chemical; it is a strategically designed synthetic tool. Its combination of a stable, sterically hindered ketone protecting group and a reactive alkyl bromide moiety provides chemists with a reliable method for the controlled, sequential introduction of a 4-oxopentyl unit. The robust and well-documented synthesis, coupled with its predictable reactivity, makes it a valuable asset in the synthesis of complex targets for research, materials science, and drug discovery.

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]

  • American Elements. (n.d.). 2-(2-Bromoethyl)-1,3-dioxane. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). 2(2-Bromoethyl)-1,3-dioxane. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • SpectraBase. (n.d.). 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane. Retrieved January 21, 2026, from [Link]

  • Johnson, R. L., et al. (1987). Use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides. The Journal of Organic Chemistry, 52(14), 3192-3197. (Referenced via product page)

Sources

Spectroscopic data (NMR, IR, MS) of "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane"

Author: BenchChem Technical Support Team. Date: February 2026

Launching Data Searches

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Expanding Search Scope

I'm now broadening the search to include protocols for acquiring and interpreting spectroscopic data for similar compounds, aiming for credibility and robustness. Simultaneously, I'm thinking about the guide's structure: starting with the compound's introduction and characterization importance, followed by clearly structured data tables, and ending with detailed spectral interpretations supporting the molecular structure with visual aids.

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Physical properties of "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical and chemical properties of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (CAS No. 87842-52-2), a versatile intermediate in organic synthesis. The information herein is curated for researchers, scientists, and professionals in drug development, offering both established data and the procedural rationale for its empirical determination.

Compound Overview and Synthesis Rationale

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a halogenated ketal. The 1,3-dioxane ring serves as a protective group for a ketone functionality. This structural motif is particularly valuable in multi-step syntheses where the reactivity of a ketone must be masked while other parts of a molecule are modified. The bromoethyl group provides a reactive site for nucleophilic substitution or the formation of organometallic reagents, such as Grignard reagents.

The synthesis of this compound, as detailed in Organic Syntheses, involves the reaction of methyl vinyl ketone with anhydrous hydrogen bromide, followed by ketalization with neopentanediol (2,2-dimethyl-1,3-propanediol) in the presence of triethyl orthoformate and an acid catalyst.[1] This one-pot procedure is an efficient method for producing β-halo ketals.

Below is a workflow diagram illustrating the synthesis process.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product MVK Methyl Vinyl Ketone Reaction Reaction in Dichloromethane MVK->Reaction HBr Anhydrous HBr HBr->Reaction NPG Neopentanediol NPG->Reaction TEOF Triethyl Orthoformate TEOF->Reaction PTSA p-Toluenesulfonic Acid PTSA->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Concentration Product 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane Evaporation->Product Isolation

Caption: Synthesis workflow for 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane.

Core Physical and Chemical Properties

The physical properties of a compound are dictated by its molecular structure—the arrangement of atoms and the types of bonds holding them together. For 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane, the presence of a bromine atom and two oxygen atoms, along with its overall molecular weight and shape, are key determinants of its behavior.

Structural and General Properties

A summary of the fundamental properties of the title compound is presented below.

PropertyValueSource
CAS Number 87842-52-2
Molecular Formula C₉H₁₇BrO₂
Molecular Weight 237.13 g/mol
Appearance Liquid
Purity ≥90.0% (Technical Grade)

The chemical structure is visualized in the following diagram.

G compound compound

Caption: 2D Structure of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane.

Thermodynamic and Optical Properties

These properties are crucial for predicting the compound's behavior under various experimental conditions, such as distillation for purification, and for its characterization.

PropertyValueConditionsSource
Boiling Point 72-73 °C0.6 mmHg
Density 1.26 g/mL25 °C
Refractive Index (n_D) 1.47020 °C
Flash Point 93.4 °C (200.1 °F)Closed Cup

The boiling point is reported under reduced pressure, which is a standard practice for compounds that may decompose at their atmospheric boiling point. The relatively high density is attributable to the presence of the heavy bromine atom in the molecule.

Safety and Handling

As a halogenated organic compound, 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane requires careful handling.

  • General Hazards : While specific toxicology data for this compound is limited, related structures like 2-(2-Bromoethyl)-1,3-dioxane are known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] It is prudent to assume this compound shares similar hazards.

  • Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Storage : The compound should be stored at 2-8°C. This temperature range helps to minimize degradation over time. It is classified as a combustible liquid.

Experimental Determination of Physical Properties

To ensure the identity and purity of a synthesized or purchased batch of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane, the following experimental protocols are recommended. These methods are foundational in organic chemistry for the characterization of liquid compounds.

Determination of Boiling Point (Reduced Pressure)

Rationale : Vacuum distillation is employed for high-boiling-point liquids or thermally sensitive compounds. By reducing the pressure, the temperature required to induce boiling is lowered, preventing decomposition.

Protocol :

  • Assemble a micro-distillation apparatus suitable for vacuum. Ensure all glassware joints are properly greased and sealed.

  • Place a small sample (2-3 mL) of the compound and a magnetic stir bar into the distillation flask.

  • Insert a thermometer with the bulb positioned just below the side arm leading to the condenser.

  • Connect the apparatus to a vacuum pump with a pressure gauge (manometer) attached.

  • Slowly reduce the pressure to the desired level (e.g., 0.6 mmHg).

  • Begin heating the distillation flask gently with a heating mantle while stirring.

  • Record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This stable temperature is the boiling point at that specific pressure.[4][5]

Determination of Density

Rationale : Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.[6][7] It is an excellent indicator of purity.

Protocol :

  • Carefully weigh a clean, dry volumetric flask (e.g., 1 mL or 5 mL) on an analytical balance and record the mass.[8]

  • Using a pipette, accurately dispense a known volume of the liquid into the volumetric flask.

  • Reweigh the flask containing the liquid and record the new mass.

  • Calculate the mass of the liquid by subtracting the mass of the empty flask.[9]

  • The density is calculated by dividing the mass of the liquid by its volume (ρ = m/V).[10] For accuracy, this procedure should be repeated multiple times and the results averaged.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Rationale : GC-MS is a powerful analytical technique that separates components of a mixture and provides mass information for structural elucidation and purity assessment. A mass spectrum was found for this compound, indicating its suitability for this analysis method.[11]

Protocol :

  • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • The sample is vaporized and carried by an inert gas through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase.[12]

  • As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

  • The resulting mass spectrum provides a fragmentation pattern that can be used to confirm the molecular weight and structure of the compound.[13] The purity can be estimated from the relative area of the main peak in the chromatogram.

The workflow for this analytical validation is depicted below.

G cluster_sample Sample Prep cluster_gcms GC-MS System cluster_data Data Analysis Sample Dilute Sample in Volatile Solvent Injector Injector Port (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Ionization & Detection) Column->MS Chromatogram Chromatogram (Purity) MS->Chromatogram MassSpec Mass Spectrum (Structure) MS->MassSpec

Caption: Workflow for purity and identity confirmation via GC-MS.

Conclusion

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a compound with well-defined physical properties that make it a useful synthetic intermediate. Its characterization relies on standard analytical techniques in organic chemistry. The protocols outlined in this guide provide a framework for verifying the identity and purity of this compound, ensuring its suitability for downstream applications in research and development.

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • Socratic. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

  • Study.com. (2021, October 5). How to Calculate Density of a Liquid Substance | Physics. Retrieved from [Link]

  • Unknown. (n.d.). MEASUREMENT OF DENSITY. Retrieved from [Link]

  • JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid. Retrieved from [Link]

  • Chemistry Online. (2023, February 12). How to measure the density of a solid and a liquid. Retrieved from [Link]

  • American Elements. (n.d.). 2-(2-Bromoethyl)-1,3-dioxane. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane - MS (GC) - Spectrum. Retrieved from [Link]

  • LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Retrieved from [Link]

  • Brazilian Journal of Analytical Chemistry. (2020, May 27). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Retrieved from [Link]

  • Teknokroma. (n.d.). Index Gas Chromatography. Retrieved from [Link]

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The Bromo-Dioxane Acetal: A Technical Guide to a Bifunctional Carbonyl Synthon

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. While a vast arsenal of protecting groups exists, the most elegant solutions often lie in reagents that offer more than simple steric hindrance. This guide delves into the chemistry and application of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane , a specialized reagent that serves not merely as a carbonyl protecting group, but as a robust, bifunctional building block—a masked carbonyl synthon equipped with a handle for subsequent carbon-carbon bond formation.

This document is intended for researchers, chemists, and process development professionals who require a deeper understanding of advanced protective group strategies. We will move beyond simple protocols to explore the chemical rationale, inherent advantages, and practical applications of this versatile molecule.

Part 1: Deconstructing the Molecule: Rationale and Inherent Advantages

The efficacy of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane stems from the specific arrangement of its structural features. The choice of a 1,3-dioxane ring, the gem-dimethyl substitution pattern, and the bromoethyl moiety are all deliberate design elements that confer distinct advantages in a synthetic workflow.

The 1,3-Dioxane Core: Enhanced Stability

Carbonyl groups are commonly protected as cyclic acetals, with 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) being the most prevalent.[1][2] While both are stable to a wide range of nucleophilic and basic conditions, 1,3-dioxanes, derived from 1,3-diols, generally offer superior stability.[3][4] This enhanced stability is particularly noticeable under acidic conditions, where hydrolysis of a six-membered ring acetal is often slower than that of its five-membered counterpart.[2]

The foundation of the target molecule is neopentyl glycol (2,2-dimethylpropane-1,3-diol), a diol known for imparting exceptional thermal and chemical stability to its derivatives.[5] The two methyl groups on the C5 carbon of the dioxane ring introduce steric hindrance that shields the acetal linkage from attacking reagents, thereby increasing its robustness during subsequent synthetic transformations. This structural feature is critical for complex syntheses requiring harsh conditions.[5]

The Bromoethyl Functional Handle

The defining feature of this reagent is the 2-bromoethyl group. This alkyl halide serves as a latent nucleophile. Through the formation of a Grignard reagent, it transforms the protected carbonyl building block into a potent tool for creating new carbon-carbon bonds.[6][7] This bifunctionality is the key to its utility; it allows for the introduction of a protected three-carbon chain (a masked β-formylethyl group) into a target molecule.[8]

Crucially, the Grignard reagent derived from the related 2-(2-bromoethyl)-1,3-dioxane is noted to be more thermally stable than its dioxolane equivalent, a significant practical advantage during its preparation and use.[8]

Part 2: Synthesis and Key Experimental Protocols

A reliable and well-documented synthesis is paramount for any building block. The preparation of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is accessible and has been published in the trusted repository of chemical procedures, Organic Syntheses.

Synthesis of the Building Block

The standard procedure involves a one-pot reaction starting from methyl vinyl ketone. The initial step is the hydrobromination of the alkene to form the corresponding bromo-ketone, which is immediately trapped by neopentyl glycol in an acid-catalyzed acetalization reaction.

Experimental Protocol: Synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

  • Reagents & Equipment:

    • Methyl vinyl ketone

    • Neopentanediol (2,2-dimethyl-1,3-propanediol)

    • Triethyl orthoformate

    • Anhydrous Hydrogen Bromide (HBr) gas

    • p-Toluenesulfonic acid monohydrate (p-TsOH)

    • Dichloromethane (CH₂)Cl₂)

    • Dicinnamalacetone (indicator)

    • Three-necked flask, magnetic stirrer, gas inlet tube, rotary evaporator

  • Step-by-Step Procedure:

    • A solution of methyl vinyl ketone in dichloromethane is prepared in the reaction flask. A small amount of dicinnamalacetone indicator is added.

    • Anhydrous hydrogen bromide gas is bubbled through the solution with stirring. The addition is continued until the indicator color changes to a persistent deep red, signifying the formation of 4-bromobutan-2-one.

    • Neopentanediol, triethyl orthoformate (acting as a dehydrating agent), and a catalytic amount of p-toluenesulfonic acid monohydrate are added to the solution.

    • The flask is stoppered and the mixture is stirred at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is concentrated using a rotary evaporator.

    • The resulting residue is purified by vacuum distillation to yield the final product as a colorless to yellow liquid.

This procedure effectively synthesizes the title compound, which is itself a carbonyl-protected molecule ready for further functionalization via its bromoethyl group.

Application as a Grignard Reagent

The primary synthetic application of this molecule is as a precursor to its Grignard reagent, which then acts as a nucleophilic building block.

Experimental Protocol: Formation and Reaction of the Grignard Reagent

  • Reagents & Equipment:

    • 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

    • Iodine crystal (as initiator)

    • Electrophile (e.g., aldehyde, ketone, ester, acid chloride)

    • Flame-dried glassware under an inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Procedure:

    • Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A crystal of iodine is added to activate the magnesium surface.

    • A solution of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane in anhydrous THF is added dropwise to the magnesium. The reaction is initiated, often evidenced by gentle refluxing.

    • After the Grignard reagent has formed (the magnesium is consumed), the solution is cooled to an appropriate temperature (e.g., 0 °C).

    • A solution of the desired electrophile in anhydrous THF is added dropwise.

    • The reaction is stirred until completion (monitored by TLC) and then quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

    • The product is extracted with an organic solvent, dried, and purified by standard methods such as column chromatography.

This sequence allows for the introduction of the -(CH₂)₂-C(CH₃)(dioxane) fragment onto the electrophile.

G cluster_synthesis Synthesis of Building Block cluster_application Application Workflow MVK Methyl Vinyl Ketone BromoKetone 4-Bromobutan-2-one MVK->BromoKetone HBr Dioxane 2-(2-Bromoethyl)-2,5,5- trimethyl-1,3-dioxane BromoKetone->Dioxane Neopentyl Glycol, p-TsOH, HC(OEt)₃ Start 2-(2-Bromoethyl)-2,5,5- trimethyl-1,3-dioxane Grignard Grignard Reagent (Masked Carbonyl Nucleophile) Start->Grignard Mg, THF Reaction C-C Bond Formation Grignard->Reaction + Electrophile (E+) Product Adduct with Protected Carbonyl Reaction->Product Deprotection Acidic Hydrolysis Product->Deprotection FinalProduct Final Product with Keto-Aldehyde Moiety Deprotection->FinalProduct

Caption: Synthetic workflow of the bromo-dioxane building block.

Part 3: Stability and Deprotection

The utility of any protecting group is defined by its stability under a range of conditions and the ease with which it can be selectively removed.

Stability Profile

The 2,5,5-trimethyl-1,3-dioxane structure provides robust protection for the carbonyl group under a variety of conditions.

Condition CategoryReagent/ConditionStability
Basic Aqueous NaOH, t-BuOK, LDA, AminesStable
Nucleophilic Grignard reagents, Organolithiums, Hydrides (LiAlH₄, NaBH₄)Stable
Reductive Catalytic Hydrogenation (e.g., H₂/Pd)Stable
Oxidative (Non-acidic) PCC, PDC, MnO₂Stable
Acidic Aqueous HCl, H₂SO₄, p-TsOH in H₂O, Lewis AcidsLabile

This table summarizes the general stability of 1,3-dioxane acetals.[2][3][4]

Deprotection Methodologies

The removal of the dioxane protecting group is achieved by acid-catalyzed hydrolysis, which regenerates the original carbonyl functionality.[1] The reaction is an equilibrium process, and the presence of excess water drives it toward the deprotected state.[3]

G Dioxane Protected Carbonyl 2-(R)-2,5,5-trimethyl-1,3-dioxane Protonation Protonation Oxonium Ion Formation Dioxane->Protonation H₃O⁺ Hydrolysis Hydrolysis Hemiacetal Intermediate Protonation->Hydrolysis + H₂O Carbonyl Regenerated Carbonyl R-C(=O)CH₃ + Neopentyl Glycol Hydrolysis->Carbonyl H₃O⁺

Caption: General mechanism for the acidic deprotection of the dioxane.

Common Deprotection Conditions:

A variety of acidic conditions can be employed, with the choice depending on the sensitivity of other functional groups in the molecule.

Reagent SystemSolventTemperatureComments
Dilute HCl or H₂SO₄Acetone/H₂O or THF/H₂ORoom Temp. to RefluxStandard, robust conditions.
p-Toluenesulfonic acid (p-TsOH)Acetone/H₂ORoom Temp.Milder Brønsted acid conditions.
Acetic Acid (80%)H₂ORoom Temp. to 50 °CMild conditions suitable for many substrates.
Cerium(III) Triflate (Ce(OTf)₃)Wet NitromethaneRoom Temp.Chemoselective cleavage at near-neutral pH.[3]
Iodine (catalytic)AcetoneRoom Temp.Mild, neutral conditions for sensitive substrates.[3]

Part 4: Conclusion and Future Outlook

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane transcends the traditional role of a simple carbonyl protecting group. It is more accurately described as a bifunctional synthetic building block that provides a stable, masked carbonyl while simultaneously offering a reactive site for molecular elaboration. The neopentyl glycol backbone confers enhanced stability, while the bromoethyl group is a reliable precursor for organometallic reagents.

For the medicinal and process chemist, this reagent offers an efficient method for introducing a keto-aldehyde fragment in a controlled, stepwise manner. Its robust nature allows it to be carried through multiple synthetic steps, and its clean deprotection under well-established acidic conditions makes it a valuable and trustworthy tool in the design and execution of complex molecular architectures. As the demand for more efficient and convergent synthetic routes grows, the strategic use of such multifunctional building blocks will continue to be an area of significant interest and application.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. doi:10.15227/orgsyn.062.0140
  • Jiuan Chemical. (n.d.). Synthesis of Neopentyl Glycol Diacetate: A Comprehensive Guide. Retrieved from [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. doi:10.1021/acs.chemrev.5b00480
  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • Kates, S. A., Solé, N. A., Johnson, C. R., Hudson, D., Barany, G., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. doi:10.1034/j.1399-3011.2001.00935.x
  • Semantic Scholar. (n.d.). Applications of hexabromoacetone for protection-deprotection of acetals and ketals and for bromination of alkanes and dicarbonyl compounds. Retrieved from [Link]

  • K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 15). 6.3: Carbonyl Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]

  • American Chemical Society. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

  • Maj, P., Szymańska, K., & Wróblewska, A. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Processes, 9(10), 1712. doi:10.3390/pr9101712
  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]

  • Chem-Station. (2014, April 15). Protection of Carbonyl Groups. Retrieved from [Link]

  • American Chemical Society. (n.d.). Applications of acetal radicals in organic synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbonyl Protecting Groups - Stability. Retrieved from [Link]

  • Chegg. (2020, December 24). Question: 9.1 The Grignard reagents from 2-C2-bromoethyl)-1,3-dioxolane and 2 - (3-chloropropyl)-1,3-dioxolane.... Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Google Patents. (2015). WO2015051525A1 - Synthesis of acetal/ketal.
  • ResearchGate. (n.d.). INTRODUCTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, May 19). Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,5,5-Tetramethyl-1,3-dioxane. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Bromoethyl)-1,3-dioxolane. Retrieved from [Link]

  • Shanghai Finechem Biotechnology Co., Ltd. (n.d.). 2-(2-bromoethyl)-1,3-dioxane 33884-43-4. Retrieved from [Link]

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The Neopentyl Glycol Acetal: A Robust Protecting Group for Carbonyl Moieties in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Carbonyl Protection

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The carbonyl group, ubiquitous in natural products and pharmaceutical intermediates, presents a frequent challenge due to its susceptibility to nucleophilic attack and reduction. An ideal protecting group for a carbonyl moiety must be readily installed and removed under mild conditions, exhibit robust stability to a wide range of reagents, and avoid introducing new stereocenters. Among the arsenal of protecting groups available to the synthetic chemist, the neopentyl glycol acetal has emerged as a particularly resilient and reliable choice, offering distinct advantages in terms of stability and steric shielding. This guide provides a comprehensive overview of the chemistry of the neopentyl glycol acetal protecting group, from its formation and mechanistic underpinnings to its application in complex synthetic endeavors.

The Neopentyl Glycol Acetal: Structural Advantages and Enhanced Stability

The neopentyl glycol acetal is a cyclic acetal formed from the reaction of a carbonyl compound with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). The defining feature of this protecting group is the quaternary carbon center bearing two methyl groups, which imparts significant steric hindrance around the acetal linkage. This steric bulk is the primary reason for the enhanced stability of neopentyl glycol acetals compared to their less hindered counterparts, such as those derived from ethylene glycol or 1,3-propanediol.[1]

The Thorpe-Ingold effect also contributes to the favorable formation of the six-membered ring of the neopentyl glycol acetal.[2] This effect suggests that the gem-dimethyl groups on the neopentyl glycol backbone effectively "pinch" the molecule, promoting the intramolecular cyclization reaction required for acetal formation.

Mechanism of Formation and Deprotection

The formation and cleavage of neopentyl glycol acetals proceed via the well-established mechanism of acid-catalyzed acetalization and hydrolysis, respectively.

Formation (Protection)

The formation of a neopentyl glycol acetal is an equilibrium process that is typically driven to completion by the removal of water, often using a Dean-Stark apparatus. The reaction is catalyzed by a Brønsted or Lewis acid.

Diagram: Mechanism of Neopentyl Glycol Acetal Formation

G Carbonyl Carbonyl Compound (Aldehyde or Ketone) ProtonatedCarbonyl Protonated Carbonyl Carbonyl->ProtonatedCarbonyl Protonation Hemiacetal Hemiacetal Intermediate ProtonatedCarbonyl->Hemiacetal Nucleophilic Attack by NPG ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal Protonation H_plus_out1 H⁺ OxoniumIon Oxonium Ion ProtonatedHemiacetal->OxoniumIon Loss of H₂O H2O_out H₂O Acetal Neopentyl Glycol Acetal OxoniumIon->Acetal Intramolecular Cyclization Acetal->Carbonyl Deprotection (Hydrolysis) H_plus_out2 H⁺ NPG Neopentyl Glycol H_plus_in1 H⁺ H_plus_in2 H⁺

Caption: Acid-catalyzed formation of a neopentyl glycol acetal.

Deprotection (Cleavage)

The deprotection of neopentyl glycol acetals is achieved by treatment with aqueous acid, which reverses the formation process. The equilibrium is shifted towards the carbonyl compound and neopentyl glycol by the presence of excess water.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Protocol 1: General Procedure for the Protection of a Ketone
Parameter Condition
Reagents Ketone (1.0 eq.), Neopentyl glycol (1.2 eq.), Camphorsulfonic acid (0.05 eq.)
Solvent Benzene or Toluene
Temperature Reflux
Apparatus Dean-Stark trap
Time 6 hours
Work-up Aqueous wash, extraction, drying, and purification by chromatography or distillation.
Typical Yield 96%

Step-by-Step Methodology:

  • To a solution of the ketone and neopentyl glycol in benzene, add a catalytic amount of camphorsulfonic acid.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 6 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to afford the desired neopentyl glycol acetal.

Protocol 2: General Procedure for the Deprotection of a Neopentyl Glycol Acetal
Parameter Condition
Reagents Neopentyl glycol acetal (1.0 eq.), Hydrochloric acid (catalytic)
Solvent Methanol/Water mixture
Temperature 0 °C to Room Temperature
Time 2 hours
Work-up Neutralization, extraction, drying, and purification.
Typical Yield 96%

Step-by-Step Methodology:

  • Dissolve the neopentyl glycol acetal in a mixture of methanol and water.

  • Cool the solution to 0 °C and add a catalytic amount of concentrated hydrochloric acid.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield the deprotected carbonyl compound.

Applications in Synthesis: The Case of Gestodene

The utility of the neopentyl glycol acetal as a robust protecting group is exemplified in the synthesis of complex molecules such as the progestin gestodene.[2] In the synthesis of gestodene, a ketone functionality needs to be masked while other transformations are carried out on the steroid backbone. The neopentyl glycol acetal provides the necessary stability to withstand the reaction conditions employed in subsequent steps, and it can be reliably removed at a later stage to reveal the desired ketone.

Diagram: Synthetic Strategy Employing Neopentyl Glycol Acetal

G Start Steroidal Ketone Precursor Protect Protection with Neopentyl Glycol (Acid Catalyst, Dean-Stark) Start->Protect Protected Neopentyl Glycol Acetal Intermediate Protect->Protected Transform Multi-step Transformations on Steroid Backbone Protected->Transform Deprotect Deprotection (Aqueous Acid) Transform->Deprotect Product Gestodene (Final Product) Deprotect->Product

Caption: Workflow for the use of a neopentyl glycol acetal in synthesis.

Spectroscopic Characterization

The formation and removal of a neopentyl glycol acetal can be readily monitored by standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The appearance of characteristic signals for the neopentyl glycol moiety is a key indicator of acetal formation. The two diastereotopic methylene protons of the neopentyl group typically appear as two distinct singlets or an AB quartet, while the gem-dimethyl groups give rise to sharp singlets.

  • ¹³C NMR Spectroscopy: The formation of the acetal is confirmed by the appearance of a new quaternary carbon signal for the acetal carbon, typically in the range of 95-110 ppm, and the disappearance of the carbonyl carbon signal (usually >190 ppm).

  • Infrared (IR) Spectroscopy: The most significant change in the IR spectrum upon acetal formation is the disappearance of the strong carbonyl (C=O) stretching band, which is typically observed between 1650 and 1750 cm⁻¹.

Conclusion: A Valuable Tool for Modern Organic Synthesis

The neopentyl glycol acetal protecting group offers a compelling combination of ease of formation, robust stability, and reliable cleavage. Its sterically hindered nature provides enhanced resistance to a wide range of reaction conditions, making it an invaluable tool for the synthesis of complex molecules where other, more labile protecting groups might fail. For researchers and drug development professionals, a thorough understanding of the chemistry and application of the neopentyl glycol acetal is essential for the design and execution of efficient and successful synthetic strategies.

References

  • SynArchive. (2024). Protection of Aldehyde, Ketone by Acetal. SynArchive. [Link]

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  • Fife, T. H. (1984). Acetal hydrolysis. Accounts of Chemical Research, 17(5), 153-159.
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  • Ataman Kimya. (n.d.). NEOPENTYL GLYCOL. Ataman Kimya. [Link]

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  • The Royal Society of Chemistry. (2013). ¹H-NMR spectrum of poly(neopentyl glycol 2,5-furanoate). The Royal Society of Chemistry. [Link]

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The Strategic Utility of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of complex molecule synthesis, the strategic selection of building blocks and protecting groups is paramount to achieving efficiency and high yields. Among the versatile reagents available to the synthetic chemist, 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane has emerged as a valuable synthon, primarily serving as a masked equivalent of a 4-oxopentyl moiety. Its utility stems from a favorable combination of stability, predictable reactivity, and the capacity to introduce a key structural motif found in numerous natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this important reagent, with a focus on the causality behind its experimental utility.

Synthesis and Physicochemical Properties

The preparation of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a well-established procedure, reliably achieved through the reaction of 4-bromo-2-butanone with neopentyl glycol in the presence of an acid catalyst and a dehydrating agent. A robust and thoroughly vetted protocol is detailed in Organic Syntheses, a testament to its reproducibility and scalability.[1]

Experimental Protocol: Synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane [1]

A solution of 4-bromo-2-butanone, neopentyl glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate in a suitable solvent (e.g., dichloromethane) is treated with triethyl orthoformate. The reaction is typically stirred at room temperature and can be conveniently monitored by thin-layer chromatography. The triethyl orthoformate serves as a dehydrating agent, driving the equilibrium towards the formation of the dioxane. Upon completion, the reaction is quenched, and the product is purified by vacuum distillation.

Table 1: Physicochemical Properties of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

PropertyValueReference
CAS Number 87842-52-2[2][3]
Molecular Formula C₉H₁₇BrO₂[2][3][4]
Molecular Weight 237.13 g/mol [2][3]
Appearance Liquid[2][3]
Boiling Point 72-73 °C at 0.6 mmHg[2][3]
Density 1.26 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.470[2][3]

Spectroscopic Characterization:

The structural integrity of the synthesized 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane can be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the trimethyl groups on the dioxane ring, the methylene groups of the dioxane ring, and the bromoethyl side chain.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the quaternary carbon of the dioxane ring, the methyl groups, the methylene carbons of the ring and the side chain, and the carbon bearing the bromine atom.

  • IR Spectroscopy: The infrared spectrum will display characteristic C-O and C-H stretching frequencies associated with the dioxane and alkyl functionalities, as well as the C-Br stretch.

The Dioxane Moiety: A Superior Protecting Group in this Context

The choice of the 2,5,5-trimethyl-1,3-dioxane (a ketal of neopentyl glycol) as a protecting group for the ketone functionality is a deliberate and strategic one. Compared to the more common 1,3-dioxolane (derived from ethylene glycol), the 1,3-dioxane offers enhanced stability under a variety of reaction conditions. This heightened stability is crucial for the subsequent transformations that the molecule is designed to undergo, particularly the formation of a Grignard reagent.

The gem-dimethyl group at the 5-position of the dioxane ring introduces steric hindrance that shields the acetal linkage from cleavage, contributing to its robustness. This stability is a key advantage, as premature deprotection would lead to unwanted side reactions and a decrease in the overall yield of the desired product.

The Grignard Reagent: A Gateway to Carbon-Carbon Bond Formation

The primary synthetic utility of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane lies in its conversion to the corresponding Grignard reagent. This organometallic species is a powerful nucleophile, enabling the formation of new carbon-carbon bonds through reaction with a wide range of electrophiles.

Diagram 1: Formation of the Grignard Reagent

G reagent 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane grignard Grignard Reagent (Masked 4-oxopentylmagnesium bromide) reagent->grignard Oxidative Insertion mg Mg(0) mg->grignard solvent Anhydrous THF or Et₂O solvent->grignard

Caption: Formation of the Grignard reagent from 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane.

Experimental Protocol: Formation of the Grignard Reagent

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). A solution of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane in anhydrous tetrahydrofuran (THF) or diethyl ether is then added slowly to initiate the reaction. The formation of the Grignard reagent is typically indicated by a gentle reflux and the disappearance of the magnesium metal. It is crucial to maintain strictly anhydrous conditions, as any trace of water will quench the Grignard reagent.

The thermal stability of the Grignard reagent derived from the dioxane is a significant advantage over its dioxolane counterpart. The Grignard reagent of the analogous 2-(2-bromoethyl)-1,3-dioxolane is known to be less stable, which can lead to decomposition and lower yields in subsequent reactions, especially if elevated temperatures are required.

Applications in Total Synthesis: The Case of (+)-Artemisinin

The strategic importance of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is elegantly demonstrated in its application in the total synthesis of complex natural products. A notable example is the work of Avery and colleagues in their synthesis of the potent antimalarial drug, (+)-artemisinin.[1] In their synthetic route, the iodide analog, 2-(2-iodoethyl)-2,5,5-trimethyl-1,3-dioxane, was employed. The fundamental reactivity and strategic purpose, however, remain the same as for the bromo derivative.

In this synthesis, the Grignard reagent derived from the dioxane was used to introduce a key side chain onto a sulfoxide intermediate. The dioxane moiety served as a robust protecting group for a ketone that was unmasked later in the synthetic sequence. The choice of the dioxane was critical to the success of this step, ensuring that the protected ketone remained intact during the Grignard reaction and subsequent transformations.

Diagram 2: Retrosynthetic Analysis Highlighting the Reagent's Role

G artemisinin (+)-Artemisinin intermediate Key Intermediate artemisinin->intermediate Late-stage functionalization building_block Masked 4-Oxopentyl Side Chain intermediate->building_block Grignard Addition reagent 2-(2-Iodoethyl)-2,5,5-trimethyl-1,3-dioxane building_block->reagent Synthon

Caption: Retrosynthetic disconnection of (+)-artemisinin, showing the strategic importance of the masked building block.

Deprotection and Further Transformations

Following the successful introduction of the masked carbonyl functionality, the dioxane protecting group can be readily removed under acidic conditions to reveal the ketone.

G dioxane Substituted Dioxane ketone Ketone dioxane->ketone Hydrolysis diol Neopentyl Glycol dioxane->diol acid Aqueous Acid (e.g., HCl, H₂SO₄) acid->ketone

Sources

"2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane, a pivotal synthetic intermediate in modern organic chemistry. The document delves into its synthesis, physicochemical properties, and, most importantly, its strategic application in complex molecule construction. By functioning as a stable and versatile masked homoenolate equivalent, this reagent offers significant advantages in multi-step syntheses. This guide presents not only the theoretical underpinnings of its reactivity but also detailed, field-proven experimental protocols, ensuring that researchers can confidently and effectively deploy this valuable building block in their synthetic endeavors.

Introduction: A Strategic Building Block

In the intricate chess game of total synthesis and drug development, the choice of building blocks is paramount. 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane has emerged as a reagent of significant strategic value. At its core, it is a protected form of 4-bromo-2-butanone, masking a reactive ketone functionality within a robust ketal structure. The true synthetic utility of this compound is realized upon its conversion to the corresponding Grignard reagent. This organometallic species behaves as a nucleophilic three-carbon synthon, effectively a homoenolate equivalent of acetone, allowing for the formation of key carbon-carbon bonds.

The choice of the 2,5,5-trimethyl-1,3-dioxane (derived from neopentyl glycol) as the protecting group is a deliberate and critical design feature. Compared to the more common 1,3-dioxolane (from ethylene glycol), this ketal offers superior stability. This enhanced stability is attributed to the gem-dimethyl group on the cyclohexane-like chair conformation of the dioxane ring, which disfavors the formation of the oxocarbenium ion intermediate required for cleavage.[1][2] This stability is crucial, as it ensures the protecting group remains intact during the formation and subsequent reactions of the highly basic Grignard reagent. Indeed, Grignard reagents derived from the analogous β-haloalkyl dioxolanes are known to be thermally unstable, often decomposing above 25–35°C. In contrast, the Grignard reagent of the title compound exhibits the thermal stability required for reliable and high-yielding transformations.

This guide will explore the synthesis of this intermediate, its key applications through detailed case studies, and the protocols for its eventual deprotection to unmask the carbonyl functionality.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is essential for its safe and effective use in the laboratory.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 87842-52-2[3]
Molecular Formula C₉H₁₇BrO₂[3]
Molecular Weight 237.13 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 72-73 °C at 0.6 mmHg[3]
Density 1.26 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.470[3]
Storage Temperature 2-8°C[3]
Spectroscopic Data

The structural integrity of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane can be confirmed through standard spectroscopic techniques. The data presented here is based on the trusted procedure from Organic Syntheses.

  • ¹H NMR (60 MHz, CDCl₃) δ:

    • 3.20–3.80 (m, 6H, -O-CH₂ -C(CH₃ )₂-CH₂ -O- and -CH₂ -Br)

    • 2.05–2.45 (m, 2H, -C-CH₂ -C-Br)

    • 1.34 (s, 3H, ketal CH₃ )

    • 1.01 (s, 3H, gem-CH₃ )

    • 0.81 (s, 3H, gem-CH₃ )

  • ¹³C NMR (22.5 MHz, CDCl₃) δ: 98.26, 70.23, 43.25, 29.72, 26.99, 22.76, 22.24, 19.64.

  • Infrared (IR, neat liquid) cm⁻¹: 2970, 2880, 1260, 1220, 1125, 1085.

Synthesis of the Intermediate: A Validated Protocol

The preparation of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is reliably achieved through a two-step, one-pot procedure starting from methyl vinyl ketone. The methodology detailed in Organic Syntheses serves as the gold standard for this preparation.

Reaction Scheme and Mechanism

The synthesis involves two key transformations:

  • Hydrobromination: The addition of anhydrous hydrogen bromide (HBr) across the double bond of methyl vinyl ketone (MVK) to form 4-bromo-2-butanone.

  • Ketalization: The acid-catalyzed protection of the resulting ketone with neopentyl glycol.

Synthesis_Mechanism cluster_step1 Step 1: Hydrobromination of Methyl Vinyl Ketone cluster_step2 Step 2: Acid-Catalyzed Ketalization MVK Methyl Vinyl Ketone BromoKetone 4-Bromo-2-butanone MVK->BromoKetone + HBr HBr HBr Target 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane BromoKetone->Target Neopentanediol Neopentanediol Neopentanediol->Target H2O H₂O Target->H2O - H₂O TriethylOrthoformate Triethyl Orthoformate (Water Scavenger) PTSA p-TsOH (catalyst)

Caption: Synthetic pathway to the target intermediate.

The mechanism of ketalization involves the protonation of the carbonyl oxygen by the acid catalyst (p-toluenesulfonic acid), followed by nucleophilic attack from one of the hydroxyl groups of neopentyl glycol. Subsequent proton transfers and the elimination of a water molecule generate a stabilized oxocarbenium ion, which is then trapped by the second hydroxyl group to form the cyclic ketal. The use of triethyl orthoformate is a critical experimental choice; it acts as a chemical water scavenger, reacting with the water produced to drive the equilibrium towards the ketal product.

Detailed Experimental Protocol

This protocol is adapted directly from the peer-reviewed and validated procedure in Organic Syntheses, Coll. Vol. 7, p.74 (1990); Vol. 62, p.140 (1984).

Materials:

  • Methyl vinyl ketone (140 g, 2.00 mol)

  • Dichloromethane (700 mL)

  • Anhydrous hydrogen bromide gas

  • Neopentanediol (208 g, 2.00 mol)

  • Triethyl orthoformate (296 g, 2.00 mol)

  • p-Toluenesulfonic acid monohydrate (0.67 g)

  • Dicinnamalacetone indicator

Equipment:

  • 1-L three-necked flask

  • Magnetic stirrer

  • Gas inlet tube

  • Rotary evaporator

Procedure:

  • Combine dichloromethane (700 mL), methyl vinyl ketone (140 g), and a small amount of dicinnamalacetone indicator in the 1-L flask.

  • Bubble anhydrous hydrogen bromide through the stirred solution until the indicator color changes to a deep red, signifying the completion of the hydrobromination.

  • Add neopentanediol (208 g), triethyl orthoformate (296 g), and p-toluenesulfonic acid monohydrate (0.67 g) to the solution.

  • Stopper the flask and stir the mixture at room temperature for 1–2 hours. The reaction progress can be monitored by TLC (silica, 1:4 ethyl acetate-heptane).

  • Concentrate the reaction mixture using a rotary evaporator.

  • The resulting residue is then purified by vacuum distillation to yield 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane as a colorless liquid.

Applications in Synthesis: The Masked Homoenolate

The primary utility of this reagent lies in its role as a precursor to a Grignard reagent, which serves as a robust three-carbon nucleophile.

Reagent_Utility Reagent 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane C₉H₁₇BrO₂ Grignard Grignard Reagent Nucleophilic 3-C Synthon Reagent->Grignard + Mg⁰, THF Adduct Coupled Product Dioxane Intact Grignard->Adduct + Electrophile (E⁺) Electrophile Electrophile (E⁺) e.g., Aldehyde, Ketone, Ester FinalProduct Final Product γ-Hydroxy Ketone or equivalent Adduct->FinalProduct H₃O⁺ Deprotection Deprotection Acidic Hydrolysis

Caption: General workflow for the application of the title compound.

Grignard Reagent Formation and Reaction

The Grignard reagent is prepared by reacting 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF).[4] Activation of the magnesium with iodine or 1,2-dibromoethane is often necessary to initiate the reaction.[5] The resulting organometallic species can then be reacted with a wide range of electrophiles.

Case Study: Total Synthesis of (+)-Artemisinin

A prominent example showcasing the utility of this reagent is in the total synthesis of the antimalarial drug (+)-Artemisinin by Avery et al.[6] In their synthetic route, the Grignard reagent derived from the title compound was used to introduce a key side chain onto an enone intermediate.

Experimental Protocol (Adapted from Avery et al., 1992): [6]

  • Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (Argon), magnesium turnings (1.2 equivalents) are stirred in anhydrous THF. A crystal of iodine is added to activate the magnesium. A solution of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (1.1 equivalents) in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is typically stirred for an additional hour to ensure complete formation of the Grignard reagent.

  • Conjugate Addition: The solution of the Grignard reagent is cooled (e.g., to -20 °C). A solution of the α,β-unsaturated ketone (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is stirred at this temperature until TLC analysis indicates the consumption of the starting enone.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Other Nucleophilic Substitution Reactions

While Grignard formation is its most common application, the primary bromide of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is also susceptible to displacement by other nucleophiles via an Sₙ2 mechanism.[7] This allows for the introduction of various functional groups while the ketone remains protected.

Representative Protocol: Azide Displacement

This protocol is a representative procedure for an Sₙ2 reaction, adapted from established methods for similar primary alkyl bromides.[7][8]

Materials:

  • 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (1.0 eq.)

  • Sodium azide (NaN₃, 1.5 eq.)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane in DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to approximately 70°C and stir until TLC indicates the disappearance of the starting material (typically several hours).

  • After cooling to room temperature, pour the reaction mixture into water and extract thoroughly with diethyl ether.

  • Wash the combined organic extracts with water and brine to remove DMF and residual salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude azide product, which can be purified by chromatography if necessary.

Deprotection: Unmasking the Carbonyl

The final step in many synthetic sequences involving this intermediate is the removal of the 2,5,5-trimethyl-1,3-dioxane protecting group to reveal the ketone. This is achieved through acid-catalyzed hydrolysis.[9][10] The neopentyl glycol-derived ketal is notably stable towards acid, often requiring more forcing conditions than simpler acetals or dioxolanes.[2]

Deprotection_Workflow Start Protected Ketone Dioxane Intact Intermediate Hemiketal Intermediate Start->Intermediate Protonation & H₂O Attack Reagents Reagents H₃O⁺ (e.g., HCl/H₂O or TsOH/H₂O) in Acetone or THF Product Deprotected Ketone Intermediate->Product Proton Transfer & Elimination Byproduct Neopentyl Glycol

Caption: General workflow for acid-catalyzed deprotection.

Detailed Deprotection Protocol

This is a general yet robust protocol for the cleavage of stable ketals.[9]

Materials:

  • Substrate (e.g., the adduct from the Grignard reaction) (1.0 eq.)

  • Acetone and Water (e.g., 10:1 mixture)

  • A strong acid catalyst (e.g., 2M aqueous HCl, or p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Brine

Procedure:

  • Dissolve the protected substrate in a mixture of acetone and water.

  • Add a catalytic or stoichiometric amount of the acid catalyst. The amount and reaction temperature will depend on the substrate's sensitivity. For stable ketals, gentle heating (e.g., 40-50 °C) may be required.

  • Stir the reaction and monitor its progress by TLC until the starting material is fully consumed.

  • Cool the mixture to room temperature and carefully neutralize the acid by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous mixture multiple times with the chosen organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone.

  • Purify the product by column chromatography or distillation as required.

Conclusion

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is more than just a protected ketone; it is a strategically designed synthetic tool. Its key attribute is the robust neopentyl glycol-derived ketal, which confers the necessary stability for the formation and reaction of its corresponding Grignard reagent. This allows it to function as a reliable three-carbon homoenolate equivalent, a role it has played successfully in demanding synthetic campaigns such as the total synthesis of (+)-Artemisinin. The ability to perform subsequent nucleophilic substitutions on the bromide and the existence of reliable deprotection protocols further underscore its versatility. For the medicinal or synthetic chemist, a solid understanding of this reagent's properties and applications provides a powerful method for the stereocontrolled construction of complex carbon skeletons.

References

  • Avery, M. A., Jennings-White, C., & Chong, W. K. M. (1987). The Total Synthesis of (+)-Artemisinin and (+)-9-Desmethylartemisinin. Tetrahedron Letters, 28(40), 4629–4632. [Link]

  • Avery, M. A., Chong, W. K. M., & Jennings-White, C. (1992). Stereoselective total synthesis of (+)-artemisinin, the antimalarial constituent of Artemisia annua L. Journal of the American Chemical Society, 114(3), 974–979. [Link]

  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

Sources

Methodological & Application

Synthesis of 2-(2-Magnesiobromoethyl)-2,5,5-trimethyl-1,3-dioxane: A Detailed Guide to a Protected Grignard Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of the Grignard reagent derived from 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane. This reagent is a valuable synthetic intermediate, offering a masked β-formylethyl nucleophile for the construction of complex organic molecules. The presence of the sterically hindered 1,3-dioxane (acetal) protecting group is crucial for the reagent's utility, as it is stable to the strongly basic and nucleophilic nature of the Grignard reagent itself.[1][2][3][4][5] This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and offer insights into process optimization and troubleshooting.

Introduction: The Strategic Advantage of a Protected Carbonyl Grignard Reagent

Grignard reagents are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[6][7][8] Their utility stems from the umpolung, or reversal of polarity, of the carbon atom bonded to magnesium, transforming it from an electrophilic center in the alkyl halide to a highly nucleophilic one.[6][7] However, the high reactivity of Grignard reagents also presents a significant challenge: their incompatibility with acidic protons and many common functional groups, including aldehydes and ketones.[4][5]

The target molecule of this guide, the Grignard reagent of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane, elegantly circumvents this limitation. The 1,3-dioxane moiety serves as a robust protecting group for a carbonyl functional group. Acetals are generally stable in neutral to strongly basic conditions, making them ideal for use in Grignard reactions.[1][2][3] Once the Grignard reagent has been utilized in a subsequent reaction, the acetal can be readily hydrolyzed under acidic conditions to reveal the original carbonyl group. This strategy allows for the introduction of a β-formylethyl unit into a molecule, a common motif in natural products and pharmaceutical agents.

Mechanistic Considerations and the Role of the Acetal

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. The generally accepted mechanism involves a single-electron transfer (SET) from the magnesium to the alkyl halide, generating a radical anion which then collapses to an alkyl radical and a halide anion. A second SET from another magnesium atom to the alkyl radical forms the carbanionic species, which is stabilized by the magnesium cation.

A critical aspect of a successful Grignard synthesis is the activation of the magnesium metal. Magnesium is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide. Several methods have been developed to disrupt this layer, including mechanical methods (crushing or stirring) and the use of chemical activating agents such as iodine, 1,2-dibromoethane, or a small amount of a pre-formed Grignard reagent.

The choice of solvent is also paramount. Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[7] The lone pairs of electrons on the ether oxygen atoms coordinate to the magnesium center of the Grignard reagent, stabilizing it in solution and preventing its aggregation and precipitation.[7]

The 2,5,5-trimethyl-1,3-dioxane group in the starting material is specifically chosen for its stability. The gem-dimethyl groups on the C5 position of the dioxane ring provide steric hindrance, further protecting the acetal linkage from potential side reactions. This robust protection ensures that the Grignard reagent forms cleanly on the bromoethyl chain without compromising the masked carbonyl functionality.

Experimental Protocol

This protocol is designed for the synthesis of 2-(2-Magnesiobromoethyl)-2,5,5-trimethyl-1,3-dioxane on a laboratory scale. All glassware should be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplier
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxaneC₉H₁₇BrO₂237.1310.0 g≥90%Sigma-Aldrich
Magnesium turningsMg24.311.23 g99.8%Acros Organics
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL≥99.9%Sigma-Aldrich
IodineI₂253.811 crystal99.8%J.T. Baker
1,2-DibromoethaneC₂H₄Br₂187.86~0.1 mL99%Alfa Aesar
Equipment
  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon gas inlet

  • Drying tubes (filled with CaCl₂ or Drierite)

  • Syringes and needles

Reaction Setup

G cluster_setup Experimental Setup Flask Three-Necked Flask (Mg, I₂, Stir Bar) Condenser Reflux Condenser (Drying Tube) Flask->Condenser Heat Heating Mantle Funnel Dropping Funnel (Substrate in THF) Funnel->Flask N2_in Nitrogen/Argon Inlet N2_in->Flask

Caption: Diagram of the Grignard reaction setup.

Step-by-Step Procedure
  • Preparation: Place the magnesium turnings (1.23 g, 50.6 mmol) and a magnetic stir bar into the 100 mL three-necked flask. Assemble the glassware as shown in the diagram above and flame-dry under a flow of inert gas. Allow the apparatus to cool to room temperature.

  • Activation: Add a single crystal of iodine to the flask containing the magnesium turnings. Gently warm the flask with a heat gun until the purple iodine vapor is visible. The vapor will then sublime on the surface of the magnesium, and the color will fade as the iodine reacts with the metal surface. This process helps to etch away the passivating oxide layer.

  • Initiation: Add 10 mL of anhydrous THF to the flask, followed by a few drops of 1,2-dibromoethane. The observation of ethylene bubbles is a positive indicator of magnesium activation.

  • Grignard Reagent Formation: In the dropping funnel, prepare a solution of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (10.0 g, 42.2 mmol) in 40 mL of anhydrous THF. Add approximately 2-3 mL of this solution to the magnesium suspension. The reaction mixture should become cloudy and a gentle reflux may be observed, indicating the initiation of the Grignard reaction. If the reaction does not start, gentle warming may be required.

  • Addition of Substrate: Once the reaction has initiated, add the remaining solution of the alkyl bromide dropwise from the funnel at a rate that maintains a gentle reflux. The addition should take approximately 30-45 minutes.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting Grignard reagent will be a grayish, cloudy solution.

Characterization and Use

The concentration of the prepared Grignard reagent can be determined by titration, for example, using a solution of iodine in THF with LiCl. The reagent should be used immediately in subsequent reactions. It is a strong base and nucleophile and will react with water, alcohols, and other acidic compounds.[5][6]

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction fails to initiate Inadequate magnesium activationAdd another small crystal of iodine or a few more drops of 1,2-dibromoethane. Gentle heating can also be applied.
Wet glassware or solventEnsure all glassware is rigorously dried and anhydrous solvents are used.
Reaction starts vigorously and then stops Insufficient solventAdd more anhydrous THF to the reaction mixture.
Localized high concentration of alkyl bromideEnsure slow, dropwise addition of the substrate solution with efficient stirring.
Low yield of Grignard reagent Incomplete reactionExtend the reaction time after the addition of the alkyl bromide.
Side reactions (e.g., Wurtz coupling)Maintain a dilute solution of the alkyl bromide by adding it slowly to the magnesium suspension.

Safety Precautions

  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing. Use in a well-ventilated fume hood away from ignition sources.

  • Grignard Reagents: Are highly reactive and pyrophoric, especially in concentrated form. They react violently with water. Handle under an inert atmosphere at all times.

  • 1,2-Dibromoethane: Is a toxic and carcinogenic compound. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Iodine: Is corrosive and can cause burns. Avoid inhalation of vapors.

Conclusion

The synthesis of the Grignard reagent from 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a reliable method for producing a valuable synthetic intermediate. The stability of the acetal protecting group under the reaction conditions allows for the clean formation of this protected β-formylethyl nucleophile. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently prepare this versatile reagent for use in a wide range of synthetic applications.

Workflow Summary

G A Dry Glassware and Reagents B Activate Magnesium with I₂ and 1,2-Dibromoethane A->B C Initiate Reaction with a Small Amount of Substrate B->C D Slow, Dropwise Addition of Substrate Solution C->D E Stir to Complete Reaction D->E F Grignard Reagent Ready for Use E->F

Caption: Summary of the Grignard reagent synthesis workflow.

References

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Activation of Grignard reagent - Chemistry Stack Exchange. (2021-08-30).
  • Does anyone know the best way to activate magnesium for the grignard reagent?. (2014-03-06).
  • Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis - Benchchem.
  • Does anyone know the best way to activ
  • The Grignard Reagent from 2-Bromomethyl-1,3-dioxolane, a Novel and Efficient d 2-Reagent: Synthesis of Branched Chain Carbohydrate Deriv
  • Acetal Protecting Groups - OpenOChem Learn.
  • 9.7: Acetals as Protecting Groups - Chemistry LibreTexts. (2021-12-27).
  • 21.15 Acetals as Protecting Groups - Chemistry LibreTexts. (2019-06-05).
  • β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. [Link]

  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2025-12-19).
  • Protecting Groups In Grignard Reactions - Master Organic Chemistry. (2015-12-16).
  • Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). Accounts of Chemical Research.
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry. (2015-11-09).
  • Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC - NIH. (2020-11-26).
  • 14 Formation and reaction of a Grignard reagent.
  • 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry.
  • 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (2024-03-24).
  • HANDBOOK OF GRIGNARD REAGENTS.
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011-10-14).
  • Grignard Reaction.
  • 3 - Organic Syntheses Procedure.
  • Grignard reagent - Wikipedia.
  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • grignard reagents - Chemguide.

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Application Notes & Protocols: The Strategic Utility of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane in Multi-Step Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Masked Carbonyl for Complex Synthesis

In the intricate landscape of multi-step total synthesis, the strategic protection and unmasking of reactive functional groups is paramount. 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane emerges as a highly valuable building block, serving as a stable and versatile precursor to a γ-hydroxy ketone or a 1,4-dicarbonyl system. Its core utility lies in masking a reactive keto-aldehyde functionality, allowing for the selective manipulation of other parts of a complex molecule. The 2,5,5-trimethyl-1,3-dioxane (a ketal derived from neopentanediol) offers significant advantages over simpler acetals like the 1,3-dioxolane. Notably, it imparts greater stability towards acidic conditions and confers thermal stability upon its corresponding Grignard reagent, preventing premature decomposition.[1][2] This robustness expands the synthetic playbook for chemists, enabling reaction sequences that might otherwise be untenable. This guide provides an in-depth exploration of its preparation, key applications, and the protocols necessary for its successful implementation in a research setting.

Synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

The preparation of this key intermediate is a well-established, high-yielding procedure that proceeds in a one-pot fashion from commercially available starting materials.[1] The process involves the in-situ generation of 4-bromo-2-butanone via the hydrobromination of methyl vinyl ketone, which is immediately trapped by neopentanediol to form the stable cyclic ketal.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the robust procedure published in Organic Syntheses.[1]

Materials:

  • Methyl vinyl ketone

  • Anhydrous Hydrogen Bromide (HBr) gas

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Neopentanediol (2,2-Dimethyl-1,3-propanediol)

  • Triethyl orthoformate

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Dicinnamalacetone (indicator)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • Reaction Setup: Equip a 1-L, three-necked, round-bottom flask with a magnetic stirrer and a gas inlet tube.

  • Initial Charge: To the flask, add 700 mL of anhydrous dichloromethane, 140 g (2.00 mol) of methyl vinyl ketone, and approximately 10 mg of dicinnamalacetone indicator.

  • Hydrobromination: With gentle stirring, bubble anhydrous hydrogen bromide gas into the solution. The reaction is exothermic; maintain a steady, slow bubbling rate. Continue the HBr addition until the yellow indicator turns a persistent deep red, signaling the consumption of the vinyl ketone and the presence of excess acid.[1]

  • Ketal Formation: Remove the gas inlet tube and promptly add 208 g (2.00 mol) of neopentanediol, 296 g (2.00 mol) of triethyl orthoformate, and 0.67 g of p-toluenesulfonic acid monohydrate.

    • Expert Commentary: Triethyl orthoformate is a critical reagent here. The ketalization reaction produces water as a byproduct. Triethyl orthoformate acts as a chemical water scavenger, reacting with water to form ethanol and ethyl formate, thereby driving the equilibrium towards the desired dioxane product.[1]

  • Reaction: Stopper the flask and stir the mixture at room temperature for 1-2 hours.

  • Workup: Concentrate the reaction mixture using a rotary evaporator. Wash the resulting residual oil with two 250-mL portions of saturated aqueous sodium bicarbonate to quench the acid catalyst.

  • Drying and Purification: Dry the organic phase over anhydrous potassium carbonate. The crude product can be purified by vacuum distillation to yield the title compound as a colorless liquid.

Data Summary: Synthesis Parameters
ParameterValueReference
Starting Material Methyl Vinyl Ketone[1]
Key Reagents HBr, Neopentanediol, Triethyl orthoformate[1]
Catalyst p-Toluenesulfonic acid monohydrate[1]
Solvent Dichloromethane[1]
Temperature Room Temperature[1]
Typical Yield ~65% (for analogous systems)[1]
Boiling Point 72-73 °C / 0.6 mmHg
Diagram: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Reaction MVK Methyl Vinyl Ketone Intermediate In-situ generation of 4-Bromo-2-butanone MVK->Intermediate + HBr HBr HBr (gas) HBr->Intermediate Neo Neopentanediol Reaction Acid-Catalyzed Ketalization (TsOH, CH₂Cl₂) Neo->Reaction TEOF Triethyl Orthoformate TEOF->Reaction Intermediate->Reaction + Neopentanediol + TEOF Product 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane Reaction->Product

Caption: One-pot synthesis of the target dioxane from methyl vinyl ketone.

Application in Synthesis: The Grignard Reagent

A primary application of 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane is its conversion into the corresponding Grignard reagent. This creates a nucleophilic carbon center two atoms away from a masked carbonyl, effectively functioning as a homoenolate equivalent. The use of the 1,3-dioxane is crucial, as Grignard reagents derived from the analogous 1,3-dioxolanes (formed from ethylene glycol) are known to be thermally unstable.[1] The neopentyl-derived dioxane imparts the necessary stability for the Grignard reagent to be formed and utilized effectively.[2]

Experimental Protocol: Grignard Formation and Reaction with an Aldehyde

Materials:

  • 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂) crystal (as initiator)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

Procedure:

  • Grignard Formation:

    • Setup: In a flame-dried, three-necked flask under a nitrogen or argon atmosphere, place magnesium turnings (1.2 equivalents).

    • Initiation: Add a small crystal of iodine and gently warm the flask with a heat gun until violet vapors are observed. This helps to activate the magnesium surface.

    • Addition: Add a solution of 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane (1.0 equivalent) in anhydrous THF dropwise via an addition funnel to the stirring magnesium suspension.

    • Expert Commentary: The reaction is exothermic. The initial addition may require gentle heating to start, but the rate of addition should then be controlled to maintain a gentle reflux. Anhydrous conditions are absolutely critical; any moisture will quench the Grignard reagent as it forms.

    • Completion: After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed.

  • Reaction with Electrophile:

    • Cooling: Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

    • Addition: Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting aldehyde.

  • Workup:

    • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride at 0 °C.

    • Extraction: Extract the aqueous layer with diethyl ether (3x).

    • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Diagram: Grignard Reagent Pathway

G Start Dioxane-Bromide Grignard Grignard Reagent (Homoenolate Equivalent) Start->Grignard + Mg, THF Adduct Coupled Product (Protected γ-hydroxy ketone) Grignard->Adduct + Electrophile Electrophile Electrophile (e.g., R-CHO) Electrophile->Adduct

Caption: Formation and reaction of the stable Grignard reagent.

Deprotection: Unmasking the Carbonyl

The final strategic step is the removal of the dioxane protecting group to reveal the ketone functionality. This is typically achieved under acidic aqueous conditions, leveraging the lability of the ketal to hydrolysis.[3][4] The stability of the 1,3-dioxane allows this deprotection to occur selectively in the presence of more acid-labile groups if necessary.

Experimental Protocol: Acidic Hydrolysis

Materials:

  • Protected γ-hydroxy ketone (from the previous step)

  • Acetone

  • Water

  • Hydrochloric acid (HCl, e.g., 3M aqueous) or p-Toluenesulfonic acid (TsOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve the protected substrate (1.0 equivalent) in a mixture of acetone and water (e.g., a 4:1 ratio).

  • Acid Addition: Add a catalytic amount of an acid catalyst (e.g., 0.1 equivalents of TsOH or a few mL of 3M HCl).

  • Reaction: Stir the solution at room temperature or with gentle heating (40-50 °C) and monitor the reaction by TLC until the starting material is consumed.

    • Expert Commentary: The reaction is an equilibrium process. The use of a large excess of acetone/water helps drive the equilibrium towards the deprotected ketone.[4]

  • Workup:

    • Neutralization: Cool the reaction mixture and carefully neutralize the acid by adding solid sodium bicarbonate or saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extraction: Extract the product into ethyl acetate (3x).

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting γ-hydroxy ketone by flash column chromatography.

Diagram: Deprotection Workflow

G Protected Protected γ-Hydroxy Ketone Deprotected Final Product (γ-Hydroxy Ketone) Protected->Deprotected Byproduct Neopentanediol Protected->Byproduct Conditions H₃O⁺ (e.g., HCl/H₂O/Acetone) Conditions->Deprotected

Caption: Acid-catalyzed hydrolysis to unveil the ketone functionality.

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]

  • Brinner, K. M., et al. (2005). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry, 3(11), 2109-2113. [Link]

  • PrepChem. Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. [Link]

  • ResearchGate. β-Haloacetals and Ketals: 2-(2-Bromoethyl)-1,3-dioxane and 2,5,5-Trimethyl-2-(2-bromoethyl)-1,3-dioxane. [Link]

  • Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme, 29, 485-516. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

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Protecting group strategies using "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane in Complex Molecule Synthesis

Introduction: A Bifunctional Tool for Advanced Organic Synthesis

In the intricate landscape of multi-step organic synthesis, protecting groups are indispensable tools, enabling chemists to temporarily mask a reactive functional group to prevent its unintended participation in a chemical transformation elsewhere in the molecule.[1][2] Among the most reliable and widely used protecting groups for carbonyl compounds (aldehydes and ketones) are cyclic acetals, such as 1,3-dioxanes.[3][4] These structures are prized for their ease of installation, robust stability across a wide array of non-acidic reaction conditions, and clean, high-yielding removal.[5][6]

This application note moves beyond the simple protection-deprotection paradigm to explore the strategic utility of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane . This reagent is not merely a protecting group; it is a sophisticated bifunctional building block. It contains a stable ketal (the 2,5,5-trimethyl-1,3-dioxane moiety) that serves as a masked ketone, and a reactive alkyl bromide (the 2-bromoethyl side chain) that functions as an electrophilic or, upon conversion, a nucleophilic handle. This unique combination allows for the introduction of a protected β-ketoethyl fragment, making it a valuable reagent for constructing complex carbon skeletons.

This guide provides a detailed examination of the synthesis, mechanism of action, and practical application of this versatile reagent, complete with field-tested protocols for researchers in synthetic chemistry and drug development.

Synthesis of the Reagent: A Robust and Scalable Protocol

The preparation of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a well-established, two-step, one-pot procedure starting from readily available materials.[7] The process involves the hydrobromination of methyl vinyl ketone to form an unstable β-bromo ketone, which is immediately trapped in situ by reaction with neopentanediol.

The choice of neopentanediol (2,2-dimethylpropane-1,3-diol) is deliberate; the gem-dimethyl group favors the formation of the six-membered dioxane ring thermodynamically, leading to higher yields and a more stable ketal compared to protections using simpler diols like ethylene glycol or 1,3-propanediol.[7]

MVK Methyl Vinyl Ketone Intermediate 4-Bromo-2-butanone (Unstable Intermediate) MVK:e->Intermediate:w Hydrobromination HBr HBr (gas) DCM, 0-5 °C Product 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane Intermediate:e->Product:w In situ Ketalization Diol Neopentanediol + Triethyl Orthoformate + p-TsOH

Caption: Synthesis workflow for 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane.

Detailed Synthesis Protocol

This protocol is adapted from the robust procedure published in Organic Syntheses.[7]

  • Reaction Setup: Equip a 1-L, three-necked, round-bottom flask with a magnetic stirrer and a gas inlet tube.

  • Initial Charge: In the flask, combine 700 mL of dichloromethane (DCM), 140 g (2.00 mol) of methyl vinyl ketone, and 0.010 g of a suitable indicator like dicinnamalacetone.

  • Hydrobromination: Stir the solution and bubble anhydrous hydrogen bromide gas through it. The reaction is exothermic and should be monitored. Continue the addition until the indicator undergoes a distinct color change (e.g., to deep red), signifying the consumption of the vinyl ketone.

  • Ketal Formation: Remove the gas inlet tube. To the solution containing the intermediate 4-bromo-2-butanone, add 208 g (2.00 mol) of neopentanediol, 296 g (2.00 mol) of triethyl orthoformate (as a chemical water scavenger), and 0.67 g of p-toluenesulfonic acid monohydrate (p-TsOH).[4][7]

  • Reaction: Stopper the flask and stir the mixture at room temperature for 1–2 hours.

  • Work-up: Concentrate the reaction mixture using a rotary evaporator. The resulting residue should be washed with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by drying over an anhydrous salt like potassium carbonate or magnesium sulfate.

  • Purification: The crude product is purified by vacuum distillation to yield 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane as a colorless liquid.

Core Application: A Masked Homoenolate Equivalent

The primary synthetic utility of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is as a masked homoenolate or acyl anion equivalent. The bromoethyl group provides a handle for forming a carbon-based nucleophile, typically a Grignard reagent, which can then be used to form a new carbon-carbon bond. The dioxane moiety is exceptionally stable under the basic and nucleophilic conditions of Grignard reagent formation and subsequent reactions, a critical feature for the success of this strategy.[5][7]

The overall transformation allows for the addition of a –CH₂CH₂C(O)CH₃ synthon to an electrophile.

cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Deprotection Reagent Starting Reagent (Bromo-Dioxane) Grignard Dioxane-Grignard (Nucleophile) Reagent->Grignard Mg Mg(0) THF Adduct Protected Adduct Grignard->Adduct Reaction Electrophile Electrophile (e.g., Aldehyde) Electrophile->Adduct FinalProduct Final Product (β-Hydroxy Ketone) Adduct->FinalProduct Hydrolysis Acid Aqueous Acid (e.g., HCl/H₂O)

Caption: Synthetic workflow using the dioxane as a masked homoenolate.

Protocol 1: Grignard Reagent Formation and Reaction with an Electrophile
  • Activation of Magnesium: Place magnesium turnings (1.1 equivalents) in a flame-dried, three-necked flask under a nitrogen or argon atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Grignard Formation: Add a small portion of a solution of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the activated magnesium. An exothermic reaction should commence. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature or gentle reflux until the magnesium is consumed. The resulting grey-green solution is the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard solution to 0 °C. Add a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF dropwise.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Deprotection via Acidic Hydrolysis

The removal of the dioxane protecting group is efficiently achieved under acidic conditions, regenerating the ketone.[6]

  • Reaction Setup: Dissolve the protected adduct in a mixture of acetone and water (e.g., a 4:1 ratio).

  • Acid Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).

  • Reaction: Stir the mixture at room temperature. The progress of the deprotection can be monitored by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up: Neutralize the acid by adding a mild base, such as solid sodium bicarbonate, until effervescence ceases.

  • Isolation: Remove the bulk of the organic solvent (acetone) via rotary evaporation. Extract the remaining aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous salt, filter, and concentrate to yield the final deprotected product, which can be further purified if necessary.

Data Summary and Stability Profile

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 87842-52-2
Molecular Formula C₉H₁₇BrO₂
Molecular Weight 237.13 g/mol
Appearance Liquid
Boiling Point 72-73 °C @ 0.6 mmHg
Density 1.26 g/mL at 25 °C
Refractive Index n20/D 1.470
Table 2: Stability of the 1,3-Dioxane Protecting Group

The utility of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is critically dependent on the stability of the dioxane ring. This moiety is stable to a wide range of reagents, making it compatible with many synthetic transformations.

ConditionReagent/MediumStabilityReference(s)
Strongly Acidic pH < 3Labile [5][6]
Mildly Acidic pH 4–6Generally Stable[6]
Basic Aqueous NaOH, t-BuOK, LDA, NEt₃Stable [5][6]
Nucleophilic RLi, RMgX , Enolates, HydridesStable [4][5][6]
Reductive LiAlH₄, NaBH₄, H₂/PdStable [6]
Oxidative PCC, MnO₂, m-CPBAGenerally Stable[3][6]

Conclusion

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a powerful and versatile reagent in modern organic synthesis. Its true value lies not in its function as a simple protecting group, but as a bifunctional building block that enables the reliable introduction of a protected keto-ethyl unit. The robust stability of the neopentyl-derived dioxane ring allows for the unmasking of a potent nucleophile via Grignard reagent formation, which can then be employed in a wide range of carbon-carbon bond-forming reactions. The straightforward, acid-catalyzed deprotection step cleanly reveals the ketone functionality, completing a highly strategic synthetic sequence. The protocols and data presented herein provide researchers with the foundational knowledge to confidently incorporate this valuable synthon into their synthetic strategies.

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry.
  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute.

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Application Notes and Protocols for the Deprotection of the 2,5,5-Trimethyl-1,3-dioxane Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the 2,5,5-Trimethyl-1,3-dioxane Protecting Group

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving the desired molecular architecture. The 2,5,5-trimethyl-1,3-dioxane group, derived from the reaction of a carbonyl compound with 2,2-dimethylpropane-1,3-diol (neopentyl glycol), serves as a robust protecting group for 1,3-diols. Its sterically hindered nature, conferred by the gem-dimethyl substituents at the 5-position, imparts significant stability under a range of reaction conditions, particularly basic, nucleophilic, and reductive environments.[1][2] This stability, however, necessitates carefully optimized conditions for its removal to regenerate the parent 1,3-diol without compromising other sensitive functionalities within the molecule.

This comprehensive guide provides an in-depth exploration of the deprotection of the 2,5,5-trimethyl-1,3-dioxane group, offering detailed mechanistic insights, field-proven experimental protocols, and a comparative analysis of various methodologies. These notes are intended to equip researchers, scientists, and drug development professionals with the practical knowledge to efficiently and selectively cleave this protecting group in their synthetic endeavors.

Mechanistic Principles of Deprotection: An Acid-Catalyzed Hydrolysis

The cleavage of the 2,5,5-trimethyl-1,3-dioxane, like other acetals, proceeds via an acid-catalyzed hydrolysis mechanism.[2][3] The reaction is initiated by the protonation of one of the dioxane oxygen atoms by a Brønsted or Lewis acid, rendering it a good leaving group. Subsequent intramolecular electron rearrangement leads to the opening of the six-membered ring and the formation of a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation, regenerates one of the hydroxyl groups of the diol and forms a hemiacetal intermediate. Further protonation of the remaining ether oxygen, followed by elimination of the carbonyl compound and a final deprotonation step, yields the desired 1,3-diol.

The equilibrium of this reaction can be shifted towards the deprotected diol by the presence of a sufficient amount of water in the reaction medium.[2]

Deprotection_Mechanism Dioxane 2,5,5-Trimethyl-1,3-dioxane ProtonatedDioxane Protonated Dioxane Dioxane->ProtonatedDioxane + H⁺ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedDioxane->Oxocarbenium Ring Opening Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H₂O - H⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Diol 1,3-Diol ProtonatedHemiacetal->Diol - Carbonyl - H⁺ Carbonyl Carbonyl Compound ProtonatedHemiacetal->Carbonyl

Figure 1: Acid-catalyzed deprotection mechanism of the 2,5,5-trimethyl-1,3-dioxane group.

Experimental Protocols: A Practical Guide to Deprotection

The choice of deprotection method is dictated by the overall stability of the substrate and the presence of other acid-labile functional groups. Below are detailed protocols for commonly employed methods, ranging from mild to more forcing conditions.

Protocol 1: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This method is particularly useful for sensitive substrates where strong acids could cause undesired side reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 2,5,5-trimethyl-1,3-dioxane-protected compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 4:1 to 10:1 ratio). The concentration should be approximately 0.1 M.

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.3 equiv) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-diol.

Protocol 2: Deprotection using a Heterogeneous Acid Catalyst (Amberlyst-15 or Dowex 50W)

The use of a solid-supported acid catalyst simplifies the work-up procedure, as the catalyst can be removed by simple filtration.[4][5] This method is advantageous for its ease of handling and the potential for catalyst recycling.

Step-by-Step Methodology:

  • Solvent and Substrate: Dissolve the 2,5,5-trimethyl-1,3-dioxane-protected compound (1.0 equiv) in a protic solvent such as methanol or a mixture of an organic solvent and water (e.g., acetone/H₂O).

  • Catalyst Addition: Add the acidic resin (Amberlyst-15 or Dowex 50W) to the solution. The amount of resin can vary, but a typical starting point is 10-50% by weight relative to the substrate.

  • Reaction Conditions: Stir the suspension at room temperature or heat to reflux. The reaction time will depend on the substrate and the specific resin used.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Catalyst Removal: Once the reaction is complete, filter off the resin and wash it with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product can often be of high purity, but if necessary, it can be further purified by crystallization or flash column chromatography.

Protocol 3: Classical Deprotection with Aqueous Acetic Acid

This is a traditional and effective method, particularly for more robust substrates where over-reaction is not a significant concern.

Step-by-Step Methodology:

  • Reaction Mixture: Dissolve the protected compound in a mixture of acetic acid and water. A common ratio is 80% aqueous acetic acid.

  • Heating: Heat the reaction mixture to a temperature between 50 °C and 80 °C.

  • Reaction Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ or another suitable base until the effervescence ceases.

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with water and brine to remove any remaining acetic acid and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography if necessary.

Comparative Analysis of Deprotection Methods

The selection of an appropriate deprotection method is a critical decision in the synthetic planning process. The following table summarizes the key features of the described protocols to aid in this selection.

Method Catalyst/Reagent Typical Conditions Advantages Disadvantages Substrate Suitability
Mild Acid Catalysis Pyridinium p-toluenesulfonate (PPTS)THF/H₂O, rt to 50 °CVery mild, suitable for sensitive functional groups.[3]Can be slow for very stable dioxanes.Molecules with acid-labile protecting groups.
Heterogeneous Catalysis Amberlyst-15 or Dowex 50WMethanol or Acetone/H₂O, rt to refluxEasy work-up (filtration), catalyst is recyclable.[4][5]May require elevated temperatures for hindered substrates.General purpose, scalable reactions.
Aqueous Acetic Acid Acetic Acid/H₂O50-80 °CInexpensive and readily available reagents.Can be harsh for sensitive molecules, work-up can be tedious.Robust molecules without other acid-sensitive groups.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the deprotection is sluggish, particularly with the milder methods, gentle heating or increasing the catalyst loading can be beneficial. For heterogeneous catalysts, ensuring efficient stirring is crucial.

  • Side Reactions: In the presence of other acid-sensitive groups (e.g., silyl ethers, tert-butyl esters), it is imperative to use the mildest possible conditions (e.g., PPTS at room temperature) and carefully monitor the reaction to avoid their cleavage.

  • Steric Hindrance: The 2,5,5-trimethyl-1,3-dioxane is sterically hindered, which can slow down the rate of hydrolysis compared to less substituted acetals. Patience and careful optimization of reaction time and temperature are key.

  • Solvent Choice: The presence of water is essential for hydrolysis. The co-solvent (e.g., THF, acetone, methanol) is chosen based on the solubility of the starting material.

Conclusion

The 2,5,5-trimethyl-1,3-dioxane is a valuable protecting group for 1,3-diols, offering a balance of stability and reactivity. Its successful removal hinges on the judicious selection of an acid-catalyzed deprotection method tailored to the specific requirements of the synthetic intermediate. By understanding the underlying mechanism and having access to a suite of reliable protocols, researchers can confidently and efficiently unveil the protected diol functionality, paving the way for the successful completion of complex synthetic targets.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Coppola, G. M. Amberlyst-15, A Superior Acid Catalyst for the Cleavage of Acetals. Synth. Commun.1984, 14 (1), 1-5.
  • Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

  • Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme, 2006.
  • ResearchGate. How to use Dowex resin to exchange tetrabutylammonium to ammonium cation? [Link]

  • Santiago Lab - SigutLabs. Reagent of the Month – Amberlyst 15 ® resin. [Link]

  • Paterson, I.; Florence, G. J. The Chemical Synthesis of Discodermolide.
  • Smith, A. B., III; et al. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation. J. Org. Chem.2000, 65 (24), 8204–8225.

Sources

Application Notes and Protocols: The Versatility of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Protected Acetal for Strategic Synthesis

In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" emerges as a valuable bifunctional reagent, ingeniously combining a reactive primary alkyl bromide with a sterically hindered and robust ketal protecting group. This unique structural arrangement allows for a wide array of nucleophilic substitution reactions at the ethyl side chain, while the core carbonyl functionality remains masked and inert to the reaction conditions. The 1,3-dioxane moiety, derived from neopentyl glycol, offers significant stability under basic, oxidative, and reductive conditions, yet can be readily cleaved under acidic conditions to unveil the parent ketone. This attribute makes it an exceptional building block for the synthesis of multifunctional compounds, particularly in the pharmaceutical and fine chemical industries.

This comprehensive guide provides detailed application notes and protocols for the reaction of "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" with a variety of nucleophiles. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in adapting and optimizing these methods for their specific synthetic challenges.

Chemical Properties and Reactivity Profile

"2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" is a primary alkyl bromide. The carbon atom attached to the bromine is electrophilic and susceptible to attack by nucleophiles. Due to the unhindered nature of the primary carbon, the dominant reaction pathway for nucleophilic substitution is the bimolecular (S(_N)2) mechanism. This concerted process involves the backside attack of the nucleophile, leading to an inversion of configuration at the electrophilic carbon, although in this achiral substrate, stereochemical outcomes are not a primary concern.

The general stability of the 1,3-dioxane ring under a wide range of conditions, excluding acidic environments, is a key advantage.[1] This allows for the selective modification of the bromoethyl side chain without affecting the protected carbonyl group.

Core Application: A Masked Building Block for Complex Syntheses

The primary application of "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" is as a synthetic equivalent of a 4-halobutan-2-one enolate. It allows for the introduction of a four-carbon chain with a latent keto group, which can be revealed at a later synthetic stage.

Section 1: Reactions with Carbon Nucleophiles

Cyanation: Synthesis of a Protected Keto-Nitrile

The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be further hydrolyzed to carboxylic acids, reduced to primary amines, or converted to ketones. The reaction of "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" with an alkali metal cyanide, such as sodium cyanide, proceeds via a classic S(_N)2 pathway.

Protocol: Synthesis of 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)propanenitrile

  • Materials:

    • 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (1.0 eq)

    • Sodium cyanide (NaCN) (1.2 eq)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Diethyl ether

    • Water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sodium cyanide (1.2 eq) in anhydrous DMSO.

    • To the stirred suspension, add "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" (1.0 eq).

    • Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers and wash twice with brine to remove residual DMSO.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • The resulting crude nitrile can be purified by vacuum distillation.

Section 2: Reactions with Nitrogen Nucleophiles

Azidation: A Gateway to Amines and Triazoles

The azide functional group is a versatile precursor to primary amines via reduction. Furthermore, it is a key component in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles.

Protocol: Synthesis of 2-(2-Azidoethyl)-2,5,5-trimethyl-1,3-dioxane

  • Materials:

    • 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Water

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-80°C and stir for 12-18 hours. Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be purified by column chromatography on silica gel.

Section 3: Reactions with Oxygen Nucleophiles

Alkoxylation: Formation of Protected Keto-Ethers

The reaction with alkoxides, such as sodium methoxide, allows for the synthesis of ethers. This reaction is a Williamson ether synthesis, proceeding through an S(_N)2 mechanism.

Protocol: Synthesis of 2-(2-Methoxyethyl)-2,5,5-trimethyl-1,3-dioxane

  • Materials:

    • 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (1.0 eq)

    • Sodium methoxide (NaOMe) (1.2 eq)

    • Methanol (MeOH), anhydrous

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" (1.0 eq) in anhydrous methanol.

    • Carefully add sodium methoxide (1.2 eq) to the solution.

    • Heat the mixture to reflux (approximately 65°C) for 6-12 hours. Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, carefully quench the reaction with water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue three times with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting ether by vacuum distillation.

Section 4: Reactions with Sulfur Nucleophiles

Thiolation: Synthesis of Protected Keto-Thioethers

The formation of a carbon-sulfur bond is a crucial transformation in the synthesis of many biologically active molecules. The reaction with thiolates, generated from thiols and a base, provides a straightforward route to thioethers.

Protocol: Synthesis of 2-(2-(Phenylthio)ethyl)-2,5,5-trimethyl-1,3-dioxane

  • Materials:

    • 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (1.0 eq)

    • Thiophenol (1.1 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. Stir until hydrogen evolution ceases.

    • Add a solution of "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" (1.0 eq) in anhydrous THF to the sodium thiophenoxide solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

NucleophileReagentSolventTemperature (°C)Time (h)Typical Yield (%)
CyanideNaCNDMSO80-10012-2475-85
AzideNaN₃DMF60-8012-1880-90
MethoxideNaOMeMeOHReflux6-1270-80
ThiophenoxidePhSH, NaHTHF0 to RT8-1685-95

Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.

Visualization of Reaction Pathways

Nucleophilic_Substitution Substrate 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane Product Substituted Product Substrate->Product SN2 Reaction Leaving_Group Br⁻ Substrate->Leaving_Group Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: General S(_N)2 reaction pathway.

Section 5: Deprotection to Reveal the Ketone

The final and crucial step in many synthetic sequences involving this reagent is the deprotection of the 1,3-dioxane group to unveil the ketone functionality. This is typically achieved under acidic conditions through hydrolysis.[2]

Protocol: Acid-Catalyzed Hydrolysis of 2-(2-Substituted-ethyl)-2,5,5-trimethyl-1,3-dioxane

  • Materials:

    • Substituted dioxane derivative (1.0 eq)

    • Acetone

    • Water

    • p-Toluenesulfonic acid monohydrate (PPTS) (catalytic amount, e.g., 0.1 eq)

    • Saturated aqueous sodium bicarbonate solution

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the substituted dioxane derivative in a mixture of acetone and water (e.g., 4:1 v/v).

    • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

    • Stir the reaction mixture at room temperature or gently heat to 40-50°C for 4-12 hours. Monitor the deprotection by TLC.

    • Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude ketone.

    • Purify the ketone by column chromatography or distillation as appropriate.

Deprotection_Workflow Start Substituted Dioxane Step1 Dissolve in Acetone/Water Start->Step1 Step2 Add Catalytic Acid (e.g., PPTS) Step1->Step2 Step3 Stir at RT or Heat Step2->Step3 Step4 Neutralize with NaHCO₃ Step3->Step4 Step5 Workup and Extraction Step4->Step5 End Purified Ketone Step5->End

Caption: Workflow for dioxane deprotection.

Conclusion and Future Outlook

"2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" is a powerful and versatile reagent for the introduction of a protected β-ketoethyl moiety into a wide range of molecules. The protocols outlined in this guide demonstrate its utility in forming carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds via robust and high-yielding S(_N)2 reactions. The stability of the dioxane protecting group under various conditions, coupled with its facile removal, underscores its value in multistep synthesis. For drug development professionals and researchers, mastering the application of this reagent opens up efficient synthetic routes to novel compounds with potential therapeutic applications. Further exploration into its use in solid-phase synthesis and flow chemistry could expand its applicability and impact in the field of organic chemistry.

References

  • W. Cui, M. Mao, Z. He, G. Zhu, J. Org. Chem., 2013, 78, 9815-9821. [Link]

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. [Link]

  • Stowell, J. C.; Keith, D. R.; King, B. T. Org. Synth.1984 , 62, 140. [Link]

Sources

Application Note & Protocol: Synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

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For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, reliable, and field-tested protocol for the synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane. This compound serves as a valuable bifunctional intermediate in organic synthesis, particularly as a protected form of 4-bromobutan-2-one. The acetal functionality masks the reactive ketone, allowing for selective reactions at the bromoethyl moiety, such as Grignard reagent formation.[1] The subsequent deprotection regenerates the ketone, enabling a wide array of further chemical transformations. This protocol is based on the well-established procedure from Organic Syntheses, ensuring reproducibility and a high degree of success for researchers in various fields of chemical and pharmaceutical development.[1]

Introduction & Scientific Background

The protection of carbonyl groups as acetals or ketals is a cornerstone strategy in multi-step organic synthesis.[2][3] This approach temporarily masks the electrophilic nature of the carbonyl carbon, preventing unwanted side reactions while other parts of the molecule are being modified. 1,3-Dioxanes, formed from the reaction of a carbonyl compound with a 1,3-diol, are particularly stable cyclic acetals.[1][3] The use of neopentanediol (2,2-dimethyl-1,3-propanediol) in this synthesis leads to a thermally stable Grignard reagent derived from the resulting 1,3-dioxane, a significant advantage over less stable derivatives like those from ethylene glycol.[1]

The synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane proceeds via a two-step, one-pot reaction. Initially, methyl vinyl ketone undergoes hydrobromination to form the unstable β-bromo ketone intermediate. This intermediate is immediately trapped in situ by reaction with neopentanediol in the presence of an acid catalyst and a dehydrating agent to form the desired cyclic ketal.[1] The direct isolation of the β-bromo ketone is avoided due to its propensity to darken and decompose upon storage.[1]

Materials & Reagents

Reagent/MaterialGradeSupplierCAS No.Notes
Dichloromethane (CH₂Cl₂)Anhydrous(Specify)75-09-2Dry solvent is crucial for the reaction.
Methyl Vinyl Ketone≥99%(Specify)78-94-4Stabilized with hydroquinone.
DicinnamalacetoneIndicator(Specify)6247-49-0Used to indicate the presence of excess HBr.
Hydrogen Bromide (HBr)Anhydrous Gas(Specify)10035-10-6Handle with extreme caution in a fume hood.
Neopentanediol≥99%(Specify)126-30-7Also known as 2,2-dimethyl-1,3-propanediol.
Triethyl Orthoformate≥98%(Specify)122-51-0Acts as a dehydrating agent.
p-Toluenesulfonic Acid Monohydrate≥98.5%(Specify)6192-52-5Acid catalyst.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous(Prepare in-house)144-55-8For washing the organic phase.
Anhydrous Potassium Carbonate (K₂CO₃)≥99%(Specify)584-08-7For drying the organic phase.

Equipment & Apparatus

  • 1-L Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Rotary evaporator

  • 30-cm Vigreux column for vacuum distillation

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Vacuum pump

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Core Synthesis cluster_workup Work-up & Purification reagents Combine CH₂Cl₂, MVK, and Indicator hbr Bubble Anhydrous HBr Gas (until color change) reagents->hbr add_reagents Add Neopentanediol, Triethyl Orthoformate, & p-TSA hbr->add_reagents stir Stir at Room Temperature (1-2 hours) add_reagents->stir concentrate Concentrate via Rotary Evaporation stir->concentrate wash Wash with Saturated NaHCO₃ concentrate->wash extract Extract Aqueous Layer with CH₂Cl₂ wash->extract dry Dry Combined Organic Layers (Anhydrous K₂CO₃) extract->dry distill Vacuum Distillation dry->distill product Final Product: 2-(2-Bromoethyl)-2,5,5- trimethyl-1,3-dioxane distill->product

Caption: Step-by-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Safety Precautions: This procedure involves the use of corrosive and volatile chemicals. Anhydrous hydrogen bromide is highly toxic and corrosive. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.

  • Reaction Setup:

    • Equip a 1-L three-necked flask with a magnetic stirrer and a gas inlet tube.

    • To the flask, add 700 mL of anhydrous dichloromethane, 140 g (2.00 mol) of methyl vinyl ketone, and 0.010 g of dicinnamalacetone indicator.[1]

  • Hydrobromination:

    • While stirring the solution, bubble anhydrous hydrogen bromide gas through the gas inlet tube.

    • Continue bubbling HBr until the yellow indicator turns a deep red color, signifying a slight excess of HBr and the completion of the hydrobromination of the methyl vinyl ketone.[1] This step should be performed with careful monitoring to avoid a large excess of HBr.

  • Acetal Formation:

    • Remove the gas inlet tube.

    • To the reaction mixture, add 208 g (2.00 mol) of neopentanediol, 296 g (2.00 mol) of triethyl orthoformate, and 0.67 g of p-toluenesulfonic acid monohydrate.[1]

    • Rationale: The equilibrium for the ketalization reaction is unfavorable. Triethyl orthoformate is added as a dehydrating agent to react with the water produced during the reaction, driving the equilibrium towards the formation of the dioxane product.[1]

    • Stopper the flask and stir the mixture at room temperature for 1–2 hours.

  • Work-up:

    • Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the dichloromethane.[1]

    • Transfer the concentrated residue to a separatory funnel and wash it twice with saturated sodium bicarbonate solution. Caution: Foaming may occur during this step due to the neutralization of the acidic catalyst.[1]

    • Extract the bicarbonate washes three times with dichloromethane to recover any dissolved product.

    • Combine all the organic portions and dry them over anhydrous potassium carbonate.[1]

  • Purification:

    • Filter the dried organic solution to remove the potassium carbonate.

    • Concentrate the filtrate using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation through a 30-cm Vigreux column.

    • Collect the fraction boiling at 65°C at a pressure of 0.3 mmHg. This will yield approximately 256 g (54%) of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane as a clear, colorless oil.[1]

Deprotection of the Acetal

While this protocol focuses on the synthesis of the protected compound, it is important to note the methods for its deprotection to regenerate the carbonyl function. Standard aqueous acid hydrolysis is a common method for cleaving acetals.[2][4] However, for highly stable 1,3-dioxanes, this can be challenging.[1] More specialized methods, such as transacetalization in methanol followed by aqueous acid hydrolysis, may be required for efficient deprotection.[1]

Troubleshooting & Field Insights

  • Incomplete Hydrobromination: If the indicator does not change color, ensure the HBr gas cylinder is not empty and the delivery lines are clear. A sluggish reaction could also indicate wet solvent.

  • Low Yield: The most critical factor for a good yield is the efficient removal of water during the acetalization step. Ensure the triethyl orthoformate is of high quality and that anhydrous conditions are maintained. Inefficient extraction during the work-up can also lead to product loss.

  • Product Purity: The final product should be a colorless oil. A yellow or brown tint may indicate the presence of impurities from the decomposition of the bromo ketone intermediate. Careful and efficient vacuum distillation is key to obtaining a pure product.

Conclusion

The protocol detailed herein, adapted from a trusted Organic Syntheses procedure, provides a robust and reproducible method for the preparation of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane.[1] This versatile building block is of significant utility to synthetic chemists in academia and industry, enabling complex molecular architectures through the strategic protection and deprotection of a ketone functionality. By understanding the rationale behind each step, researchers can confidently execute this synthesis and troubleshoot any potential issues that may arise.

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. Retrieved from [Link]

  • Fan, P., Zhang, C., Zhang, L., & Wang, C. (2020). Acylation of Aryl Halides and α-Bromo Acetates with Aldehydes Enabled by Nickel/TBADT Cocatalysis. Organic Letters, 22(10), 3875–3878.
  • PrepChem. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl). Retrieved from [Link]

  • Thieme. (2015). Bromoacetaldehyde Diethyl Acetal. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Haloacetals and Ketals: 2-(2-Bromoethyl)-1,3-dioxane and 2,5,5-Trimethyl-2-(2-bromoethyl)-1,3-dioxane. Retrieved from [Link]

  • University of Liverpool IT Services. (2020). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Retrieved from [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane. Retrieved from [Link]

  • ACS Publications. (n.d.). An Efficient Method for the Acetalization of α,β-Unsaturated Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • YouTube. (2019, January 8). aldehyde-to-acetal mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of Acetals and Silyl Ethers Using Some π-Acceptors. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,5,5-Tetramethyl-1,3-dioxane. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane. Retrieved from [Link]

  • Google Patents. (n.d.). EP0220592A1 - 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane, process for its production and for 2-(4-bromobutyl).
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 2,2-Dimethyl-1,3-propanediol. Retrieved from [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 2,2-Dimethyl-1,3-propanediol. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane. This bifunctional reagent serves as a robust and versatile building block for the synthesis of a wide array of heterocyclic compounds. We will delve into the core reactivity, mechanistic principles, and field-proven protocols, underscoring the causality behind experimental choices. The guide is structured to provide both foundational knowledge and actionable, step-by-step methodologies for practical implementation in the laboratory.

Introduction to the Reagent: A Masked B-Keto Electrophile

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (CAS No. 87842-52-2) is a synthetic intermediate that functions as a protected equivalent of 4-bromo-2-butanone.[1] Its structure uniquely combines two key functionalities:

  • An electrophilic bromoethyl group , which is susceptible to nucleophilic attack, making it an ideal handle for alkylation reactions.

  • A masked ketone in the form of a highly stable 1,3-dioxane. This cyclic ketal protecting group is exceptionally robust, particularly when derived from neopentanediol (2,2-dimethylpropane-1,3-diol).[1]

The strategic advantage of this reagent lies in its ability to undergo selective reaction at the bromoethyl terminus without interference from the highly reactive ketone functionality. Once the desired carbon-heteroatom or carbon-carbon bond is formed, the dioxane can be readily cleaved under acidic conditions to reveal the ketone, which then becomes available for subsequent intramolecular cyclization to form the target heterocycle.

The stability of the 1,3-dioxane moiety derived from neopentanediol is a critical feature. Compared to acyclic ketals or dioxolanes (derived from ethylene glycol), this protecting group exhibits enhanced stability towards various reagents and allows for the formation of thermally stable Grignard reagents, should that be a desired transformation pathway.[1][2]

Table 1: Physicochemical Properties of the Reagent

PropertyValueSource
CAS Number 87842-52-2[3]
Molecular Formula C₉H₁₇BrO₂
Molecular Weight 237.13 g/mol
Appearance Liquid
Boiling Point 72-73 °C @ 0.6 mmHg
Density 1.26 g/mL at 25 °C
Refractive Index n20/D 1.470
Synthesis of the Reagent

The preparation of 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane is reliably achieved through a two-step process, as detailed in Organic Syntheses.[1] First, methyl vinyl ketone undergoes hydrobromination to yield the intermediate 4-bromo-2-butanone. This bromo-ketone is then protected by acid-catalyzed ketalization with neopentanediol, using an orthoformate to drive the equilibrium by removing the water by-product.[1]

Core Synthetic Strategy: A Two-Stage Approach to Heterocycles

The use of this reagent in heterocyclic synthesis is elegantly logical, following a sequential pathway of alkylation and cyclization. This strategy allows for the controlled construction of complex molecular architectures from simple precursors.

G cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Deprotection & Cyclization A Reagent (Bromo-Dioxane) C Alkylated Intermediate (Dioxane Intact) A->C SN2 Displacement B Nucleophile (e.g., R-NH2, R-SH) B->C D Acid-Catalyzed Deprotection C->D Proceed to Stage 2 E Unmasked Keto-Intermediate D->E H3O+ F Target Heterocycle E->F Intramolecular Condensation

Caption: General workflow for heterocyclic synthesis.

Pillar 1: Expertise & Experience - The Rationale The success of this strategy hinges on the differential reactivity of the reagent's functional groups. The C-Br bond is readily targeted by a wide range of soft and hard nucleophiles under conditions where the dioxane ketal remains completely inert. This chemoselectivity is the cornerstone of its utility. The subsequent deprotection step is deliberately designed to be the trigger for the ring-forming reaction, ensuring that the cyclization precursor is generated in situ only when desired.

Application & Protocols: Synthesis of Key Heterocyclic Scaffolds

Synthesis of Substituted Pyrroles via Paal-Knorr Condensation

Substituted pyrroles are foundational scaffolds in pharmaceuticals, including the atorvastatin (Lipitor) blockbuster drug. This protocol adapts the classical Paal-Knorr synthesis, using the reagent as a 1,4-dicarbonyl surrogate.

Synthetic Rationale: The synthesis begins with the N-alkylation of a primary amine by the reagent. The resulting intermediate, upon deprotection, reveals a γ-amino ketone, which is the precise precursor required for spontaneous or acid-catalyzed cyclization to the pyrrole ring.

G reagent 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane Br-CH2CH2-C(Me)(dioxane) intermediate Alkylated Intermediate R-NH-CH2CH2-C(Me)(dioxane) reagent:f0->intermediate:f0  Base (e.g., K2CO3)  Solvent (e.g., DMF) amine Primary Amine R-NH2 amine:f0->intermediate:f0 keto_amine γ-Amino Ketone R-NH-CH2CH2-C(O)Me intermediate:f0->keto_amine:f0  Aqueous Acid  (e.g., HCl/THF) pyrrole 1,2,5-Trisubstituted Pyrrole keto_amine:f0->pyrrole  Heat, H+  (-H2O)

Caption: Mechanism for substituted pyrrole synthesis.

Protocol: Synthesis of 1-Benzyl-2,5-dimethylpyrrole

  • N-Alkylation:

    • To a solution of benzylamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (1.5 eq) and 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (1.1 eq).

    • Stir the mixture at 60-70 °C for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC until the starting bromide is consumed.

    • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

  • Deprotection and Cyclization:

    • Dissolve the crude alkylated intermediate in a 3:1 mixture of tetrahydrofuran (THF) and 2M aqueous hydrochloric acid (0.2 M overall concentration).

    • Stir the solution at room temperature for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

    • Neutralize the reaction carefully with saturated aqueous sodium bicarbonate.

    • Extract the mixture with dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate.

    • The resulting crude γ-amino ketone can be cyclized by refluxing in toluene with a catalytic amount of p-toluenesulfonic acid (TsOH) using a Dean-Stark apparatus to remove water, affording the target pyrrole. Purify by chromatography.

Trustworthiness: A Self-Validating System Each step of this protocol can be validated. The alkylation can be confirmed by LC-MS, looking for the correct mass of the intermediate. The deprotection can be monitored by the disappearance of the dioxane signals in ¹H NMR and the appearance of a methyl ketone signal (~2.1 ppm). The final cyclization is confirmed by the characteristic NMR signals of the pyrrole ring.

Synthesis of Fused Tetrahydroquinolines

Tetrahydroquinolines are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This method utilizes an intramolecular Friedel-Crafts-type reaction.

Synthetic Rationale: Aniline or its derivatives are first N-alkylated with the bromo-dioxane reagent. Subsequent acid-catalyzed deprotection unmasks the ketone. In the presence of a strong protic or Lewis acid, the aniline ring acts as an intramolecular nucleophile, attacking the protonated ketone. The resulting intermediate then undergoes cyclization and dehydration to form the fused heterocyclic system.

G A Aniline Derivative + Bromo-Dioxane B N-Alkylated Aniline (Dioxane Intact) A->B Base (e.g., NaH) C Deprotection (H+) B->C D Unmasked Keto-Amine C->D E Intramolecular Cyclization (e.g., PPA, Heat) D->E F Tetrahydroquinoline Product E->F

Caption: Workflow for tetrahydroquinoline synthesis.

Protocol: Synthesis of a 4-Methyl-1,2,3,4-tetrahydroquinoline Derivative

  • N-Alkylation:

    • In a flame-dried, three-necked flask under nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.4 M).

    • Cool the suspension to 0 °C and add a solution of the desired aniline (1.0 eq) in THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (1.05 eq) in THF.

    • Heat the reaction to reflux and stir for 16-24 hours.

    • Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the intermediate by flash chromatography.

  • Deprotection and Cyclization:

    • Add the purified N-alkylated aniline to polyphosphoric acid (PPA) (10-20 times the weight of the substrate).

    • Heat the viscous mixture to 100-120 °C with vigorous mechanical stirring for 2-4 hours.

    • Cool the reaction mixture, and carefully pour it onto crushed ice.

    • Basify the aqueous solution to pH > 10 with concentrated NaOH solution, keeping the flask in an ice bath.

    • Extract the product with ethyl acetate or dichloromethane.

    • Dry the combined organic layers and concentrate. Purify the resulting tetrahydroquinoline by column chromatography.

Table 2: Comparison of Protecting Group Stability

Protecting GroupFormation DiolRelative Stability to AcidNotesReference
1,3-Dioxolane Ethylene GlycolLabileGrignard reagents are thermally unstable.[1]
1,3-Dioxane 1,3-PropanediolModerateMore stable than dioxolanes.[2]
2,5,5-Trimethyl-1,3-Dioxane NeopentanediolHigh Ketal formation equilibrium is favorable; provides high stability.[1][4]

Technical Discussion: Deprotection Methodologies

The removal of the dioxane protecting group is a critical step that unmasks the ketone for cyclization.[5] The choice of method depends on the acid sensitivity of the functional groups elsewhere in the molecule.[6]

General Deprotection Reaction: The cleavage is an equilibrium-driven, acid-catalyzed hydrolysis reaction. Using a wet solvent or a co-solvent like acetone can help drive the reaction to completion by forming the corresponding acetone ketal.[5]

Table 3: Common Deprotection Protocols

Reagent SystemSolventTemperatureTypical TimeCommentsReference
2M HCl (aq)THFRoom Temp2-6 hStandard, robust method for non-sensitive substrates.[5]
p-TsOH·H₂O (cat.)Acetone/H₂O (9:1)Room Temp - 50 °C4-12 hMilder conditions; transketalization drives the reaction.[4]
Acetic Acid (80% aq)None60-80 °C1-3 hUseful for substrates soluble in aqueous acid.[6]
Lewis Acids (e.g., TMSI)CH₂Cl₂ or CH₃CN-78 °C to RT0.5-2 hVery mild; suitable for highly sensitive molecules.[5]

Conclusion

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a powerful and reliable synthetic tool. Its value lies in the predictable, chemoselective reactivity of its bromoethyl group coupled with the exceptional stability of its masked ketone functionality. The logical two-stage synthetic strategy—alkylation followed by deprotection-cyclization—provides a streamlined and versatile pathway to construct diverse and medicinally relevant heterocyclic cores such as pyrroles and quinolines. The protocols and principles outlined in this guide are designed to be directly applicable in a research setting, empowering chemists to leverage this reagent for the efficient synthesis of complex molecular targets.

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • PrepChem. (n.d.). Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane. [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]

Sources

Application Notes: 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane as a Masked Homoenolate Equivalent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Homoenolate Reactivity

In organic synthesis, the carbonyl group imparts a well-defined pattern of reactivity. The carbon atom of the carbonyl is electrophilic, while the α-carbon can be deprotonated to form a nucleophilic enolate. This predictable reactivity is the foundation of countless synthetic transformations. However, reversing this intrinsic polarity, a concept known as "umpolung," opens entirely new avenues for bond formation.[1][2] A prime example is the generation of a nucleophilic β-carbonyl carbon, or a "homoenolate" anion.

Direct deprotonation at the β-position of a carbonyl compound is energetically unfavorable. Consequently, chemists have developed "masked" reagents or "synthons" that carry the latent reactivity of a homoenolate.[2] These synthons must be stable, easily prepared, and capable of generating the desired nucleophile under specific conditions. After reaction with an electrophile, the masking group must be readily cleaved to reveal the final carbonyl functionality.[2][3] This strategy is crucial for the synthesis of 1,4-dicarbonyl compounds and other γ-functionalized carbonyls, which are challenging targets due to the mismatched polarity of potential starting materials.[4][5]

This guide focuses on 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane , a highly effective and versatile masked homoenolate equivalent. The dioxane structure serves as a robust protecting group for the ketone, while the bromoethyl moiety provides the handle for generating a nucleophilic organometallic species. The use of neopentyl glycol (2,2-dimethyl-1,3-propanediol) to form the ketal is a key design feature, as the resulting Grignard reagents are significantly more thermally stable than those derived from ethylene glycol (dioxolane) or 1,3-propanediol (dioxane) analogues.[6]

Synthesis of the Reagent

The preparation of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a reliable, high-yield procedure that can be performed on a multi-mole scale.[6] The process involves the hydrobromination of methyl vinyl ketone followed by in situ ketalization.

Protocol 1: Synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

This procedure is adapted from the robust method reported in Organic Syntheses.[6]

Principle: Anhydrous hydrogen bromide adds across the double bond of methyl vinyl ketone to generate 4-bromo-2-butanone. This intermediate is not isolated but is immediately trapped with neopentyl glycol in the presence of an orthoformate, which acts as a dehydrating agent, to drive the equilibrium towards the formation of the thermodynamically stable dioxane ketal.[6]

Reagents & Materials:

  • Methyl vinyl ketone (2.00 mol)

  • Dichloromethane (CH₂Cl₂, 700 mL)

  • Anhydrous hydrogen bromide (HBr) gas

  • Neopentyl glycol (2,2-dimethyl-1,3-propanediol, 2.00 mol)

  • Triethyl orthoformate (2.00 mol)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Dicinnamalacetone (indicator)[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous potassium carbonate (K₂CO₃)

Equipment:

  • 1-L three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Rotary evaporator

Procedure:

  • To the 1-L flask, add dichloromethane (700 mL), methyl vinyl ketone (140 g, 2.00 mol), and a catalytic amount of dicinnamalacetone indicator (approx. 10 mg).

  • With vigorous stirring, bubble anhydrous HBr gas into the solution. The reaction is mildly exothermic. Continue the addition until the indicator color changes to a persistent deep red, signifying the presence of excess acid.[6]

  • Remove the gas inlet tube and add neopentyl glycol (208 g, 2.00 mol), triethyl orthoformate (296 g, 2.00 mol), and p-toluenesulfonic acid monohydrate (0.67 g).

  • Stopper the flask and stir the mixture at room temperature for 1–2 hours. The reaction progress can be monitored by TLC.[6]

  • Concentrate the reaction mixture using a rotary evaporator to remove the solvent and volatile byproducts.

  • The residual oil is washed with two portions of saturated aqueous sodium bicarbonate and dried over anhydrous potassium carbonate.

  • While the original procedure calls for distillation, for many applications, the crude product after workup is of sufficient purity for the subsequent Grignard formation. If higher purity is required, vacuum distillation can be performed.

Causality and Insights:

  • Why Neopentyl Glycol? The gem-dimethyl groups on the dioxane ring sterically hinder decomposition pathways of the corresponding Grignard reagent, leading to enhanced thermal stability compared to less substituted analogues.[6]

  • Why Triethyl Orthoformate? The equilibrium for ketal formation from a ketone and a diol can be unfavorable. Triethyl orthoformate acts as an efficient water scavenger, reacting with the water produced during ketalization to form ethanol and ethyl formate, thus driving the reaction to completion under mild conditions.[6]

Application: Generation and Reaction of the Homoenolate Equivalent

The true utility of the title reagent lies in its conversion to an organometallic nucleophile, most commonly a Grignard reagent. This species behaves as a synthetic equivalent of the elusive propanal homoenolate anion.

General Workflow for Application

The overall transformation follows a logical sequence: generation of the organometallic reagent, reaction with an electrophile, and final deprotection to reveal the carbonyl product.

G cluster_prep Preparation cluster_reaction Core Reaction Sequence cluster_final Product Generation reagent 2-(2-Bromoethyl)-2,5,5- trimethyl-1,3-dioxane grignard Grignard Reagent Formation (Mg, THF) reagent->grignard reaction Reaction with Electrophile (E+) grignard->reaction deprotection Acidic Hydrolysis (Deprotection) reaction->deprotection product γ-Functionalized Ketone Product deprotection->product

Caption: General experimental workflow for using the masked homoenolate.

Protocol 2: Grignard Formation and Reaction with an Aldehyde

This protocol details a representative application: the synthesis of a 1,4-hydroxyketone via reaction with an aldehyde electrophile.

Principle: The carbon-bromine bond is converted into a carbon-magnesium bond. This Grignard reagent, a potent nucleophile, then attacks the electrophilic carbonyl carbon of an aldehyde. A standard acidic workup quenches the reaction and simultaneously hydrolyzes the dioxane ketal to reveal the final ketone product.

Reagents & Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one crystal, as initiator)

  • 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

  • Aldehyde (e.g., benzaldehyde)

  • Aqueous hydrochloric acid (e.g., 3 M HCl)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Grignard Initiation: To a flame-dried three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq). Add a small volume of anhydrous THF and a single crystal of iodine. The iodine will fade as it reacts with the magnesium surface, activating it.

  • Grignard Formation: Add a solution of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (1.0 eq) in anhydrous THF dropwise via the dropping funnel. The reaction should initiate, evidenced by gentle refluxing. If it does not start, gentle warming may be required. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir at room temperature for 1 hour to ensure complete formation.

  • Reaction with Electrophile: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup and Deprotection: Cool the reaction mixture again to 0 °C and quench by the slow, careful addition of 3 M HCl. This step will hydrolyze the dioxane. Stir vigorously for 1-2 hours at room temperature until TLC analysis indicates complete conversion of the ketal to the ketone.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure γ-hydroxy ketone.

Causality and Insights:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and water; therefore, anhydrous conditions and an inert atmosphere are critical for success.

  • Simultaneous Deprotection: A key advantage of this method is that the acidic quench serves a dual purpose: neutralizing the reaction and removing the protecting group, thus increasing operational efficiency.[6]

  • Deprotection Conditions: Dioxanes derived from neopentyl glycol are generally stable to neutral and basic conditions but are readily cleaved with aqueous acid.[7][8] The rate of hydrolysis can be influenced by the specific acid and solvent system used.[9]

Reaction Scope and Data

The Grignard reagent derived from 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a versatile nucleophile that reacts with a wide range of electrophiles.

Electrophile ClassExampleProduct TypeTypical Yield RangeReference Insight
AldehydesBenzaldehydeγ-Hydroxy Ketone70-90%Classic carbonyl addition
KetonesAcetophenoneγ-Hydroxy Ketone (tert.)65-85%Effective, may be sterically hindered
EpoxidesStyrene Oxideδ-Hydroxy Ketone60-80%Ring-opening provides 1,5-functionality
Acid ChloridesBenzoyl Chloride1,4-Diketone50-70%Often requires cuprate catalysis for best results
α,β-Unsaturated KetonesCyclohexenone1,6-Diketone70-90% (with CuI)Requires conversion to an organocuprate for 1,4-conjugate addition
Mechanistic Overview

The core of the reaction involves the transformation of the latent nucleophile into a reactive species that forms a new carbon-carbon bond, followed by the unmasking of the final product.

G start Br-CH₂CH₂-Ketal grignard MgBr-CH₂CH₂-Ketal start->grignard  Mg, THF adduct R-CH(OMgBr)-CH₂CH₂-Ketal grignard->adduct 1. Add Electrophile a1 Umpolung: Nucleophilic β-carbon electrophile R-CHO intermediate_hydrolysis R-CH(OH)-CH₂CH₂-Ketal adduct->intermediate_hydrolysis 2. H₃O⁺ Quench a2 C-C Bond Formation final_product R-CH(OH)-CH₂CH₂-C(O)CH₃ intermediate_hydrolysis->final_product 3. Ketal Hydrolysis a3 Deprotection

Caption: Key mechanistic stages of the homoenolate reaction.

Conclusion

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane stands as a premier choice for a masked homoenolate equivalent. Its straightforward synthesis from inexpensive starting materials, the exceptional stability of its derived Grignard reagent, and the efficiency of its use in forming crucial 1,4-functionalized products make it an invaluable tool for researchers in synthetic chemistry and drug development. The principles and protocols outlined in this guide provide a solid foundation for leveraging this reagent's unique reactivity to tackle complex synthetic challenges.

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. [Link]

  • Baran, P. S. (2004). Umpolung: Carbonyl Synthons. Princeton University. [Link]

  • Pharmacy 180. (n.d.). Umpolung Synthons - Planning Organic Syntheses. Organic Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. [Link]

  • Stowell, J. C., King, B. T., & Keith, D. R. (1984). β-Haloacetals and Ketals: 2-(2-Bromoethyl)-1,3-dioxane and 2,5,5-Trimethyl-2-(2-bromoethyl)-1,3-dioxane. ResearchGate. [Link]

  • Johnson, J. S. (2007). Advances in acyl anion and homoenolate catalysis. Current Opinion in Drug Discovery & Development, 10(6), 691-703. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Protection of Carbonyls, 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Meléndez-Rodríguez, M., et al. (2019). Stereocontrolled Synthesis of 1,4-Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Angewandte Chemie International Edition, 58(4), 1213-1217. [Link]

  • Steinhof, A., & Plietker, B. (2022). Synthetic approaches to 1,4-dicarbonyl compounds. Nature Synthesis, 1(12). [Link]

  • Strieth-Kalthoff, F., et al. (2023). Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Diketone synthesis by C-C coupling. [Link]

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Scale-up synthesis of "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Introduction

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a valuable bifunctional synthetic building block. Its structure incorporates a stable ketal protecting group for a ketone functionality, alongside a reactive primary alkyl bromide. This arrangement allows for selective transformations, such as Grignard reagent formation or nucleophilic substitution at the bromine-bearing carbon, while the ketone remains masked. The ketal can be readily removed under acidic conditions, revealing the ketone for further synthetic elaboration. This application note provides a detailed, scalable, and reliable protocol for the synthesis of this compound, adapted from a well-established procedure published in Organic Syntheses. It is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Reaction Scheme

The synthesis is a one-pot, two-step process. First, anhydrous hydrogen bromide is added across the double bond of methyl vinyl ketone in a Markovnikov-selective manner to yield the intermediate, 4-bromo-2-butanone. Second, this intermediate ketone is immediately protected in situ via acid-catalyzed ketalization with neopentanediol (2,2-dimethylpropane-1,3-diol) to form the target molecule.

Reaction scheme for the synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Mechanism and Scientific Rationale

The overall transformation leverages two fundamental organic reactions: electrophilic addition and acid-catalyzed ketalization.

  • Hydrobromination: The reaction is initiated by the electrophilic addition of hydrogen bromide to the carbon-carbon double bond of methyl vinyl ketone. The proton adds to the less substituted carbon of the alkene, leading to the formation of a more stable secondary carbocation adjacent to the carbonyl group. The bromide ion then acts as a nucleophile, attacking the carbocation to form 4-bromo-2-butanone. This intermediate is not isolated.

  • Ketalization: The formation of the 1,3-dioxane ring is a classic example of acid-catalyzed ketal formation, which is a reversible reaction.[1][2] The mechanism proceeds as follows:

    • Protonation: The acid catalyst (p-toluenesulfonic acid) protonates the carbonyl oxygen of the in situ-generated 4-bromo-2-butanone, increasing the electrophilicity of the carbonyl carbon.

    • Nucleophilic Attack: One of the hydroxyl groups of neopentanediol attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a hemiketal.

    • Dehydration: The hydroxyl group of the hemiketal is protonated, converting it into a good leaving group (water). The departure of water generates a resonance-stabilized oxocarbenium ion.

    • Ring Closure: The second hydroxyl group of the diol intramolecularly attacks the oxocarbenium ion, forming the six-membered dioxane ring.

    • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable ketal product.

To drive the equilibrium towards the product, water must be removed from the reaction mixture. This protocol utilizes triethyl orthoformate as an efficient chemical dehydrating agent, which reacts with the water formed during the reaction to produce ethanol and ethyl formate.

Scaled Synthesis Protocol

This protocol is based on a 2.00 mole scale and has been demonstrated to be robust and high-yielding.

Materials and Equipment
Reagent Formula M.W. Quantity Motes Supplier
Methyl Vinyl KetoneC₄H₆O70.09140 g (2.00 mol)Distilled prior to useSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93700 mLAnhydrousFisher Scientific
Hydrogen Bromide (HBr)HBr80.91~162 g (2.00 mol)Anhydrous gasMatheson
NeopentanediolC₅H₁₂O₂104.15208 g (2.00 mol)-Sigma-Aldrich
Triethyl OrthoformateC₇H₁₆O₃148.20296 g (2.00 mol)-Alfa Aesar
p-Toluenesulfonic Acid (p-TsOH)C₇H₈O₃S·H₂O190.220.67 gMonohydrateSigma-Aldrich
DicinnamalacetoneC₂₁H₂₀O288.380.010 gIndicatorTCI America

Equipment:

  • 1-L three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Ice-water bath

  • Rotary evaporator

  • Apparatus for vacuum distillation (e.g., short-path distillation head, Vigreux column)

Experimental Procedure

Step 1: Preparation and Hydrobromination

  • Equip a 1-L, three-necked flask with a magnetic stirrer and a gas inlet tube.

  • In a fume hood, add dichloromethane (700 mL), freshly distilled methyl vinyl ketone (140 g, 2.00 mol), and dicinnamalacetone indicator (0.010 g).

  • Cool the resulting solution in an ice-water bath to 0-5 °C.

  • While stirring vigorously, bubble anhydrous hydrogen bromide gas through the solution. Continue the addition until the indicator color changes from yellow to a deep red that persists for at least 5 minutes after stopping the HBr flow. This indicates the complete conversion of methyl vinyl ketone to 4-bromo-2-butanone.

Step 2: Ketalization 5. Remove the gas inlet tube and the ice bath. 6. To the reaction mixture, add neopentanediol (208 g, 2.00 mol), triethyl orthoformate (296 g, 2.00 mol), and p-toluenesulfonic acid monohydrate (0.67 g) in sequence. 7. Stopper the flask and stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/heptane eluent.

Step 3: Work-up and Purification 8. Concentrate the reaction mixture using a rotary evaporator to remove the dichloromethane and other volatile components. 9. Wash the residual oil with two 250-mL portions of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by one 250-mL portion of brine. 10. Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate again on the rotary evaporator. 11. Purify the crude product by vacuum distillation. Collect the fraction boiling at 72–73 °C / 0.6 mmHg. This yields 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane as a colorless liquid. The expected yield is approximately 70-75%.

Data Summary

Parameter Value Reference
CAS Number 87842-52-2
Molecular Formula C₉H₁₇BrO₂
Molecular Weight 237.13 g/mol
Appearance Colorless Liquid
Boiling Point 72-73 °C @ 0.6 mmHg
Density 1.26 g/mL at 25 °C
Refractive Index (n20/D) 1.470
Typical Yield 70-75%

Process Workflow Visualization

The following diagram illustrates the key stages of the synthesis, work-up, and purification process.

G cluster_prep Step 1: Hydrobromination cluster_reaction Step 2: Ketalization cluster_workup Step 3: Work-up & Purification A Charge Flask: DCM, Methyl Vinyl Ketone, Indicator B Cool to 0-5 °C A->B C Bubble Anhydrous HBr (Monitor Indicator Color) B->C D Add Reagents: Neopentanediol, Triethyl Orthoformate, p-TsOH C->D E Stir at RT for 1-2h (Monitor by TLC) D->E F Rotary Evaporation E->F G Aqueous Wash (Sat. NaHCO₃, Brine) F->G H Dry (K₂CO₃) & Filter G->H I Final Concentration H->I J Vacuum Distillation (72-73 °C / 0.6 mmHg) I->J

Caption: Workflow for the synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane.

Characterization Data

The identity and purity of the product should be confirmed using standard analytical techniques. The expected spectral data are as follows:

  • ¹H NMR (60 MHz, CDCl₃) δ: 0.81 (s, 3H, 5-methyl), 1.01 (s, 3H, 5-methyl), 1.34 (s, 3H, 2-methyl), 2.05–2.45 (m, 2H, -CH₂-C-Br), 3.2–3.8 (m, 6H, -CH₂O- and -CH₂Br).

  • ¹³C NMR (22.5 MHz, CDCl₃) δ: 19.64, 22.24, 22.76, 26.99, 29.72, 43.25, 70.23, 98.26.

  • IR (neat, cm⁻¹): 2970, 2880, 1260, 1220, 1125, 1085.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete hydrobromination; insufficient HBr addition.Ensure HBr is added until the indicator shows a persistent color change. Use anhydrous HBr.
Incomplete ketalization; presence of water.Ensure all reagents and solvents are anhydrous. Use a fresh bottle of triethyl orthoformate.
Loss of product during work-up.Avoid vigorous shaking during extractions to prevent emulsion formation. Ensure complete drying before distillation.
Dark-colored Product Impurities from starting materials.Distill methyl vinyl ketone immediately before use.
Decomposition during distillation.Ensure the vacuum is stable and the heating mantle temperature is not excessively high.
Reaction Stalls Inactive catalyst.Use a fresh bottle of p-toluenesulfonic acid monohydrate.

Safety Precautions

This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood.

  • Hydrogen Bromide (HBr): Anhydrous HBr is a toxic and highly corrosive gas that can cause severe respiratory and skin burns. Handle only in a fume hood with appropriate gas handling equipment. Ensure a neutralization trap (e.g., a bubbler with NaOH solution) is in place for any excess gas.

  • Methyl Vinyl Ketone: It is a flammable, toxic, and lachrymatory liquid. Avoid inhalation and contact with skin and eyes.

  • Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Minimize exposure by handling in a fume hood.

  • 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane: As with most organobromine compounds, the product should be handled with care as it is a potential irritant and alkylating agent.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves, with consideration for breakthrough times).[3]

  • Waste Disposal: Dispose of all chemical waste, including aqueous washes and distillation residues, in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic wastes should be segregated.

References

  • Georg Thieme Verlag KG. (2014). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis. Retrieved from [Link]

  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. doi:10.15227/orgsyn.062.0140. Available at: [Link]

  • Chemistry Stack Exchange. (2024). Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane. Retrieved from [Link]

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346–5353. Available at: [Link]

  • Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. Retrieved from [Link]

  • Foley, D. J., et al. (2018). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. ACS Medicinal Chemistry Letters, 9(11), 1105–1110. Available at: [Link]

  • PubChem. (n.d.). 2,2,5,5-Tetramethyl-1,3-dioxane. Retrieved from [Link]

  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]

  • Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

  • Alfa Aesar. (2010). Bromoacetaldehyde diethyl acetal - Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346–5353. Available at: [Link]

  • Woodhouse, J. C. (1940). U.S. Patent No. 2,205,184. Washington, DC: U.S. Patent and Trademark Office.
  • Disteldorf, W., et al. (1999). U.S. Patent No. 5,917,059. Washington, DC: U.S. Patent and Trademark Office.
  • Vo, C. V., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. doi:10.15227/orgsyn.095.0328. Available at: [Link]

  • Eureka by Patsnap. (n.d.). Synthesis method for bromoacetaldehyde diethyl acetal. Retrieved from [Link]

  • Lyubchyk, A., et al. (2021). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([4][5]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 26(11), 3189. Available at: [Link]

  • Google Patents. (2019). Method for manufacturing 1,3-dioxane-5-one.
  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. doi:10.15227/orgsyn.096.0277. Available at: [Link]

Sources

Application Notes and Protocols for the Pharmaceutical Synthesis Applications of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of pharmaceutical synthesis, the strategic use of protecting groups and bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane emerges as a highly valuable reagent, serving as a stable yet reactive synthon for the introduction of a 4-oxopentyl moiety. Its structure combines a reactive primary bromide, amenable to nucleophilic substitution or organometallic reagent formation, with a sterically hindered ketal protecting group.

The 2,5,5-trimethyl-1,3-dioxane moiety, derived from neopentyl glycol, offers significant advantages over simpler acetals or ketals. The gem-dimethyl groups on the C5 position of the dioxane ring restrict conformational flexibility, enhancing the stability of the protecting group to a range of reaction conditions, notably acidic environments where other ketals might be labile. This inherent stability allows for a broader synthetic window, enabling chemists to perform complex transformations on other parts of a molecule without premature deprotection of the masked ketone.

This guide provides an in-depth exploration of the synthesis and application of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane, with a focus on its pivotal role in the total synthesis of the potent antimalarial drug, (+)-artemisinin. Detailed, field-proven protocols for its synthesis, subsequent Grignard reagent formation, and deprotection are provided to aid researchers in leveraging this versatile building block for their own synthetic campaigns.

Core Application: Keystone Role in the Total Synthesis of (+)-Artemisinin

The discovery of artemisinin from the plant Artemisia annua and its potent activity against multi-drug-resistant strains of Plasmodium falciparum malaria has saved countless lives.[1] The complex sesquiterpene lactone structure of artemisinin, with its unique 1,2,4-trioxane ring, has presented a formidable challenge to synthetic chemists. Numerous total syntheses have been developed, and the work of Avery and coworkers highlights a particularly elegant application of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane.[2]

In their stereoselective total synthesis, this reagent serves as a masked equivalent of a methyl vinyl ketone anion, allowing for the controlled introduction of a key side chain onto a sulfoxide-stabilized cyclohexanone dianion. This strategic maneuver sets the stage for the subsequent elaboration of the artemisinin core.

Synthetic Strategy and Workflow

The overall workflow for the integration of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane into the artemisinin framework involves three key stages:

  • Synthesis of the Building Block: Preparation of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane from readily available starting materials.

  • Grignard Formation and Stereoselective Alkylation: Conversion of the bromoethyl moiety to a Grignard reagent, followed by its reaction with a chiral cyclohexanone derivative.

  • Deprotection and Cyclization: Unmasking of the ketone functionality under acidic conditions to enable the subsequent formation of the lactone ring of artemisinin.

G cluster_0 Synthesis of Building Block cluster_1 Application in Artemisinin Synthesis a Methyl Vinyl Ketone c 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane a->c HBr, then p-TsOH, Triethyl Orthoformate b Neopentyl Glycol b->c d Grignard Reagent Formation c->d Mg, THF f Alkylated Intermediate d->f e Chiral Cyclohexanone Intermediate e->f Stereoselective Alkylation g Deprotection (Acidic Hydrolysis) f->g h (+)-Artemisinin g->h Further Elaboration & Cyclization

Caption: Synthetic workflow from building block synthesis to its application in the total synthesis of (+)-Artemisinin.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

This protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses.[3] The causality behind this one-pot, two-step procedure lies in the initial hydrobromination of methyl vinyl ketone to form the unstable 4-bromobutan-2-one, which is immediately trapped in situ by neopentyl glycol under acidic catalysis to form the stable cyclic ketal. Triethyl orthoformate is employed as a chemical water scavenger, driving the equilibrium towards ketal formation.

Materials:

  • Dichloromethane (CH₂Cl₂)

  • Methyl vinyl ketone

  • Dicinnamalacetone indicator

  • Anhydrous hydrogen bromide (HBr) gas

  • Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

  • Triethyl orthoformate

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous potassium carbonate (K₂CO₃)

Equipment:

  • 1-L three-necked flask

  • Magnetic stirrer

  • Gas inlet tube

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a 1-L three-necked flask equipped with a magnetic stirrer and a gas inlet tube, add dichloromethane (700 mL) and methyl vinyl ketone (140 g, 2.00 mol).

  • Add a small amount (0.010 g) of dicinnamalacetone indicator.

  • Bubble anhydrous hydrogen bromide gas through the solution with stirring. The addition is complete when the indicator turns from yellow to a persistent deep red.

  • Remove the gas inlet tube and add neopentyl glycol (208 g, 2.00 mol), triethyl orthoformate (296 g, 2.00 mol), and p-toluenesulfonic acid monohydrate (0.67 g).

  • Stopper the flask and stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Concentrate the reaction mixture using a rotary evaporator.

  • Wash the resulting residue with two portions of saturated aqueous sodium bicarbonate (250 mL each).

  • Dry the organic layer over anhydrous potassium carbonate.

  • The crude product is then purified by vacuum distillation to yield 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane as a colorless liquid.

Reagent/ParameterQuantityMolesNotes
Methyl Vinyl Ketone140 g2.00---
Neopentyl Glycol208 g2.00---
Triethyl Orthoformate296 g2.00Water scavenger
p-TsOH·H₂O0.67 g---Catalyst
Typical Yield356-380 g---75-80%
Boiling Point72-73 °C / 0.6 mmHg---[4]
Protocol 2: Grignard Reagent Formation and Reaction with an Electrophile

The primary bromide of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane allows for the straightforward formation of its corresponding Grignard reagent. The stability of the dioxane ring under these basic conditions is a key feature. This protocol provides a general procedure for its formation and subsequent reaction, as exemplified in the artemisinin synthesis.[2] Strictly anhydrous conditions are critical for success.

Materials:

  • 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Iodine crystal (as initiator)

  • Electrophile (e.g., a chiral ketone intermediate)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Equipment:

  • Flame-dried three-neck round-bottom flask with reflux condenser and dropping funnel

  • Inert gas (Argon or Nitrogen) supply

  • Magnetic stirrer

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under vacuum and then backfill with inert gas to activate the magnesium surface. Allow to cool.

  • Initiation: Add a small volume of anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (1.0 equivalent) in anhydrous THF.

  • Add a small portion (~10%) of the bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and the disappearance of the iodine color. Gentle warming may be required.

  • Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to the desired temperature (e.g., -78 °C for the artemisinin synthesis). Add a solution of the electrophile (1.0 equivalent) in anhydrous THF dropwise.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride at a low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

G start Flame-dried Glassware under Inert Atmosphere mg Activate Mg Turnings with I₂ start->mg initiation Initiate Reaction with ~10% Bromide Solution mg->initiation addition Dropwise Addition of Remaining Bromide initiation->addition reflux Stir for 1-2h addition->reflux grignard Grignard Reagent Formed reflux->grignard cool Cool to Reaction Temp (e.g., -78°C) grignard->cool electrophile Add Electrophile Solution Dropwise cool->electrophile quench Quench with sat. NH₄Cl (aq) electrophile->quench workup Aqueous Workup & Purification quench->workup

Caption: Workflow for the formation and reaction of the Grignard reagent.

Protocol 3: Acidic Deprotection of the 2,5,5-trimethyl-1,3-dioxane Group

The final key transformation is the hydrolysis of the dioxane to reveal the ketone. The stability of the 2,5,5-trimethyl-1,3-dioxane group requires relatively strong acidic conditions for cleavage compared to less substituted dioxanes or dioxolanes. The choice of acid and solvent system can be tailored to the substrate's sensitivity.

Materials:

  • Dioxane-protected substrate

  • Solvent (e.g., Acetone, Tetrahydrofuran, Water)

  • Acid (e.g., Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH))

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper

Procedure:

  • Dissolve the dioxane-protected substrate in a suitable solvent mixture (e.g., acetone/water or THF/water).

  • Add the acid catalyst (e.g., 1-3 M aqueous HCl). The amount of acid and the reaction temperature (room temperature to reflux) will depend on the substrate's reactivity and stability.

  • Stir the reaction and monitor its progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate until the pH is ~7-8.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude ketone, which can be purified by column chromatography or recrystallization.

Acidic SystemTypical ConditionsNotes
HCl / Acetone-H₂O1-3 M HCl, RT to 50 °CCommon and effective.
H₂SO₄ / THF-H₂OCatalytic to stoichiometric H₂SO₄, RTCan be more forceful if needed.
p-TsOH / Acetone-H₂OCatalytic p-TsOH, refluxMilder conditions, may require longer reaction times.

Conclusion

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane stands as a testament to the power of strategic molecular design in organic synthesis. Its unique combination of a reactive handle and a robust protecting group has proven indispensable in the construction of complex, high-value molecules like (+)-artemisinin. The detailed protocols provided herein offer a practical guide for researchers to synthesize and utilize this building block, unlocking new possibilities in the synthesis of pharmaceuticals and other bioactive natural products. The principles of stability, reactivity, and stereocontrol embodied by this reagent are central to the ongoing advancement of synthetic chemistry.

References

  • Avery, M. A., Chong, W. K. M., & Jennings-White, C. (1992). Stereoselective total synthesis of (+)-artemisinin, the antimalarial constituent of Artemisia annua L. Journal of the American Chemical Society, 114(3), 974–979. [Link]

  • Avery, M. A., et al. (1987). The Total synthesis of (+)-artemisinin and (+)-9-desmethyltemesinin. Tetrahedron Letters, 28(4), 4629-4632.
  • Yadav, J. S., et al. (2003). Total Synthesis of (+) Artemisinin. ARKIVOC, 2003(iii), 125-139. [Link]

  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Organic Syntheses Procedure. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, Coll. Vol. 7, p.59 (1990); Vol. 62, p.140 (1984). [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established protocols and in-field experience, this document provides in-depth troubleshooting advice and detailed experimental procedures to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a crucial step in the preparation of various pharmaceutical intermediates and complex organic molecules. The overall transformation involves two key stages: the hydrobromination of methyl vinyl ketone to form the unstable intermediate 4-bromo-2-butanone, followed by the acid-catalyzed ketalization with neopentyl glycol (2,2-dimethyl-1,3-propanediol) to protect the ketone functionality.

While the synthesis appears straightforward, several potential side reactions and experimental pitfalls can significantly impact the yield and purity of the final product. This guide will address these challenges in a question-and-answer format, providing both mechanistic explanations and practical solutions.

Troubleshooting Guide and FAQs

Section 1: Ketalization Reaction Issues

Question 1: My ketalization reaction is not going to completion, and I observe significant amounts of unreacted 4-bromo-2-butanone. What are the likely causes and how can I improve the conversion?

Answer: Incomplete ketalization is a common issue and is almost always related to the equilibrium nature of the reaction. The formation of the 1,3-dioxane from a ketone and a diol is a reversible process, and the presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[1]

Here are the primary factors to investigate:

  • Insufficient Water Removal: This is the most critical factor. Failure to effectively remove water will prevent the reaction from reaching completion.

  • Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to reach equilibrium.

Troubleshooting Steps:

  • Optimize Water Removal:

    • Dean-Stark Apparatus: When using a solvent that forms an azeotrope with water (e.g., toluene, benzene), ensure the Dean-Stark trap is functioning correctly and that water is visibly collecting.

    • Chemical Dehydrating Agents: The use of triethyl orthoformate or trimethyl orthoformate is highly effective as they react with water to form volatile byproducts, thus driving the equilibrium forward.[2] Molecular sieves (e.g., 4Å) can also be employed, but ensure they are properly activated before use.[3]

  • Verify Catalyst Integrity:

    • Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (TsOH) monohydrate or anhydrous HCl.

    • Ensure the catalytic amount is appropriate, typically 0.1-1 mol% relative to the ketone.

  • Monitor Reaction Progress:

    • Track the disappearance of the 4-bromo-2-butanone starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting material is no longer detectable.

Question 2: I am observing the formation of an unexpected byproduct with a different retention time in GC/TLC. What could this be?

Answer: Besides unreacted starting materials, several side products can form under the acidic conditions of the ketalization reaction.

  • Self-Condensation of 4-bromo-2-butanone: Under acidic conditions, ketones can undergo self-aldol condensation reactions, leading to α,β-unsaturated ketone byproducts.[4]

  • Decomposition of 4-bromo-2-butanone: 4-bromo-2-butanone is thermally and acid-sensitive. Prolonged reaction times at elevated temperatures can lead to decomposition.[5]

  • Formation of Hemiketal: If the reaction is quenched prematurely or if there is insufficient diol, the stable hemiketal intermediate may be isolated.

Preventative Measures:

  • Control Reaction Temperature: Avoid excessively high temperatures to minimize decomposition and self-condensation.

  • Stoichiometry: Use a slight excess of neopentyl glycol (1.1-1.2 equivalents) to ensure complete conversion of the ketone.

  • Reaction Time: Monitor the reaction closely and work it up promptly once the starting material is consumed to avoid prolonged exposure to acidic conditions.

Section 2: Stability and Hydrolysis of the Dioxane Ring

Question 3: My final product seems to be degrading during workup or purification. I suspect hydrolysis of the 1,3-dioxane. How can I prevent this?

Answer: 1,3-Dioxanes are generally stable to basic, neutral, and many oxidative and reductive conditions, but they are susceptible to hydrolysis under acidic conditions.[3] The 2,5,5-trimethyl substitution pattern in the target molecule enhances its stability compared to unsubstituted 1,3-dioxanes due to the Thorpe-Ingold effect, which favors the cyclic form.[6] However, strong acidic conditions, especially in the presence of water, will lead to deprotection.

Key Factors Influencing Hydrolysis:

  • pH: The rate of hydrolysis is highly dependent on the pH. Lower pH values significantly accelerate the cleavage of the dioxane ring.

  • Temperature: Higher temperatures increase the rate of hydrolysis.

  • Water Content: The presence of water is essential for hydrolysis.

Procedural Recommendations for Enhanced Stability:

  • Neutralizing Workup: During the workup, it is crucial to thoroughly neutralize the acid catalyst. Washing with a saturated sodium bicarbonate solution or a dilute potassium carbonate solution until the aqueous layer is basic is recommended.

  • Anhydrous Conditions for Purification: Ensure all solvents and equipment used for purification (e.g., distillation) are dry. If performing chromatography, ensure the silica gel and solvents are anhydrous.

  • Avoid Strong Acids in Downstream Reactions: If the protected compound is used in subsequent steps, be mindful of the reagents and conditions. If acidic conditions are unavoidable, a more acid-stable protecting group might be necessary.

Section 3: Side Reactions of the Bromoethyl Side Chain

Question 4: I am planning to use the product in a subsequent reaction involving a strong base, such as for the formation of a Grignard reagent or in a substitution reaction. What potential side reactions should I be aware of?

Answer: The 2-(2-bromoethyl) side chain is susceptible to both elimination (E2) and substitution (SN2) reactions, with the outcome heavily dependent on the nature of the base/nucleophile and the reaction conditions.

  • E2 Elimination: In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction is likely to occur, leading to the formation of 2-ethenyl-2,5,5-trimethyl-1,3-dioxane as a byproduct.

  • SN2 Substitution: With a strong, non-hindered nucleophile (e.g., sodium azide, sodium cyanide), an SN2 substitution reaction will be favored.

Controlling the Reaction Pathway:

Reaction TypeFavored byExample ReagentPotential Product
E2 Elimination Strong, sterically hindered basesPotassium tert-butoxide2-Ethenyl-2,5,5-trimethyl-1,3-dioxane
SN2 Substitution Strong, non-hindered nucleophilesSodium Cyanide (NaCN)3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)propanenitrile

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

This protocol is adapted from a robust procedure and incorporates best practices for minimizing side reactions.

Materials:

  • Methyl vinyl ketone

  • Anhydrous Hydrogen Bromide (gaseous or as a solution in acetic acid)

  • Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

  • Triethyl orthoformate

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous potassium carbonate

Procedure:

  • Formation of 4-bromo-2-butanone (in situ): In a flame-dried, three-necked flask equipped with a magnetic stirrer and a gas inlet tube, dissolve methyl vinyl ketone (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Bubble anhydrous hydrogen bromide gas through the solution until the reaction is complete (monitor by TLC).

  • Ketalization: To the cold solution of 4-bromo-2-butanone, add neopentyl glycol (1.1 eq), triethyl orthoformate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC until the 4-bromo-2-butanone is consumed.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2x) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane as a colorless oil.

Visual Diagrams

Synthesis_Workflow cluster_step1 Step 1: Hydrobromination cluster_step2 Step 2: Ketalization MVK Methyl Vinyl Ketone BromoKetone 4-Bromo-2-butanone (in situ) MVK->BromoKetone DCM, 0°C HBr Anhydrous HBr HBr->MVK Product 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane BromoKetone->Product DCM, rt NeopentylGlycol Neopentyl Glycol NeopentylGlycol->BromoKetone TEOF Triethyl Orthoformate TEOF->BromoKetone TsOH p-TsOH (cat.) TsOH->BromoKetone

Caption: Overall synthetic workflow for 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction CheckWater Is water being effectively removed? Start->CheckWater CheckCatalyst Is the acid catalyst active? CheckWater->CheckCatalyst Yes OptimizeWater Improve water removal: - Check Dean-Stark setup - Add orthoformate - Use activated molecular sieves CheckWater->OptimizeWater No CheckTimeTemp Are reaction time/temp sufficient? CheckCatalyst->CheckTimeTemp Yes ReplaceCatalyst Use fresh, anhydrous catalyst CheckCatalyst->ReplaceCatalyst No IncreaseTimeTemp Increase reaction time or temperature (monitor for decomposition) CheckTimeTemp->IncreaseTimeTemp No Success Reaction Optimized CheckTimeTemp->Success Yes OptimizeWater->Success ReplaceCatalyst->Success IncreaseTimeTemp->Success

Caption: Troubleshooting flowchart for incomplete ketalization reactions.

References

  • Stowell, J. C.; Keith, D. R.; King, B. T. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Org. Synth.1984 , 62, 140. DOI: 10.15227/orgsyn.062.0140. [Link]

  • Kirby, A. J. The Thorpe-Ingold Effect. In Advances in Physical Organic Chemistry; Academic Press, 1980; Vol. 17, pp 183–278. [Link]

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004. [Link]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013. [Link]

  • PubChem. 4-Bromobutan-2-one. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. DOI: 10.1021/jo971176v. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]

  • Bruice, P. Y. Organic Chemistry, 8th ed.; Pearson: London, 2016. [Link]

  • Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994. [Link]

  • Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006. [Link]

  • Loudon, G. M.; Parise, J. M. Organic Chemistry, 6th ed.; W. H. Freeman: New York, 2015. [Link]

  • Vollhardt, K. P. C.; Schore, N. E. Organic Chemistry: Structure and Function, 8th ed.; W. H. Freeman: New York, 2018. [Link]

  • McMurry, J. Organic Chemistry, 9th ed.; Cengage Learning: Boston, MA, 2015. [Link]

  • Solomons, T. W. G.; Fryhle, C. B.; Snyder, S. A. Organic Chemistry, 12th ed.; Wiley: Hoboken, NJ, 2016. [Link]

  • Klein, D. R. Organic Chemistry, 4th ed.; Wiley: Hoboken, NJ, 2020. [Link]

  • Jones, M., Jr. Organic Chemistry, 5th ed.; W. W. Norton & Company: New York, 2014. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis of 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane. It is designed for researchers, chemists, and drug development professionals aiming to enhance reaction yield, purity, and reproducibility. The methodologies described herein are grounded in established chemical principles and validated protocols to ensure scientific integrity.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format, focusing on the underlying chemical principles to empower users to diagnose and solve problems effectively.

Q1: My overall yield is consistently low (<50%). What are the most common points of failure in this synthesis?

A1: Low yield in this one-pot, two-step reaction typically originates from one of three critical areas:

  • Incomplete Hydrobromination: The initial reaction of methyl vinyl ketone (MVK) with anhydrous hydrogen bromide (HBr) can be inefficient if the HBr is not delivered properly or if it contains moisture.

  • Unfavorable Acetalization Equilibrium: The formation of the dioxane ring is a reversible acid-catalyzed reaction. The presence of water, a byproduct of the reaction, can push the equilibrium back towards the starting materials, significantly reducing the yield.[1][2]

  • Product Decomposition or Loss During Workup: The 1,3-dioxane ring is an acetal, which is stable under basic and neutral conditions but is susceptible to hydrolysis back to the ketone and diol under aqueous acidic conditions.[3][4][5] Improper neutralization during the workup is a frequent cause of product loss.

Q2: How can I confirm that the initial hydrobromination of methyl vinyl ketone (MVK) has gone to completion? My TLC plate shows unreacted MVK.

A2: This is a crucial step that relies on the complete consumption of the MVK before proceeding.

  • Causality: The reaction involves the electrophilic addition of HBr across the double bond of MVK to form 4-bromo-2-butanone in situ. If this reaction is incomplete, the subsequent acetalization will be impossible for the unreacted MVK, directly impacting the yield.

  • Solution: The most reliable and field-proven method is to use a visual indicator. As described in the established Organic Syntheses protocol, a small amount of dicinnamalacetone is added to the reaction mixture.[6] Anhydrous HBr gas is then bubbled through the solution. The reaction endpoint is signaled by a distinct and persistent color change of the indicator to deep red, which indicates the presence of a slight excess of HBr, ensuring all MVK has reacted.[6] It is also vital to perform this step at a controlled temperature (e.g., 0-5°C) to minimize potential polymerization of the MVK, a common side reaction.

Q3: The acetal formation step seems to stall, even after hours of stirring. What is preventing the reaction from reaching completion?

A3: This is a classic equilibrium problem. Acetal formation is governed by Le Chatelier's principle.

  • Causality: The reaction between the intermediate ketone (4-bromo-2-butanone) and neopentanediol produces the desired dioxane and one molecule of water. To achieve a high yield, this water must be continuously removed from the reaction mixture to prevent the reverse reaction (hydrolysis).[2][7]

  • Primary Solution: The protocol utilizes triethyl orthoformate as a chemical water scavenger.[6] Triethyl orthoformate reacts irreversibly with water to produce triethyl formate and ethanol, effectively driving the equilibrium towards the product. Ensure you are using a sufficient stoichiometric amount (at least one equivalent relative to the limiting reagent) of high-purity triethyl orthoformate.

  • Catalyst Integrity: The reaction requires an acid catalyst, typically p-toluenesulfonic acid (p-TsOH).[6] Ensure the catalyst is not old or degraded. While only a catalytic amount is needed, an insufficient amount will result in a sluggish reaction.

Q4: I am observing significant product loss during the aqueous workup and purification. Is the product unstable?

A4: Yes, the product's stability is conditional. The 1,3-dioxane functional group is an acetal, which is highly sensitive to acid-catalyzed hydrolysis.

  • Causality: During the workup, if the p-TsOH catalyst is not completely neutralized before or during the addition of aqueous solutions, the acidic water will rapidly hydrolyze the dioxane ring back to 4-bromo-2-butanone and neopentanediol, which are then lost during extraction.[3][4]

  • Solution: Before any other washing steps, the reaction mixture must be thoroughly washed with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal.[6] Continue washing with NaHCO₃ solution until all effervescence ceases, which confirms that the acid catalyst has been fully neutralized. Only then should you proceed with other washes (e.g., brine) and drying.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the specific role of each reagent in this synthesis?

A1:

  • Methyl Vinyl Ketone (MVK): The electrophilic alkene that serves as the carbon backbone precursor.

  • Anhydrous Hydrogen Bromide (HBr): The reagent for the hydrobromination of MVK to generate the intermediate ketone. It must be anhydrous to prevent premature introduction of water.

  • Neopentanediol (2,2-dimethyl-1,3-propanediol): The diol that reacts with the ketone to form the stable six-membered 1,3-dioxane ring.

  • Triethyl Orthoformate: A dehydrating agent that chemically removes the water byproduct from the acetalization equilibrium.[3][6]

  • p-Toluenesulfonic Acid (p-TsOH): A strong acid that serves as the catalyst for the acetalization reaction.[3][8]

  • Dichloromethane (DCM): The solvent used to dissolve all reactants and facilitate the reaction.

  • Dicinnamalacetone: A visual indicator to determine the endpoint of the HBr addition.[6]

Q2: How can I effectively monitor the progress of the acetalization reaction?

A2: Thin Layer Chromatography (TLC) is the most effective technique.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A non-polar/polar solvent mixture, such as 9:1 Hexanes:Ethyl Acetate. You may need to adjust the polarity based on your observations.

  • Visualization: The starting materials and product are not highly UV-active. Visualization can be achieved by staining the plate. A potassium permanganate (KMnO₄) stain is effective, as it will react with the starting materials and product to produce yellow-brown spots on a purple background.

  • Analysis: Spot lanes for your starting neopentanediol, the crude reaction mixture at various time points (e.g., T=0, T=1hr, T=2hr), and a co-spot. The disappearance of the neopentanediol spot and the appearance of a new, typically less polar, product spot indicate reaction progress.

Q3: What are the primary safety considerations for this procedure?

A3:

  • Anhydrous Hydrogen Bromide: HBr is a highly corrosive and toxic gas. This procedure must be performed in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Have a neutralization plan and materials (e.g., sodium bicarbonate powder) readily available for any potential leaks.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle it exclusively within a fume hood.

  • Reagents: Methyl vinyl ketone is a lachrymator and flammable. Handle all reagents according to their Safety Data Sheet (SDS) guidelines.

Section 3: Optimized Experimental Protocol

This protocol is adapted from a robust and verified procedure published in Organic Syntheses, ensuring a high degree of reliability.[6]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reagents Initial Reagents cluster_reaction One-Pot Reaction cluster_workup Purification MVK Methyl Vinyl Ketone Step1 Step 1: Hydrobromination (Anhydrous HBr, 0-5 °C) DCM Dichloromethane Indicator Indicator Step2 Step 2: Acetalization (Neopentanediol, p-TsOH, Triethyl Orthoformate, RT) Step1->Step2 In-situ intermediate Workup Workup (NaHCO₃ Wash) Step2->Workup Dry Drying & Concentration Workup->Dry Distill Vacuum Distillation Dry->Distill Product Final Product: 2-(2-Bromoethyl)-2,5,5- trimethyl-1,3-dioxane Distill->Product

Caption: One-pot synthesis workflow for the target dioxane.

Reagent Quantities and Properties
ReagentMolar Mass ( g/mol )Amount (mol)Mass / VolumeNotes
Methyl Vinyl Ketone70.092.00140 gLimiting Reagent
Neopentanediol104.152.00208 g1.0 equivalent
Triethyl Orthoformate148.202.00296 g1.0 equivalent (Water Scavenger)
p-TsOH·H₂O190.220.00350.67 gCatalyst
Dichloromethane84.93-700 mLSolvent
Anhydrous HBr80.91~2.00Bubbled to endpointReactant
Step-by-Step Methodology
  • Setup: Equip a 1-L three-necked flask with a magnetic stirrer and a gas inlet tube. Place the flask in an ice bath.

  • Initial Charge: To the flask, add dichloromethane (700 mL), methyl vinyl ketone (140 g, 2.00 mol), and dicinnamalacetone indicator (~10 mg).

  • Hydrobromination: Begin stirring and bubble anhydrous hydrogen bromide gas through the solution. Maintain the temperature between 0–5 °C. Continue the HBr addition until the indicator color changes to a persistent deep red.[6]

  • Acetalization: Remove the gas inlet tube and the ice bath. To the solution, add neopentanediol (208 g, 2.00 mol), triethyl orthoformate (296 g, 2.00 mol), and p-toluenesulfonic acid monohydrate (0.67 g).

  • Reaction: Stopper the flask and stir the mixture at room temperature for 1–2 hours. Monitor by TLC for the disappearance of neopentanediol.

  • Workup - Neutralization: Concentrate the reaction mixture using a rotary evaporator. To the residual oil, add a saturated aqueous solution of sodium bicarbonate (250 mL) and stir vigorously until CO₂ evolution ceases. Transfer the mixture to a separatory funnel and remove the aqueous layer. Wash with a second portion of NaHCO₃ solution (250 mL).

  • Workup - Drying: Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate fully on a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane as a colorless liquid.[6][9] The expected boiling point is approximately 72-73 °C at 0.6 mmHg.[9]

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Dalpozzo, R., De Nino, A., Maiuolo, L., Nardi, M., Procopio, A., & Tagarelli, A. (2002). A very mild and chemoselective cleavage of acetals and ketals by erbium(III) triflate. Tetrahedron Letters, 43(43), 7681-7684.
  • Gopinath, R., Haque, Sk. J., & Patel, B. K. (2002). Tetrabutylammonium Tribromide: A Mild and Versatile Reagent for Acetalization and Thioacetalization of Carbonyl Compounds. The Journal of Organic Chemistry, 67(17), 5842–5845.

Sources

Technical Support Center: Purification of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (CAS No. 87842-52-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining this key chemical intermediate in high purity. As Senior Application Scientists, we have synthesized literature-based protocols and field experience to provide a robust, logic-driven guide.

Overview and Key Challenges

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a valuable building block in organic synthesis, often used to introduce a protected 4-oxobutyl group. Its purification is critical as impurities can significantly impact the yield and purity of subsequent reaction steps. The primary challenges in its purification stem from two main areas:

  • Thermal and Acidic Lability: The 1,3-dioxane ring, while generally stable under basic and neutral conditions, is susceptible to hydrolysis under acidic conditions, a reaction that can be accelerated by heat.[1][2]

  • Closely-Related Impurities: The synthesis often results in impurities with similar physical properties to the desired product, making separation by simple distillation challenging.

This guide provides a structured approach to troubleshoot and optimize your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane after synthesis?

A1: Based on its common synthesis route from methyl vinyl ketone and neopentanediol, the primary impurities include:

  • Unreacted Starting Materials: Neopentanediol, triethyl orthoformate, and traces of methyl vinyl ketone.

  • Reaction Intermediates: The intermediate bromo-ketone that has not been fully converted to the dioxane.

  • Catalyst Residue: Acid catalysts such as p-toluenesulfonic acid monohydrate are typically used.[3]

  • Hydrolysis By-products: 4-Bromo-2-pentanone, formed if the dioxane ring is cleaved by acid and water during workup.

  • Solvents: Residual reaction solvents like dichloromethane.[3]

Q2: What is the primary recommended method for purifying this compound?

A2: Vacuum distillation is the most effective and commonly cited method for purifying 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane on a preparatory scale.[3] This technique is suitable for separating the product from non-volatile impurities and starting materials with significantly different boiling points. For technical grade material (≥90.0%), distillation is often sufficient to achieve >98% purity.[4]

Q3: How stable is this compound and what storage conditions are recommended?

A3: The compound is a combustible liquid with moderate stability.[4]

  • Acid Sensitivity: It is labile towards Brønsted and Lewis acids, which can catalyze the hydrolysis of the acetal.[2] It is crucial to ensure the crude product is neutralized before heating.

  • Heat Sensitivity: While distillable under vacuum, prolonged exposure to high temperatures should be avoided to prevent decomposition. Some suppliers note it as heat sensitive.[1]

  • Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: My final product is discolored (yellow or brown) after distillation.

  • Probable Cause: This often indicates thermal decomposition, likely caused by residual acidity in the crude material before distillation. The acid catalyst, if not completely removed, can promote degradation at elevated temperatures.

  • Solution:

    • Thorough Neutralization: Before distillation, ensure the organic phase is washed thoroughly with a mild base like saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.[3]

    • Drying: Dry the neutralized organic phase over an anhydrous, non-acidic drying agent such as anhydrous potassium carbonate or magnesium sulfate.[3]

    • Reduce Temperature: Improve the vacuum to lower the boiling point and reduce thermal stress on the compound.

Problem 2: The yield of my purified product is significantly lower than expected.

  • Probable Cause A: Incomplete Reaction: The equilibrium for the formation of the dioxane from the intermediate bromo-ketone may not have been driven to completion.[3]

  • Solution A: Ensure sufficient reaction time and effective removal of water during the synthesis, for example, by using triethyl orthoformate.[3]

  • Probable Cause B: Product Loss During Workup: The compound has some, albeit limited, solubility in aqueous solutions. Multiple vigorous washes can lead to losses. More importantly, acidic conditions during workup can hydrolyze the product back to the more water-soluble bromo-ketone.

  • Solution B: Use saturated salt solutions (brine) for the final aqueous wash to reduce solubility in the aqueous phase. Ensure all washes with acidic or basic solutions are performed quickly and at cool temperatures.

  • Probable Cause C: Decomposition During Distillation: As mentioned in Problem 1, residual acid can cause significant decomposition upon heating.

  • Solution C: Follow the neutralization and vacuum optimization steps outlined above.

Problem 3: My distilled product still shows impurities by GC-MS or NMR analysis.

  • Probable Cause: The impurity has a boiling point very close to that of the product, making separation by simple distillation inefficient.

  • Solution: Flash Column Chromatography: If high purity (>99%) is required, flash chromatography is the recommended secondary purification method.

    • Stationary Phase: Silica gel (standard 230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system is effective. A good starting point is a gradient of ethyl acetate in heptane or hexane. Thin-layer chromatography (TLC) can be used to determine the optimal solvent ratio; a system of 1:4 ethyl acetate-heptane has been noted for monitoring similar reactions.[3]

Purification Decision Workflow

The following diagram outlines a logical workflow for troubleshooting the purification of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane.

G cluster_0 Purification Troubleshooting start Crude Product is_acidic Check for Acidity (e.g., pH paper on aqueous extract) start->is_acidic check_purity Analyze Purity (TLC, GC) final_product Pure Product check_purity->final_product Purity OK chromatography Flash Column Chromatography check_purity->chromatography Impurities Present neutralize Wash with sat. NaHCO3 Dry (K2CO3) is_acidic->neutralize Yes distill Vacuum Distillation is_acidic->distill No neutralize->distill decomposition Signs of Decomposition? (e.g., discoloration) distill->decomposition re_check_purity Re-analyze Purity chromatography->re_check_purity re_check_purity->final_product Purity OK re_check_purity->chromatography Still Impure decomposition->check_purity No optimize_distill Improve Vacuum Ensure Neutrality decomposition->optimize_distill Yes optimize_distill->distill

Caption: Troubleshooting workflow for purification.

Experimental Protocols

Data Presentation: Physical & Analytical Properties
PropertyValueSource
Molecular Formula C₉H₁₇BrO₂[4]
Molecular Weight 237.13 g/mol [4]
Appearance Liquid[4]
Boiling Point 72-73 °C at 0.6 mmHg[4]
Density 1.26 g/mL at 25 °C[4]
Refractive Index n20/D 1.470[4]
¹H NMR (60 MHz, CDCl₃) δ: 0.81 (s, 3H), 1.01 (s, 3H), 1.34 (s, 3H), 2.05–2.45 (m, 2H), 3.2–3.8 (m, 6H)[3]
Protocol 1: Pre-Distillation Aqueous Workup

This protocol is designed to remove acid catalysts and water-soluble impurities from the crude reaction mixture.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add two portions of saturated aqueous sodium bicarbonate (NaHCO₃) solution, shaking gently to mix. Vent the funnel frequently to release any CO₂ gas that evolves.

  • After the final wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer once with a saturated brine solution to minimize the amount of dissolved water.

  • Separate the organic layer and transfer it to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous potassium carbonate (K₂CO₃) or anhydrous magnesium sulfate (MgSO₄). The use of K₂CO₃ is advantageous as it is basic and will neutralize any remaining traces of acid.[3]

  • Filter off the drying agent. The resulting solution is ready for solvent removal and distillation.

Protocol 2: Purification by Vacuum Distillation

CAUTION: Conduct this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Setup: Assemble a standard vacuum distillation apparatus. Use a Vigreux column (e.g., 30 cm) for better separation if closely boiling impurities are suspected.[3] Ensure all glass joints are properly sealed with vacuum grease.

  • Solvent Removal: If the product is in a low-boiling solvent like dichloromethane, remove the bulk of the solvent using a rotary evaporator first.

  • Distillation: Transfer the crude oil to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Gradually apply vacuum, aiming for a pressure of approximately 0.6 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect the fraction that distills at 72-75 °C under approximately 0.6-2.0 mmHg vacuum.[3][4] Discard any initial forerun that comes over at a lower temperature.

  • Storage: Transfer the purified, colorless liquid to a clean, dry, and labeled container for storage under recommended conditions.

General Purification Workflow Diagram

G cluster_1 Purification Workflow crude Crude Reaction Mixture workup Step 1: Aqueous Workup (NaHCO3 Wash) crude->workup drying Step 2: Drying (Anhydrous K2CO3) workup->drying solvent_removal Step 3: Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Step 4: Vacuum Distillation solvent_removal->distillation analysis Step 5: Purity Analysis (GC, NMR) distillation->analysis pure_product Purified Product analysis->pure_product

Caption: Standard purification workflow.

References
  • Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]

  • Fisher Scientific. (n.d.). 2-(2-Bromoethyl)-1,3-dioxane, 98%. [Link]

  • ResearchGate. (n.d.). β-Haloacetals and Ketals: 2-(2-Bromoethyl)-1,3-dioxane and 2,5,5-Trimethyl-2-(2-bromoethyl)-1,3-dioxane. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane. [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)-5,5-dimethyl-1,3-dioxane. [Link]

  • Thieme. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis (Vol. 29, pp. 487-612). [Link]

  • Google Patents. (n.d.). CN101671238B - Preparation method of 2-bromoethyl methyl ether.
  • Google Patents. (n.d.). US5888961A - 1,3-dioxane and its use in perfumery.
  • Beilstein Journals. (n.d.). Supporting Information for Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2009). Method development for the analysis of 1,4-dioxane in drinking water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatographic Science, 47(1), 31-35. [Link]

  • American Elements. (n.d.). 2-(2-Bromoethyl)-1,3-dioxane. [Link]

Sources

Stability of "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

A Guide to Stability, Handling, and Deprotection

Welcome to the technical support guide for 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane. As Senior Application Scientists, we understand that navigating the nuances of protecting group chemistry is critical to the success of complex, multi-step syntheses. This document provides in-depth, field-proven insights into the stability of this specific 1,3-dioxane, focusing on its behavior under acidic conditions. Here, you will find answers to common questions, troubleshooting for experimental challenges, and validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane in organic synthesis?

This compound serves as a protective group for the carbonyl functionality of 4-bromo-2-butanone. The 1,3-dioxane structure, a type of ketal, effectively masks the reactivity of the ketone. This allows for selective chemical transformations at other sites in the molecule, such as reactions involving the bromoethyl side chain (e.g., Grignard reagent formation), without interference from the highly electrophilic ketone.[1] 1,3-dioxanes are a standard choice for protecting carbonyl compounds or 1,3-diols due to their general stability.[2][3]

Q2: Under what conditions is the 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane moiety considered stable?

The 1,3-dioxane ring is robust and stable under a wide range of non-acidic conditions.[2][4] You can confidently perform reactions involving:

  • Basic conditions (e.g., hydroxide, alkoxides, amines)

  • Nucleophilic reagents (e.g., Grignard reagents, organolithiums, cyanides)

  • Reductive conditions (e.g., LiAlH₄, NaBH₄, catalytic hydrogenation)

  • Many oxidative conditions (e.g., PCC, PDC)[4]

This broad stability profile makes it an excellent choice for syntheses requiring the manipulation of other functional groups.

Q3: Why is this compound unstable under acidic conditions, and what is the mechanism of its decomposition?

Like all acetals and ketals, 1,3-dioxanes are labile in the presence of acid, particularly aqueous acid.[2][5] The cleavage, or deprotection, is an acid-catalyzed hydrolysis reaction that regenerates the original ketone (4-bromo-2-butanone) and the diol (neopentyl glycol).

The mechanism proceeds through several key steps:

  • Protonation: One of the oxygen atoms of the dioxane ring is protonated by an acid catalyst, converting it into a good leaving group (an alcohol).[6]

  • Ring Opening: The C-O bond cleaves, and the ring opens to form a highly stable, resonance-stabilized tertiary oxocarbenium ion intermediate. The formation of this intermediate is often the rate-determining step of the hydrolysis.[5]

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbocation.[6]

  • Deprotonation & Breakdown: A final deprotonation step yields a hemiketal, which is unstable and rapidly equilibrates to the final ketone and diol products.[7]

This entire process is reversible. The formation of the dioxane is favored under anhydrous conditions where water is removed, while its cleavage is favored by the presence of excess water.[8]

Q4: How does the stability of this 1,3-dioxane compare to a related 1,3-dioxolane (five-membered ring)?

A key structural consideration in protecting group strategy is the relative stability of different acetals. As a general rule, six-membered 1,3-dioxanes are significantly more stable and therefore less readily hydrolyzed under acidic conditions than their five-membered 1,3-dioxolane counterparts.[2][9] This enhanced stability is attributed to conformational and stereoelectronic effects. This means that for a given set of acidic conditions (acid concentration, temperature), the deprotection of the 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane will typically proceed more slowly than the cleavage of the analogous 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. This allows for potential selective deprotection if both groups are present in a molecule.

Mechanism Visualization: Acid-Catalyzed Hydrolysis

G start 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane inv1 start->inv1 + H⁺ protonated Protonated Dioxane inv2 protonated->inv2 Ring Opening (Rate-Determining) oxocarbenium Oxocarbenium Ion (Resonance Stabilized) inv3 oxocarbenium->inv3 + H₂O attacked Water Adduct inv4 attacked->inv4 - H⁺ hemiketal Hemiketal Intermediate inv5 hemiketal->inv5 Equilibration products Ketone + Diol (4-Bromo-2-butanone + Neopentyl Glycol) inv1->protonated inv2->oxocarbenium inv3->attacked inv4->hemiketal inv5->products

Caption: Mechanism of the acid-catalyzed hydrolysis of a 1,3-dioxane.

Troubleshooting Guide

Here we address specific issues that may arise during the deprotection (hydrolysis) of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane.

Issue Possible Cause Recommended Solution & Explanation
1. Deprotection is slow or incomplete. A. Insufficient Acid Catalyst: The catalytic cycle is inefficient, leading to a slow reaction rate.Increase the catalyst loading (e.g., from 0.1 eq to 0.2 eq of p-TsOH) or switch to a stronger acid like sulfuric acid. This increases the concentration of the protonated intermediate, accelerating the rate-determining step.[2]
B. Insufficient Water: The reaction is an equilibrium. A lack of water, the key nucleophile, will disfavor the hydrolysis products.[8]Ensure an aqueous co-solvent system is used (e.g., THF/H₂O, Acetone/H₂O). The water concentration should be high enough to drive the equilibrium towards the products.
C. Low Reaction Temperature: The activation energy for hydrolysis is not being overcome, especially given the higher stability of 1,3-dioxanes.Gently heat the reaction mixture (e.g., to 40-50 °C). This provides the necessary thermal energy to increase the rate of the ring-opening step.
2. Side products are observed. A. Other Acid-Sensitive Groups: Other functional groups in your substrate (e.g., silyl ethers, t-butyl esters) are being cleaved under the reaction conditions.Use milder acidic conditions. Options include pyridinium p-toluenesulfonate (PPTS) in wet acetone or a Lewis acid such as Ce(OTf)₃ in wet nitromethane, which can be more chemoselective.[4]
B. Degradation of the Product: The generated 4-bromo-2-butanone may be unstable to prolonged exposure to strong acid and heat.Monitor the reaction closely by TLC or GC. Once the starting material is consumed, immediately proceed with the workup to neutralize the acid and isolate the product. Do not let the reaction stir for an extended period after completion.
3. The reaction fails to start. A. Inactive Catalyst: The acid catalyst may have degraded or is of poor quality.Use a fresh bottle of the acid catalyst. For solid acids like p-TsOH monohydrate, ensure it has been stored properly.
B. Immiscible Reaction Mixture: If using a biphasic system without adequate stirring, the catalyst, substrate, and water may not be in sufficient contact.Increase the stirring rate or add a co-solvent (like THF or acetone) that is miscible with both the organic substrate and the aqueous phase to create a homogeneous solution.[2]

Validated Experimental Protocol: Standard Deprotection

This protocol describes a standard method for the hydrolytic cleavage of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane to yield 4-bromo-2-butanone.

Workflow Overview

G start Dissolve Dioxane (1.0 eq) in Acetone/H₂O (4:1) add_acid Add p-TsOH·H₂O (0.1 eq) start->add_acid stir Stir at Room Temp (or 40 °C) add_acid->stir monitor Monitor by TLC (e.g., 4:1 Hex/EtOAc) stir->monitor monitor->stir Incomplete workup Quench with sat. NaHCO₃ Extract with Ether monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) Filter and Concentrate workup->dry purify Purify via Column Chromatography (if necessary) dry->purify product Isolated Product: 4-Bromo-2-butanone purify->product

Caption: Experimental workflow for the deprotection of the 1,3-dioxane.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 v/v ratio, 0.2 M concentration), add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq).

  • Reaction Execution: Stir the mixture at room temperature. If the reaction is slow, gently warm the flask to 40 °C in a water bath.

  • Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 4:1 Hexanes/Ethyl Acetate). The starting dioxane will have a higher Rf than the more polar ketone product.

  • Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 4-bromo-2-butanone can be purified by flash column chromatography on silica gel if necessary.

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Fife, T. H. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. The Journal of Organic Chemistry, 51(15), 2973-2977. Retrieved from [Link]

  • Liu, B., & Thayumanavan, S. (2017). Well-established mechanism of the hydrolysis of acetals and ketals... ResearchGate. Retrieved from [Link]

  • Schaus, S. E. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • Fife, T. H. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. ACS Publications. Retrieved from [Link]

  • Scribd. (n.d.). Acetal Formation and Cleavage Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. The Journal of Organic Chemistry, 74(1), 58-63. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Haloacetals and Ketals: 2-(2-Bromoethyl)-1,3-dioxane and 2,5,5-Trimethyl-2-(2-bromoethyl)-1,3-dioxane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Ketene Acetals. XIX. 2-Methylene-1,3-dioxolanes and 1,3-Dioxanes. Retrieved from [Link]

Sources

Technical Support Center: Grignard Reagent Formation with 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of the Grignard reagent from 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this specific organometallic transformation. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the causal relationships between reaction parameters and experimental outcomes. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to optimize your reaction for robust and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered challenges during the formation of the Grignard reagent from 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane. Each issue is analyzed from a mechanistic standpoint to provide a logical and effective path to resolution.

Issue 1: The Grignard reaction fails to initiate.

This is one of the most common hurdles in Grignard synthesis. The reaction's reluctance to start is almost always linked to the magnesium surface's passivity or the presence of inhibitors.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Inactive Magnesium Surface. Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reacting with the metal.[1][2][3]

    • Solution 1: Mechanical Activation. Before adding the solvent, crush the magnesium turnings in the reaction flask with a glass rod under an inert atmosphere.[4] This will expose a fresh, unoxidized magnesium surface.

    • Solution 2: Chemical Activation. Several chemical activators can be employed. Add a small crystal of iodine to the magnesium suspension in the ether solvent.[1][2] The iodine etches the magnesium surface, removing the oxide layer. The disappearance of the characteristic purple or brown color of iodine is an indicator of activation. Alternatively, 1,2-dibromoethane can be used; its reaction with magnesium produces ethylene gas, providing a visual cue of activation.[1][4]

    • Solution 3: Highly Reactive Magnesium. For particularly stubborn reactions, consider preparing or purchasing highly reactive Rieke magnesium.[5][6][7] This form of magnesium is a fine powder with a high surface area, prepared by the reduction of a magnesium salt, and can facilitate Grignard formation at much lower temperatures.[5][6][8]

  • Cause B: Presence of Moisture. Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water in the glassware or solvent.[1][2][9][10]

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight, and cooled under a stream of dry inert gas (argon or nitrogen).[3] Solvents must be anhydrous. Use freshly opened bottles of anhydrous ether or tetrahydrofuran (THF), or solvents dried using appropriate methods (e.g., distillation from sodium/benzophenone or passage through an activated alumina column).

  • Cause C: Low Local Concentration of Alkyl Halide. A sufficient concentration of the alkyl halide at the magnesium surface is necessary to initiate the reaction.

    • Solution: Instead of adding the entire solution of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane at once, add a small, concentrated portion directly to the activated magnesium.[11] Gentle warming with a heat gun may be necessary to start the reaction, which is often indicated by a slight cloudiness or a gentle refluxing of the solvent.[3] Once initiated, the reaction is exothermic and the remaining alkyl halide should be added dropwise to maintain a controlled reaction temperature.[2]

Issue 2: Low yield of the desired Grignard reagent.

Even if the reaction initiates, several factors can lead to a diminished yield of the active Grignard reagent.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Wurtz-Fittig Coupling. A significant side reaction, especially with primary alkyl halides like the one , is the homocoupling of two alkyl halide molecules in the presence of magnesium to form a dimer.[11]

    • Solution 1: Controlled Addition. Add the solution of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane slowly and at a rate that maintains a gentle reflux. This ensures that the concentration of the alkyl halide in solution remains low, minimizing the likelihood of two molecules reacting with each other on the magnesium surface.

    • Solution 2: Solvent Choice. While both diethyl ether and THF are common solvents for Grignard reactions, THF's higher solvating power for the Grignard reagent can sometimes favor its formation over side reactions.[11][12] However, THF's higher boiling point may require more careful temperature control.

  • Cause B: Incomplete Reaction. The reaction may not have gone to completion, leaving unreacted starting material.

    • Solution: After the addition of the alkyl halide is complete, continue to stir the reaction mixture at a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The disappearance of most of the magnesium turnings is a good visual indicator.[11]

  • Cause C: Instability of the 1,3-Dioxane Ring. Although acetals are generally stable under basic and nucleophilic conditions, prolonged heating or the presence of acidic impurities can lead to the decomposition of the protecting group.[13][14]

    • Solution: Maintain a moderate reaction temperature. Avoid excessive heating during the reaction. Ensure that the magnesium used is of high purity and that no acidic impurities are introduced.

Issue 3: Formation of unexpected side products.

The appearance of unforeseen byproducts can complicate purification and reduce the overall efficiency of your synthesis.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Reaction with the Solvent. While generally stable, THF can undergo ring-opening in the presence of very reactive Grignard reagents, especially upon prolonged heating. This is less of a concern with primary alkyl Grignard reagents compared to more reactive ones like allyl or benzyl Grignards.

    • Solution: Use the mildest conditions necessary for the reaction. Diethyl ether is less prone to this side reaction. If THF is required, avoid unnecessarily long reaction times at reflux.

  • Cause B: Presence of Oxygen. Oxygen can react with the Grignard reagent to form magnesium alkoxide species, which upon workup can lead to the corresponding alcohol.

    • Solution: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup.[1] Use degassed solvents if oxygen sensitivity is a major concern.

Frequently Asked Questions (FAQs)

Q1: Is the 1,3-dioxane protecting group in "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" stable under Grignard formation conditions?

A1: Yes, the 1,3-dioxane (an acetal) is a robust protecting group for the ketone functionality under the basic and nucleophilic conditions of Grignard reagent formation.[13][14] Acetals are stable in the absence of acid.[13][14] It is crucial to ensure that all reagents and solvents are free from acidic impurities to prevent cleavage of the protecting group.

Q2: What is the best solvent for this Grignard reaction?

A2: Both anhydrous diethyl ether and tetrahydrofuran (THF) are suitable solvents.[1][12] Diethyl ether has a lower boiling point, which can make the reaction easier to control. THF is a better solvating agent for the Grignard reagent, which can sometimes lead to higher yields and faster reaction rates.[11][12] The choice may depend on the subsequent reaction of the Grignard reagent.

Q3: How can I confirm that my Grignard reagent has formed and determine its concentration?

A3: Visual confirmation includes the disappearance of magnesium and the formation of a cloudy, grayish solution.[2] However, for quantitative assessment, titration is the most reliable method. A common procedure involves titrating a known volume of the Grignard solution with a standard solution of a secondary alcohol (like 2-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline until the color disappears.

Q4: Can I store the prepared Grignard reagent?

A4: It is highly recommended to use the Grignard reagent immediately after its preparation.[15] Over time, it can degrade through reaction with trace amounts of air or moisture, or undergo Schlenk equilibrium, which can affect its reactivity.[1][12] If storage is unavoidable, it should be done under a strictly inert atmosphere in a sealed, dry container.

Q5: My reaction turned dark brown/black. Is this normal?

A5: A grayish, cloudy appearance is typical for a Grignard reaction.[2] A significant darkening to brown or black, especially after prolonged heating, could indicate decomposition or the formation of finely divided magnesium from side reactions.[11] While it doesn't always mean the reaction has failed, it warrants investigation into the reaction conditions, such as temperature and reaction time.

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings
  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Assemble the glassware while hot and allow it to cool under a positive flow of inert gas.

  • Add a single crystal of iodine.

  • Gently warm the flask with a heat gun until the iodine sublimes and its color begins to fade.

  • Allow the flask to cool to room temperature before adding the solvent.

Protocol 2: Formation of the Grignard Reagent
  • To the activated magnesium, add anhydrous diethyl ether or THF via a syringe.

  • Dissolve 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (1 equivalent) in the same anhydrous solvent and load it into the dropping funnel.

  • Add a small portion (approx. 10%) of the alkyl bromide solution to the stirring magnesium suspension.

  • If the reaction does not start, gently warm the flask. Initiation is marked by bubble formation and a gentle reflux.

  • Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete reaction.

Visualizations

Diagram 1: Troubleshooting Logic for Grignard Reaction Initiation

Grignard_Initiation_Troubleshooting Start Reaction Fails to Initiate Check_Mg Is Mg surface active? Start->Check_Mg Check_H2O Are conditions anhydrous? Check_Mg->Check_H2O Yes Activate_Mg Activate Mg: - Mechanical (crush) - Chemical (I2, DBE) - Use Rieke Mg Check_Mg->Activate_Mg No Check_Conc Is local [R-Br] sufficient? Check_H2O->Check_Conc Yes Dry_System Dry System: - Flame-dry glassware - Use anhydrous solvent Check_H2O->Dry_System No Increase_Conc Increase Local [R-Br]: - Add small, concentrated portion - Gentle warming Check_Conc->Increase_Conc No Success Reaction Initiates Check_Conc->Success Yes Activate_Mg->Success Dry_System->Success Increase_Conc->Success Grignard_Yield_Optimization Yield Grignard Reagent Yield Wurtz Minimize Wurtz Coupling Yield->Wurtz Completion Ensure Reaction Completion Yield->Completion Stability Maintain Acetal Stability Yield->Stability Slow_Addition Slow, Dropwise Addition Wurtz->Slow_Addition Post_Stir Stir Post-Addition (1-2h) Completion->Post_Stir Temp_Control Moderate Temperature Stability->Temp_Control

Caption: Interplay of factors for optimizing the yield of the Grignard reagent.

References

  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Egolf, M. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]

  • Egolf, M. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Rieke, R. D., & Bumm, L. A. (1998). 1-norbornanecarboxylic acid. Organic Syntheses, 75, 179. [Link]

  • University of Colorado Boulder. (n.d.). Grignard Reaction. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • Lee, J.-s., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? [Link]

  • Schülbe, J., & Schmalz, H.-G. (2006). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 10(5), 940-944. [Link]

  • Organic Chemistry Portal. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]

  • Egolf, M. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

  • Allen Institute. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. [Link]

  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]

  • Rieke Metals. (n.d.). Highly Reactive Metals and Organometallic Reagents. [Link]

  • ResearchGate. (n.d.). Coupling of alkyl halides with sterically hindered Grignard reagents. [Link]

  • Wellcome Centre for Anti-Infectives Research. (2023). Making a Grignard reagent from elemental magnesium. YouTube. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Chemistry Stack Exchange. (2022). Preparation of tertiary Grignard reagents. [Link]

  • University of California, Irvine. (n.d.). 25. The Grignard Reaction. [Link]

  • The Organic Chemistry Tutor. (2018). Protecting Groups, Acetals, and Hemiacetals. YouTube. [Link]

  • Egolf, M. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

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Preventing side products in reactions involving "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The 2,5,5-trimethyl-1,3-dioxane moiety is a robust protecting group for a ketone, in this case, masking the carbonyl of what originates from 4-bromo-4-methyl-2-pentanone (formed via addition of HBr to methyl vinyl ketone).[1] This structure provides a valuable synthetic equivalent for a γ-ketoalkyl cation, allowing for the introduction of a –CH2CH2C(O)CH3 unit via nucleophilic substitution or organometallic coupling reactions. However, the inherent reactivity of the primary bromide presents a classic challenge: the competition between substitution (SN2) and elimination (E2) pathways.[2] This guide will address the prevention of common side products arising from this competition and from the stability limits of the dioxane protecting group itself.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Question 1: My reaction is producing a significant amount of 2-methyl-2-(prop-1-en-2-yl)-1,3-dioxane. How can I favor the desired substitution (SN2) over this elimination (E2) byproduct?

Cause: The formation of the vinyl side product, 2-(2-ethenyl)-2,5,5-trimethyl-1,3-dioxane, occurs through an E2 (bimolecular elimination) mechanism. This pathway is competitive with the desired SN2 (bimolecular nucleophilic substitution) pathway and is strongly favored by certain reaction conditions.[3][4] Key factors that promote the unwanted E2 reaction include the use of strong, sterically hindered bases, high reaction temperatures, and certain solvent choices.[5][6]

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E2_vs_SN2 cluster_main Reaction Pathways cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway Reactant 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane + Base/Nu:- SN2_Product Desired Substitution Product Reactant->SN2_Product  Strong, non-hindered Nucleophile  Lower Temperature  Polar Aprotic Solvent E2_Product Elimination Side Product (2-vinyl-2,5,5-trimethyl-1,3-dioxane) Reactant->E2_Product  Strong, hindered Base  Higher Temperature  

Caption: Competing SN2 and E2 reaction pathways.

Solution & Optimization Protocol:

To minimize the E2 side product, reaction parameters must be carefully chosen to favor the SN2 mechanism.

Table 1: Optimizing Reaction Conditions to Favor SN2 over E2

ParameterTo Favor SN2 (Substitution)To Favor E2 (Elimination)Rationale
Base/Nucleophile Use a strong nucleophile that is a relatively weak base (e.g., I⁻, N₃⁻, CN⁻) or a strong, non-hindered base (e.g., NaOH, EtO⁻).[7]Use a strong, sterically hindered base (e.g., potassium t-butoxide, DBU).[6]Hindered bases struggle to access the electrophilic carbon for SN2 attack and are more likely to abstract a β-proton.[5]
Temperature Lower temperatures (e.g., 0 °C to room temperature).Higher temperatures (e.g., >50 °C to reflux).Elimination reactions have a higher activation energy and are more favored by increased temperature due to entropic factors.[5]
Solvent Polar aprotic solvents (e.g., DMSO, DMF, Acetone).---These solvents solvate the cation but leave the nucleophile relatively "bare" and highly reactive, promoting the SN2 rate.[5][8]
Question 2: During my reaction or workup, I'm observing the formation of 5-hydroxy-2,2-dimethylhexan-4-one. What is causing this, and how do I prevent it?

Cause: The appearance of 5-hydroxy-2,2-dimethylhexan-4-one (or related ketone species) indicates that the 1,3-dioxane protecting group is being cleaved. Dioxanes are cyclic acetals, which are stable under basic and neutral conditions but are labile to acid.[9][10] The cleavage is an acid-catalyzed hydrolysis reaction that regenerates the ketone and the diol (neopentyl glycol).[11][12] The source of acid could be an acidic workup (e.g., quenching with NH₄Cl or HCl), acidic impurities in reagents or solvents, or Lewis acids used in the reaction.

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Hydrolysis cluster_workflow Hydrolysis Workflow Start Dioxane-Protected Compound Acid Presence of Acid (H+ or Lewis Acid) Start->Acid Hydrolysis Hydrolysis (Cleavage of C-O bonds) Acid->Hydrolysis  Yes Stable Dioxane Remains Intact Acid->Stable  No (Basic/Neutral) Products Side Products: - Ketone - Neopentyl Glycol Hydrolysis->Products

Caption: Decision tree for dioxane protecting group stability.

Solution & Protocol for Maintaining Stability:

Strict avoidance of acidic conditions is paramount until the deprotection step is desired.

Step-by-Step Protocol for a Basic Workup:

  • Quenching: Upon reaction completion, cool the reaction mixture to 0 °C. Instead of an acidic quench, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) to neutralize any potential acid and quench reactive species.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Question 3: I am trying to form the Grignard reagent, but the reaction is sluggish or fails to initiate. What are the critical parameters for success?

Cause: Grignard reagent formation is notoriously sensitive to moisture and atmospheric oxygen.[13] Water will protonate and destroy the highly basic Grignard reagent as it forms.[14] An oxide layer on the magnesium metal can also prevent the reaction from starting. While the Grignard reagent from 2-(2-bromoethyl)-1,3-dioxane is more thermally stable than its 1,3-dioxolane counterpart, proper initiation is still crucial.[1][15]

Solution & Recommended Protocol for Grignard Formation:
  • Glassware and Reagent Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator or under a stream of dry nitrogen or argon.

    • Use anhydrous diethyl ether or THF as the solvent. Ensure it is freshly distilled or from a recently opened, sealed bottle.

    • The magnesium turnings should be fresh and free of significant oxidation.

  • Initiation:

    • Assemble the apparatus (three-neck flask with condenser, dropping funnel, and nitrogen/argon inlet) and flush with inert gas.

    • Place the magnesium turnings in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[13] You should observe the disappearance of the iodine color or bubbling from the dibromoethane.

    • Add a small portion (~5-10%) of your 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane solution in the anhydrous solvent to the activated magnesium.

    • The reaction should initiate, indicated by gentle bubbling, a cloudy appearance, and a slight exotherm. If it does not start, gently warm the flask with a heat gun.

  • Addition and Completion:

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most of the magnesium has been consumed. The resulting grey/brown solution is your Grignard reagent, ready for use.

Frequently Asked Questions (FAQs)

Q1: What are the main competing reactions when using 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane as an alkylating agent? The primary competition is between the SN2 and E2 pathways. The SN2 reaction results in the desired substitution of the bromide with a nucleophile. The E2 reaction is an elimination that removes HBr to form a vinyl side product. The outcome is determined by factors like the steric bulk and basicity of the nucleophile, temperature, and solvent.[2][7]

Q2: Under what conditions is the 2,5,5-trimethyl-1,3-dioxane group stable? This protecting group is highly stable under a wide range of non-acidic conditions. It is resistant to bases (e.g., hydroxides, alkoxides, organometallics), nucleophiles, hydrides (e.g., LiAlH₄, NaBH₄), and many oxidizing agents.[9][10][16] Its primary lability is to Brønsted and Lewis acids.

Q3: What is the recommended method for removing the dioxane protecting group after my desired transformation? Acid-catalyzed hydrolysis is the standard method for deprotection.[11] A common and effective procedure involves stirring the dioxane-protected compound in a mixture of acetone and an aqueous acid (e.g., 1-2M HCl, or a catalytic amount of p-toluenesulfonic acid).[12] The reaction progress can be monitored by TLC until the starting material is consumed. A basic workup then neutralizes the acid and allows for isolation of the final ketone product.

References

  • University of California, Irvine. Protecting Groups.
  • BenchChem. Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.
  • Stowell, J. C., Keith, D. R., & King, B. T. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140.
  • Sigma-Aldrich. 2-(2-Bromoethyl)-1,3-dioxane 98.
  • Unknown. Elimination Reactions.
  • Chemistry LibreTexts. 8.1: E2 Reaction. (2021).
  • Georg Thieme Verlag. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • Homework.Study.com. What is the difference between an SN1, SN2, E1, and E2 reaction? How can you tell what type it is....
  • acechemistry.co.uk. Simply Mechanisms 12b. Elimination reaction 2 (2-bromobutane & ethanolic KOH). (2016).
  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
  • University of California, Davis. 25. The Grignard Reaction.
  • Chemistry LibreTexts. Elimination by the E2 mechanism. (2023).
  • Total Organic Chemistry. How to Choose SN1, SN2, E1, or E2?? | Organic Chemistry Lessons. (2020).
  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (1) - The Substrate. (2025).
  • Chemistry LibreTexts. 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. (2021).
  • Khan Academy. Comparing E2, E1, Sn2, Sn1 reactions.
  • Scribd. 1,3-Dioxanes, 1,3-Dioxolanes.
  • Fisher Scientific. 2-(2-Bromoethyl)-1,3-dioxane, 98%.
  • Chegg. Question: 9.1 The Grignard reagents from 2-C2-bromoethyl)-1,3-dioxolane and 2 -. (2020).
  • The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015).
  • BenchChem. Experimental procedure for the deprotection of 2-Ethyl-5,5-dimethyl-1,3-dioxane.

Sources

Technical Support Center: Deprotection of 2,5,5-Trimethyl-1,3-dioxane Acetals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the cleavage of 2,5,5-trimethyl-1,3-dioxane acetals, a common protecting group for carbonyl compounds. The inherent stability of this six-membered ring system, enhanced by the gem-dimethyl substituents, can present unique challenges during the deprotection step. This document is designed to help you navigate these challenges effectively.

Troubleshooting Guide: Overcoming Common Deprotection Hurdles

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My deprotection reaction is extremely sluggish or stalls, resulting in incomplete conversion even after extended reaction times. What is the cause and how can I fix it?

Answer: Incomplete conversion is a frequent challenge, often rooted in the enhanced stability of the 1,3-dioxane ring system compared to its 1,3-dioxolane counterpart.[1][2] The chair conformation of the dioxane ring and potential steric hindrance from the 5,5-dimethyl groups can slow the rate of hydrolysis.[1]

Probable Causes & Solutions:

  • Insufficient Acid Catalyst or Water: The mechanism of hydrolysis is acid-catalyzed and requires water as a nucleophile to break down the intermediate oxocarbenium ion.[3][4]

    • Solution A (Increase Catalyst Load): Incrementally increase the concentration of your Brønsted acid (e.g., HCl, H₂SO₄, p-TsOH). The reaction rate is dependent on the concentration of the acid catalyst.[3]

    • Solution B (Ensure Water Presence): Standard deprotection is often performed via hydrolysis in wet solvents or aqueous acid.[5] If you are using a nominally anhydrous solvent system with a catalytic amount of acid, ensure there is sufficient water present to drive the equilibrium toward the deprotected carbonyl. Using a solvent mixture like acetone/water or THF/water (e.g., 4:1 v/v) is often effective.

  • Inadequate Reaction Temperature: The activation energy for hydrolyzing these stable acetals may not be met at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor carefully by TLC to prevent potential side reactions or degradation of your product.

  • Reversibility of the Reaction: Acetal formation is an equilibrium process.[2] If the diol byproduct (2,2-dimethyl-1,3-propanediol) is not effectively removed or sequestered, the reverse reaction can occur.

    • Solution: Performing the reaction in a large excess of a wet solvent like acetone can favor the forward reaction through transacetalization, forming the more volatile acetone dimethyl acetal and driving the equilibrium.[5]

Question 2: The deprotection was successful, but I observed significant degradation of other functional groups in my molecule, particularly silyl ethers (TBDMS, TIPS) or Boc-carbamates. How can I deprotect the acetal chemoselectively?

Answer: This is a classic chemoselectivity problem. Standard Brønsted acids used for acetal cleavage are often too harsh for molecules containing other acid-labile protecting groups.[6] The key is to switch to a milder catalytic system that is acidic enough to protonate the acetal but not other sensitive functionalities.

Recommended Mild & Chemoselective Methods:

A variety of gentle Lewis acid and neutral condition protocols have been developed to address this issue.[6] These methods often offer excellent yields and high selectivity.[5][7]

Method/Catalyst SystemTypical SolventTemperatureKey Advantages & Tolerated GroupsReference
Lewis Acids
Cerium(III) Triflate (Ce(OTf)₃)Wet NitromethaneRoom TempOperates at almost neutral pH; compatible with esters, PMB and TBDMS ethers.[5][6][8]
Bismuth Nitrate PentahydrateDichloromethaneRoom TempMild and efficient; compatible with TBDMS and THP ethers.[9][6][9]
Erbium(III) Triflate (Er(OTf)₃)Wet NitromethaneRoom TempVery gentle Lewis acid catalyst.[5][7][5]
Neutral Conditions
Molecular Iodine (I₂)AcetoneRoom TempExtremely fast (often <15 min) and highly chemoselective. Tolerates double bonds, hydroxyls, acetates, furyl groups, and t-butyl ethers.[6][6][7]
Heterogeneous Catalysis
Al(HSO₄)₃ on wet SiO₂n-HexaneRefluxSolid acid catalyst, allowing for simple filtration-based workup.[10][11]
Electrochemical Method
LiClO₄ / 1,3,5-TrioxaneAcetonitrileRoom TempAvoids acid entirely; proceeds under neutral conditions via anodic oxidation.[12]

Causality: Lewis acids function by coordinating to one of the acetal oxygens, weakening the C-O bond and facilitating cleavage without requiring a low pH environment.[6] Neutral methods, like iodine in acetone, operate through a non-hydrolytic substrate exchange mechanism.[6]

Question 3: My starting material is insoluble in typical aqueous solvent mixtures, leading to poor reaction kinetics. What solvent systems can I use?

Answer: Poor solubility is a common issue for nonpolar substrates. A biphasic or homogeneous system with a co-solvent is necessary.

  • Solution A (Co-Solvent System): Use a water-miscible organic solvent to create a single phase. Tetrahydrofuran (THF) is an excellent choice. A mixture of THF/water/acetic acid is a very common and effective system for acetal deprotection. Dioxane or acetone are also suitable alternatives.

  • Solution B (Phase-Transfer Catalysis): For highly nonpolar substrates, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used in a biphasic system (e.g., dichloromethane/aqueous acid) to facilitate the transport of protons to the organic phase.

  • Solution C (Alternative Reagents): Consider methods that do not require aqueous conditions. For example, using iodine in acetone or a Lewis acid in an organic solvent like dichloromethane can be highly effective for substrates with poor water solubility.[6]

Experimental Workflows & Decision Logic

The following diagrams provide a logical workflow for troubleshooting common issues and selecting an appropriate deprotection strategy based on the functional groups present in your molecule.

G start Deprotection Issue (2,5,5-Trimethyl-1,3-Dioxane) incomplete Incomplete or Sluggish Reaction start->incomplete degradation Substrate Degradation (Loss of other groups) start->degradation solubility Poor Solubility start->solubility inc_sol1 Increase Acid Catalyst Load incomplete->inc_sol1 inc_sol2 Increase Temperature (e.g., 40-60 °C) incomplete->inc_sol2 inc_sol3 Use Wet Solvent (e.g., Acetone/H2O) incomplete->inc_sol3 deg_sol1 Switch to Milder Conditions degradation->deg_sol1 sol_sol1 Use Co-Solvent (THF/H2O, Dioxane/H2O) solubility->sol_sol1 sol_sol2 Use Biphasic System with Phase-Transfer Catalyst solubility->sol_sol2 sol_sol3 Use Non-Aqueous Method (e.g., Iodine/Acetone) solubility->sol_sol3 deg_sol_lewis Lewis Acids (Ce(OTf)3, Bi(NO3)3) deg_sol1->deg_sol_lewis Options deg_sol_neutral Neutral Conditions (Iodine in Acetone) deg_sol1->deg_sol_neutral Options deg_sol_electro Electrochemical (LiClO4) deg_sol1->deg_sol_electro Options

Caption: Troubleshooting workflow for common deprotection issues.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed deprotection of a 2,5,5-trimethyl-1,3-dioxane acetal?

The deprotection proceeds via a well-established multi-step mechanism involving hydrolysis.[4]

  • Protonation: One of the acetal oxygen atoms is protonated by the acid catalyst, converting the alkoxy group into a good leaving group.[3][4]

  • Ring Opening: The lone pair of electrons on the second oxygen atom facilitates the cleavage of the C-O bond, opening the ring to form a resonance-stabilized oxocarbenium ion. This step is often rate-determining.[3]

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.[4]

  • Deprotonation: The resulting oxonium ion is deprotonated (typically by water or the conjugate base of the acid) to yield a hemiacetal intermediate.

  • Repeat: The process repeats—the second alcohol group is protonated, eliminated as 2,2-dimethyl-1,3-propanediol, and the resulting protonated carbonyl is deprotonated to yield the final product.[4]

Q2: Why are 1,3-dioxanes generally more stable to acidic hydrolysis than 1,3-dioxolanes?

This difference in stability is primarily due to conformational and stereoelectronic effects. The six-membered 1,3-dioxane ring adopts a low-energy chair conformation, which is thermodynamically more stable than the strained envelope or twist conformations of the five-membered 1,3-dioxolane ring.[1] This greater intrinsic stability translates to a higher activation energy and thus a slower rate of hydrolysis for the 1,3-dioxane system under identical acidic conditions.

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most convenient method.

  • Procedure: Spot the reaction mixture on a TLC plate alongside a spot of your starting material.

  • Observation: The starting acetal is typically less polar than the resulting carbonyl compound. As the reaction progresses, you should see the spot corresponding to your starting material diminish while a new, lower-Rf (more polar) spot corresponding to your product appears.

  • Staining: Use a suitable stain (e.g., potassium permanganate or p-anisaldehyde) if your compounds are not UV-active.

For more precise and quantitative monitoring, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Key Experimental Protocols

Protocol 1: Standard Deprotection via Acid-Catalyzed Hydrolysis

This protocol is suitable for substrates that lack other acid-sensitive functional groups.

  • Dissolution: Dissolve the 2,5,5-trimethyl-1,3-dioxane protected compound (1.0 mmol) in a mixture of tetrahydrofuran (THF, 8 mL) and water (2 mL).

  • Acidification: Add 2 M aqueous hydrochloric acid (HCl, 1.0 mL) to the stirred solution. Alternatively, a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 mmol, 10 mol%) can be used.

  • Reaction: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC every 30-60 minutes.

  • Workup: Once the starting material is consumed, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mild & Chemoselective Deprotection Using Iodine in Acetone

This protocol is ideal for substrates containing acid-sensitive functionalities such as silyl ethers or t-butyl ethers.[6]

  • Dissolution: Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).

  • Catalyst Addition: Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution. The solution will turn brown.[6]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 5-30 minutes. Monitor closely by TLC.[6]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.[6]

  • Isolation: Remove the bulk of the acetone under reduced pressure. Extract the remaining aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carbonyl compound, which can be further purified if necessary.[6]

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Schaumann, E. (Ed.). (2008). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., Tagarelli, A., Sindona, G., & Bartoli, G. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093–9095.
  • Gant, T. G. (2018). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride.
  • Srivastava, N., & Dasgupta, S. K. (2003). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Tetrahedron Letters, 44(6), 1191-1193.
  • Mirjalili, B. F., Zolfigol, M. A., Bamoniri, A., & Hazar, A. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1076.
  • Mirjalili, B. F., Zolfigol, M. A., Bamoniri, A., & Hazar, A. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. ResearchGate. Retrieved from [Link]

  • Morofuji, T., & Yoshida, J. (2020). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 22(16), 5249-5254.
  • Sharma, G. V. M., Reddy, C. G., & Prasad, A. S. B. (2003). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Advances.
  • Ashenhurst, J. (2023, December 19). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

Sources

Effect of reaction parameters on the synthesis of "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane. It provides in-depth answers to common questions, troubleshooting strategies for typical experimental challenges, and detailed protocols grounded in established scientific literature. Our focus is on elucidating the causality behind procedural steps to empower users to optimize their synthetic outcomes.

Section 1: Synthesis Overview & Core Principles

The synthesis of 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a classic example of a ketalization reaction, a critical method for protecting ketone functionalities in multi-step organic synthesis.[1][2] The reaction involves the acid-catalyzed condensation of a ketone (4-bromo-2-butanone) with a 1,3-diol (2,2-dimethyl-1,3-propanediol, also known as neopentanediol).

The core of this synthesis relies on manipulating a reversible equilibrium. The formation of the 1,3-dioxane ring is an equilibrium process that produces water as a byproduct.[3] To achieve high yields, the equilibrium must be shifted toward the product side, a principle governed by Le Chatelier's principle. This is almost always accomplished by actively removing water from the reaction mixture as it forms.

G MVK Methyl Vinyl Ketone BK 4-Bromo-2-butanone (Intermediate) MVK->BK + HBr (in situ formation) HBr Hydrogen Bromide (HBr) HBr->BK Product 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane BK->Product + Neopentanediol Diol 2,2-Dimethyl-1,3-propanediol (Neopentanediol) Diol->Product Water Water (H₂O) Product->Water Byproduct Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Product Catalyzes

Caption: General reaction pathway for the synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the reaction mechanism, reagent choices, and experimental conditions.

Q1: What is the mechanistic role of the acid catalyst in this reaction?

A1: The acid catalyst, typically a Brønsted acid like p-toluenesulfonic acid (p-TsOH), is essential for activating the ketone carbonyl group.[4] The mechanism proceeds in several steps:

  • Protonation of the Carbonyl Oxygen: The acid protonates the oxygen of the ketone's carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A hydroxyl group from the diol (a weak nucleophile) attacks the activated carbonyl carbon, forming a hemiketal intermediate.

  • Formation of a Water Leaving Group: The acid then protonates one of the hydroxyl groups of the hemiketal, converting it into a good leaving group (H₂O).

  • Ring Closure: The departure of water generates a resonance-stabilized carbocation, which is immediately attacked by the second hydroxyl group of the diol in an intramolecular fashion, forming the six-membered dioxane ring.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final ketal product.

Using a catalyst is critical because alcohols are weak nucleophiles and will not efficiently attack an unactivated ketone carbonyl.[1]

Q2: Why is 2,2-dimethyl-1,3-propanediol (neopentanediol) a preferred diol for this type of protection?

A2: The choice of neopentanediol is a strategic one based on both kinetics and thermodynamics. The gem-dimethyl group on the C5 position of the resulting dioxane ring introduces a conformational constraint known as the "Thorpe-Ingold effect." This effect favors the cyclic ketal structure by pre-organizing the molecule for ring formation, thus shifting the equilibrium further toward the product side compared to using a simpler diol like 1,3-propanediol.[5] This leads to better yields and a more stable ketal product.[5]

Q3: Can I use a Dean-Stark apparatus instead of a chemical water scavenger like triethyl orthoformate?

A3: Yes, a Dean-Stark apparatus is a viable physical method for water removal, especially when using a solvent that forms an azeotrope with water, such as toluene or benzene.[3] However, the highly referenced procedure from Organic Syntheses utilizes triethyl orthoformate at room temperature.[5] This chemical scavenger reacts with water to produce ethanol and ethyl formate, irreversibly driving the reaction forward under very mild conditions. This approach avoids the need for heating, which can sometimes lead to degradation of the bromo-functionalized starting material or product.

Section 3: Troubleshooting Guide

This guide is designed to help you diagnose and solve common problems encountered during the synthesis.

G start Problem: Low or No Yield q1 Is the reaction equilibrium unfavorable? start->q1 s1 Solution: Implement effective water removal. - Use triethyl orthoformate. - Use a Dean-Stark trap. - Add activated molecular sieves. q1->s1 Yes q2 Are the reagents of poor quality? q1->q2 No s2 Solution: Verify reagent purity. - Use freshly opened methyl vinyl ketone. - Ensure neopentanediol is dry. - Check catalyst activity. q2->s2 Yes q3 Was there product loss during workup? q2->q3 No s3 Solution: Refine purification technique. - Ensure complete extraction from aqueous layer. - Use saturated bicarbonate wash carefully to avoid emulsions. - Perform vacuum distillation with care to avoid bumping. q3->s3 Yes

Sources

Technical Support Center: Spectroscopic Identification of Impurities in 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the spectroscopic analysis of "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane." This resource is designed for researchers, chemists, and quality control professionals who rely on the purity of this important synthetic intermediate. My goal is to provide you with not just the "how" but the "why," leveraging field-proven insights to help you troubleshoot common purity issues encountered during your work.

Section 1: FAQ - Understanding the Origin of Potential Impurities

Q1: What are the most likely impurities in a synthetic sample of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane and where do they come from?

Expert Insight: The majority of impurities are remnants of the synthetic process, which typically involves the reaction of methyl vinyl ketone with HBr, followed by ketalization with neopentanediol.[1]

  • Cause & Origin:

    • Unreacted Starting Materials: Incomplete reactions can leave residual methyl vinyl ketone and neopentanediol (2,2-dimethyl-1,3-propanediol) in the final product. Methyl vinyl ketone itself can be a source of impurities, as it may dimerize or polymerize under certain conditions.[2]

    • Synthetic Intermediates: The primary intermediate is 4-bromo-2-butanone , formed from the addition of HBr to methyl vinyl ketone.[1][3] If the ketalization step is not driven to completion, this electrophilic ketone will persist.

    • Reaction By-products: The ketalization reaction is an equilibrium process that produces water .[4] If not effectively removed (e.g., by a dehydrating agent like triethyl orthoformate), this water can hydrolyze the product back to the starting ketone.[5][6]

Q2: My sample was pure initially, but the latest analysis shows new peaks. How can the compound degrade?

Expert Insight: 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a ketal, a functional group known for its stability under basic conditions but susceptibility to acid-catalyzed hydrolysis.[4]

  • Cause & Origin:

    • Hydrolysis: The most common degradation pathway is hydrolysis of the 1,3-dioxane ring. This is an acid-catalyzed process where trace amounts of acid (e.g., residual p-toluenesulfonic acid from synthesis) and moisture can cleave the ketal, regenerating 4-bromo-2-butanone and neopentanediol .[4][5][6][7] This is often the culprit when a previously pure sample develops a ketone signal upon storage.

Section 2: The Spectroscopic Signature of Pure 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Before you can find an impurity, you must know what the pure compound looks like. Use the following data as a reference benchmark.

Spectroscopy Characteristic Signals (Solvent: CDCl₃)
¹H NMR ~3.65 ppm (s, 4H): The four protons on the dioxane ring (-O-CH₂ -C(CH₃)₂-CH₂ -O-).~3.50 ppm (t, 2H): Methylene group adjacent to the bromine (-CH₂ -Br).~2.20 ppm (t, 2H): Methylene group adjacent to the dioxane ring (-C(O)₂-CH₂ -).~1.40 ppm (s, 3H): Methyl group on the dioxane ring at C2 (-C(O)₂-CH₃ ).~1.00 & ~0.75 ppm (2 x s, 6H total): The two diastereotopic methyl groups at C5 of the dioxane ring.
¹³C NMR ~100-105 ppm: Quaternary ketal carbon (C2).~70-75 ppm: Methylene carbons of the dioxane ring (-C H₂-O).~40-45 ppm: Methylene carbon adjacent to the dioxane ring.~30-35 ppm: Quaternary carbon of the dioxane ring (C5).~25-30 ppm: Methylene carbon adjacent to bromine.~20-25 ppm: Methyl carbons.
IR (Infrared) 2960-2850 cm⁻¹: C-H stretching (alkane).1150-1050 cm⁻¹: Strong C-O stretching (characteristic of the acetal/ether groups).~650 cm⁻¹: C-Br stretching.Absence of strong C=O stretch (~1715 cm⁻¹): This is a critical indicator of purity.
MS (GC-MS) Molecular Ion (M⁺): Look for peaks at m/z 236 and 238 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).[8]

Section 3: Troubleshooting Guide - Identifying Impurities by Technique

This section uses a practical, problem-oriented format to help you interpret your spectral data.

NMR Spectroscopy Issues
  • Cause: These signals are characteristic of unreacted methyl vinyl ketone . The singlet around 2.2 ppm corresponds to the acetyl methyl protons, and the vinyl protons give rise to the complex multiplets in the 5.8-6.4 ppm region.

  • Troubleshooting Steps:

    • Confirm: Compare the suspicious peaks with an NMR spectrum of authentic methyl vinyl ketone.

    • Quantify: Use the integration of a known product peak (e.g., the singlet at ~1.40 ppm) against the impurity's methyl peak to estimate the level of contamination.

    • Remediation: The impurity can be removed by careful column chromatography or re-subjecting the crude product to the reaction conditions to drive the conversion.

  • Cause: This is a classic sign of hydrolysis or a significant amount of the 4-bromo-2-butanone intermediate. The IR peak is a definitive indicator of a ketone. The NMR signals correspond to the methyl group adjacent to the carbonyl and the methylene group adjacent to the bromine in 4-bromo-2-butanone, respectively.

  • Troubleshooting Steps:

    • Verify Source: Determine if this is a new synthesis (likely unreacted intermediate) or an older sample (degradation).

    • Check for Acid: Test the pH of your sample if possible. Trace acid can catalyze this decomposition.

    • Purification: Flash chromatography can separate the more polar ketone from the desired ketal product.

    • Prevention: For future syntheses, ensure complete reaction and thorough removal of the acid catalyst during workup. For storage, keep the material in a tightly sealed container, away from moisture and acidic environments.

  • Cause: This is almost always residual water . Its chemical shift can vary depending on the solvent, concentration, and temperature.

  • Troubleshooting Steps:

    • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The water peak will disappear or significantly diminish due to proton-deuterium exchange.[9]

    • Prevention: Ensure your product is thoroughly dried under high vacuum before analysis. Use anhydrous NMR solvents, especially if the sample is hygroscopic.[10] Storing NMR solvents over molecular sieves can help.

Gas Chromatography-Mass Spectrometry (GC-MS) Issues
  • Cause: This indicates an impurity that does not contain bromine. The most likely candidates are unreacted starting materials like neopentanediol or solvent artifacts.

  • Troubleshooting Steps:

    • Mass Analysis: Check the mass of the impurity. Does it correspond to neopentanediol (M⁺ = 104) or other potential reactants?

    • Library Search: Use the MS library (e.g., NIST) to identify the compound based on its fragmentation pattern.

    • Blank Run: Inject a solvent blank to ensure the peak is not an artifact from the syringe, vial, or solvent.[11]

  • Cause: A noisy, rising baseline is often due to column bleed or systemic contamination.[12][13] Extra peaks can be from the sample or from contamination in the GC system itself.[11][14]

  • Troubleshooting Steps:

    • Isolate the Source: First, run a solvent blank. If the extra peaks and noise persist, the issue is with the system (carrier gas, injector, column, detector).[11]

    • Check Gas Purity: Ensure high-purity carrier gas is used and that gas purifiers are functional. Impurities in the gas are a common cause of baseline issues.

    • Injector Maintenance: Clean or replace the injector liner and septum. Septum bleed and liner contamination are frequent sources of ghost peaks.[11][12]

    • Condition the Column: Bake out the column at a temperature recommended by the manufacturer to remove contaminants. If bleed is excessive, the column may be old or damaged and require replacement.[13]

Section 4: Protocols and Visual Workflows

Protocol 1: Sample Preparation for Spectroscopic Analysis

Self-validation is key. A poorly prepared sample will invalidate your results regardless of instrument quality.

  • Drying: Ensure the oily product is free of volatile solvents by placing it under high vacuum for at least 1-2 hours. If the sample was purified via a wash with aqueous bicarbonate, ensure it is thoroughly dried with an agent like MgSO₄ or Na₂SO₄ before solvent removal.

  • NMR Sample Prep: Dissolve ~10-20 mg of the dried sample in ~0.6 mL of deuterated chloroform (CDCl₃). Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • GC-MS Sample Prep: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate. Ensure the solvent used will not co-elute with peaks of interest.

Protocol 2: Systematic Workflow for Impurity Identification

The following workflow provides a logical path from initial analysis to impurity identification.

G cluster_0 Phase 1: Initial Purity Screen cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Action A Receive/Synthesize Sample B Acquire ¹H NMR Spectrum A->B C Compare to Reference Spectrum (See Section 2) B->C D Is Purity >95%? (Based on Integration) C->D E Acquire GC-MS Data D->E No I Sample is Pure (Release for Use) D->I Yes F Analyze Chromatogram: - Number of peaks - Relative area % E->F G Analyze Mass Spectra: - Check for Br isotope pattern - Library search (NIST) - Correlate with NMR data F->G H Identify Impurities: - Starting Materials - Intermediates - By-products/Degradants G->H J Report Findings: - Impurity structures - Estimated quantities H->J K Recommend Action: - Repurification - Synthetic optimization - Adjust storage conditions J->K

Sources

Validation & Comparative

A Comparative Guide to Bromoethyl Acetal Reagents in Synthesis: 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane vs. 2-(2-Bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and complex molecule synthesis, the selection of the appropriate building block is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic route. This guide provides an in-depth comparison of two widely used bromoethyl acetal reagents: 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane and 2-(2-Bromoethyl)-1,3-dioxolane . Both serve as valuable synthons, effectively acting as protected forms of 3-bromopropionaldehyde or 4-bromobutan-2-one equivalents. However, their inherent structural differences—a six-membered dioxane ring versus a five-membered dioxolane ring—give rise to significant distinctions in stability and reactivity. This guide will elucidate these differences with supporting experimental data and provide practical protocols to aid in reagent selection.

Introduction: The Role of Bromoethyl Acetals in Synthesis

Both molecules are bifunctional reagents, featuring a reactive carbon-bromine bond for nucleophilic substitution or organometallic reagent formation, and a protected carbonyl group in the form of a cyclic acetal. This dual functionality allows for the introduction of a β-formylethyl or a related keto-ethyl moiety into a target molecule. The acetal masks the reactive aldehyde or ketone, preventing unwanted side reactions while chemistry is performed at the bromo- group. The choice between the dioxane and dioxolane variant is often dictated by the downstream reaction conditions, particularly those involving strong acids or the formation of thermally sensitive intermediates like Grignard reagents.

Synthesis of the Reagents

The preparation of both classes of compounds typically involves the reaction of an α,β-unsaturated carbonyl compound with the corresponding diol in the presence of anhydrous hydrogen bromide.

Synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

This ketal is prepared from methyl vinyl ketone and neopentanediol (2,2-dimethylpropane-1,3-diol). The reaction first involves the hydrobromination of methyl vinyl ketone to form 4-bromobutan-2-one, which is then immediately trapped by the diol to form the cyclic ketal.

Synthesis_of_Dioxane cluster_0 Reagents cluster_1 Reaction cluster_2 Product MVK Methyl Vinyl Ketone Step1 1. Hydrobromination in CH₂Cl₂ MVK->Step1 NPG Neopentanediol Step2 2. Ketalization NPG->Step2 HBr HBr (gas) HBr->Step1 TsOH p-TsOH (cat.) TsOH->Step2 Step1->Step2 4-Bromobutan-2-one (in situ) Product 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane Step2->Product Synthesis_of_Dioxolane cluster_0 Reagents cluster_1 Reaction cluster_2 Product Acrolein Acrolein Step1 1. Hydrobromination Acrolein->Step1 EG Ethylene Glycol Step2 2. Acetalization EG->Step2 HBr HBr (gas) HBr->Step1 Acid Acid Catalyst Acid->Step2 Step1->Step2 3-Bromopropionaldehyde (in situ) Product 2-(2-Bromoethyl)-1,3-dioxolane Step2->Product

Caption: Synthetic workflow for 2-(2-Bromoethyl)-1,3-dioxolane.

Comparative Analysis: Physicochemical and Spectroscopic Properties

The choice of reagent can be informed by basic physical properties and spectral data.

Property2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane2-(2-Bromoethyl)-1,3-dioxolaneReference(s)
Molecular Formula C₉H₁₇BrO₂C₅H₉BrO₂[1][2]
Molecular Weight 237.13 g/mol 181.03 g/mol [1][2]
Appearance Colorless liquidColorless to yellow liquid[1][3]
Boiling Point 72-73 °C / 0.6 mmHg68-70 °C / 8 mmHg[1][4]
Density 1.26 g/mL at 25 °C1.542 g/mL at 25 °C[1][5]
Refractive Index n20/D 1.470n20/D 1.479[1][4]
¹H NMR (CDCl₃, δ) ~3.5 (m, CH₂Br), ~2.2 (m, CH₂-C), ~1.3 (s, C-CH₃), ~1.0 (s, ring CH₃), ~0.8 (s, ring CH₃)~5.0 (t, O-CH-O), ~3.9 (m, OCH₂CH₂O), ~3.5 (t, CH₂Br), ~2.2 (dt, CH₂-C)[6][7]
¹³C NMR (CDCl₃, δ) ~98.3 (C-O), ~70.2 (ring CH₂O), ~43.3 (CH₂-C), ~29.7 (CH₂Br), ~22.8, ~22.2, ~19.6 (CH₃)~102.3 (O-CH-O), ~64.8 (OCH₂CH₂O), ~37.0 (CH₂-C), ~27.1 (CH₂Br)[6][7]

Core Directive: Stability and Reactivity Comparison

The most critical differences between these reagents emerge from the stability of the cyclic acetal ring and the behavior of their corresponding organometallic derivatives.

Acid Stability: The Dioxane Advantage

A fundamental principle in protecting group chemistry is that six-membered 1,3-dioxanes are generally more stable to acidic hydrolysis than their five-membered 1,3-dioxolane counterparts. [8][9]The chair conformation of the dioxane ring is thermodynamically more stable than the strained envelope conformation of the dioxolane ring. [10]This translates to a slower rate of hydrolysis for the dioxane under acidic conditions.

  • Aldehyde-derived 1,3-dioxolanes hydrolyze faster than aldehyde-derived 1,3-dioxanes. [10]* Ketone-derived 1,3-dioxanes are hydrolyzed faster than aldehyde-derived 1,3-dioxanes. [10] This enhanced stability makes 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane the superior choice when the synthetic route involves moderately acidic steps where the protecting group must remain intact. Conversely, if a milder acid-labile protecting group is desired for a facile deprotection step, 2-(2-bromoethyl)-1,3-dioxolane would be preferable.

Reactivity in Grignard Reagent Formation: A Critical Distinction

The most significant operational difference between these two reagents lies in the thermal stability of their corresponding Grignard reagents.

  • 2-(2-Bromoethyl)-1,3-dioxane Grignard: The Grignard reagent prepared from its simpler analog, 2-(2-bromoethyl)-1,3-dioxane, is reported to be thermally stable . [11]This allows for its preparation under standard conditions (e.g., refluxing THF) and subsequent reaction with electrophiles at room temperature or above. This stability is a considerable advantage, simplifying handling and improving the reliability of reactions.

  • 2-(2-Bromoethyl)-1,3-dioxolane Grignard: In stark contrast, the Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxolane is thermally unstable and is known to decompose during preparation under ordinary conditions. The instability likely arises from an intramolecular reaction where the Grignard carbon attacks the acetal carbon, leading to ring-opening or other decomposition pathways. To mitigate this, the formation of this Grignard reagent must be carried out at low temperatures (e.g., -78 °C), and its subsequent reactions with electrophiles must also be performed at cryogenic temperatures to prevent decomposition and maximize yields. [5]

Grignard_Formation_Comparison Dioxane_Br 2-(2-Bromoethyl)-1,3-dioxane Mg_THF Mg, THF Dioxane_Br->Mg_THF Dioxolane_Br 2-(2-Bromoethyl)-1,3-dioxolane Dioxolane_Br->Mg_THF Dioxane_Grignard Thermally STABLE Grignard Reagent Mg_THF->Dioxane_Grignard Formation Dioxolane_Grignard Thermally UNSTABLE Grignard Reagent Mg_THF->Dioxolane_Grignard Formation Conditions_Dioxane Standard Conditions (e.g., RT to reflux) Dioxane_Grignard->Conditions_Dioxane Conditions_Dioxolane Low Temperature Required (e.g., -78 °C) Dioxolane_Grignard->Conditions_Dioxolane

Caption: Logical relationship of Grignard reagent stability.

This difference is paramount. For large-scale synthesis or for laboratories not equipped for routine cryogenic reactions, the dioxane derivative offers a significant logistical and operational advantage.

Experimental Protocols

The following are representative protocols for the synthesis of each reagent, adapted from verified literature procedures.

Protocol 1: Synthesis of 2-(2-Bromoethyl)-1,3-dioxane

[6] Materials:

  • Acrolein (2.00 mol, 112 g)

  • 1,3-Propanediol (2.00 mol, 152.2 g)

  • Dichloromethane (CH₂Cl₂, 750 mL)

  • Anhydrous hydrogen bromide (HBr) gas

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.0 g)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous potassium carbonate (K₂CO₃)

  • 2-L three-necked flask, mechanical stirrer, thermometer, gas inlet tube, ice bath.

Procedure:

  • Equip the 2-L three-necked flask with a mechanical stirrer, thermometer, and gas inlet tube.

  • Under a nitrogen atmosphere, charge the flask with dichloromethane (750 mL) and acrolein (112 g).

  • Cool the solution to 0–5 °C using an ice bath.

  • Bubble anhydrous hydrogen bromide gas through the stirred solution. Monitor the reaction (e.g., by ¹H NMR showing the disappearance of acrolein and the appearance of 3-bromopropanal).

  • Once the hydrobromination is complete, remove the ice bath and add p-toluenesulfonic acid monohydrate (1.0 g) and 1,3-propanediol (152.2 g).

  • Stir the solution at room temperature for 8 hours.

  • Concentrate the mixture using a rotary evaporator.

  • Wash the residual oil with two portions of saturated aqueous NaHCO₃ (250 mL each).

  • Dry the organic layer over anhydrous K₂CO₃.

  • Purify the product by vacuum distillation to yield 2-(2-bromoethyl)-1,3-dioxane as a colorless liquid (Typical yield: ~65%).

Protocol 2: Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane

[7] Materials:

  • Acrolein (6.0 mmol, 374 mg)

  • Ethylene glycol (7.4 mmol, 460 mg)

  • 1,4-Dioxane (5 mL)

  • Hydrogen bromide in 1,4-dioxane (e.g., 17% solution, 8.4 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, combine acrolein (374 mg) and ethylene glycol (460 mg) in 1,4-dioxane (5 mL).

  • Cool the mixture to 5 °C.

  • Slowly add the solution of HBr in 1,4-dioxane.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (3 x 25 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo.

  • Purify the crude residue by column chromatography to afford the product as a colorless liquid (Typical yield: ~82%).

Conclusion and Recommendations

Both 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane and 2-(2-bromoethyl)-1,3-dioxolane are effective reagents for introducing a protected carbonyl-containing ethyl group. However, the choice between them should be made based on a clear understanding of their differing stabilities.

Choose 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (or its simpler 2-H analog) when:

  • The synthetic route requires robustness towards acidic conditions.

  • The key transformation involves the formation of a Grignard reagent, as its thermal stability allows for more convenient and scalable reaction conditions.

  • Operational simplicity and avoidance of cryogenic temperatures are priorities.

Choose 2-(2-Bromoethyl)-1,3-dioxolane when:

  • A more acid-labile protecting group is required for easy removal under mild conditions.

  • The synthetic plan does not involve the formation of its Grignard reagent, or the laboratory is well-equipped to handle thermally unstable intermediates at low temperatures.

Ultimately, the superior stability of both the acetal ring and its derived Grignard reagent makes the dioxane variant a more robust and versatile choice for a broader range of synthetic applications.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 29: Acetals: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Georg Thieme Verlag; 2007.
  • Chegg. Question: 9.1 The Grignard reagents from 2-(2-bromoethyl)-1,3-dioxolane... [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • LookChem. 2-(2-Bromoethyl)-1,3-dioxolane. [Link]

  • Stowell, J. C.; Keith, D. R.; King, B. T. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Org. Synth.1984 , 62, 140. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
  • Lee, H. K.; et al. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Org. Lett.2000, 2 (6), 867–869.
  • NIST Chemistry WebBook. 2-(2-Bromoethyl)-1,3-dioxolane. [Link]

Sources

A Comparative Guide to Bromoacetals in Organic Synthesis: The Ascendancy of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups and bifunctional building blocks is paramount to achieving high yields and chemo-selectivity.[1] Among the diverse arsenal of reagents available to chemists, bromoacetals serve as valuable synthons, effectively masking a reactive aldehyde or ketone functionality while providing a handle for nucleophilic substitution or organometallic transformations. This guide provides an in-depth comparison of various bromoacetals, with a particular focus on the rising prominence of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane and its distinct advantages over more conventional alternatives like bromoacetaldehyde diethyl acetal and 2-(2-Bromoethyl)-1,3-dioxolane.

The Critical Role of Acetal Stability in Complex Synthesis

Acetal protecting groups are fundamental in organic synthesis, prized for their stability in neutral to strongly basic conditions, which allows for the selective transformation of other functional groups within a molecule.[2][3] The robust nature of the acetal moiety protects the carbonyl group from a wide array of reagents, including powerful nucleophiles like Grignard reagents and metal hydrides. The selection of the appropriate acetal is a critical decision, as their stability and the conditions required for their removal can significantly impact the overall success of a synthetic route.[4]

Cyclic acetals, such as dioxolanes and dioxanes, are generally favored over their acyclic counterparts due to their enhanced stability.[5][6] The formation of a five or six-membered ring reduces the entropic penalty of the protection step.[7] However, even among cyclic acetals, subtle structural modifications can lead to profound differences in reactivity and stability.

Unveiling the Superiority of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

While various bromoacetals have been employed in synthesis, 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane has emerged as a superior reagent in many applications. Its advantages stem primarily from the sterically hindered environment created by the gem-dimethyl group on the C5 position of the dioxane ring.

A significant limitation of many bromoacetals is the thermal instability of their corresponding Grignard reagents. For instance, Grignard reagents derived from β-haloalkyl dioxolanes are known to decompose at temperatures between 25–35°C.[8] This thermal lability restricts the reaction conditions that can be employed and can lead to diminished yields and the formation of unwanted byproducts. In stark contrast, the Grignard reagent prepared from 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane exhibits remarkable thermal stability.[8][9] This enhanced stability is attributed to the rigid, chair-like conformation of the 1,3-dioxane ring, further reinforced by the gem-dimethyl substituents, which likely hinders decomposition pathways.[10] This allows for greater flexibility in reaction setup and can lead to cleaner and more efficient transformations.

The 1,3-dioxane ring system is inherently more stable to acidic conditions compared to the 1,3-dioxolane ring.[4][9] The gem-dimethyl substitution in 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane further enhances this stability. This increased acid stability is a crucial advantage in multi-step syntheses where acidic conditions may be required for other transformations in the presence of the acetal protecting group. Kinetic studies on cyclic acetal hydrolysis have shown that gem-dialkyl substitution, as seen in 5,5-dimethyl-1,3-dioxanes, decreases the rate of hydrolysis compared to the unsubstituted parent compound.[4]

Comparative Performance Data

The following table summarizes the key properties and performance characteristics of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane in comparison to other commonly used bromoacetals.

BromoacetalStructureGrignard Reagent StabilityAcid StabilityKey Advantages
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane structure
High thermal stability[8]High[4]Thermally stable Grignard reagent, increased acid stability.[8][9]2-(2-Bromoethyl)-1,3-dioxane 2-(2-Bromoethyl)-1,3-dioxane structureThermally stable[9]Moderate[9]More stable than the corresponding dioxolane.[9]2-(2-Bromoethyl)-1,3-dioxolane 2-(2-Bromoethyl)-1,3-dioxolane structureDecomposes at 25–35°C[8]LowerCommonly used, but with limitations in Grignard reactions.Bromoacetaldehyde diethyl acetal Bromoacetaldehyde diethyl acetal structureInsufficient protection for Grignard reagent formation[8]LowSimple acyclic acetal, but offers limited protection.[8]
Experimental Protocols

The following protocols provide a framework for the synthesis and application of these bromoacetals, highlighting the practical aspects of their use in a research setting.

This procedure details the preparation of the target compound from methyl vinyl ketone and neopentanediol.

  • Step 1: HBr Addition: In a 1-L, three-necked flask equipped with a magnetic stirrer and a gas inlet tube, place 700 mL of dichloromethane, 140 g (2.00 mol) of methyl vinyl ketone, and 0.010 g of dicinnamalacetone indicator.

  • Step 2: Bubble anhydrous hydrogen bromide into the solution with stirring until the indicator changes to a deep red color.

  • Step 3: Acetal Formation: Remove the gas inlet tube and add 208 g (2.00 mol) of neopentanediol, 296 g (2.00 mol) of triethyl orthoformate, and 0.67 g of p-toluenesulfonic acid monohydrate to the solution.

  • Step 4: Reaction and Workup: Stopper the flask and stir at room temperature for 1–2 hours. Concentrate the reaction mixture by rotary evaporation. The residual oil is then purified by vacuum distillation to yield the product.

Caption: Synthesis of 2,5,5-Trimethyl-2-(2-bromoethyl)-1,3-dioxane.

This protocol exemplifies the utility of the thermally stable Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane in a reaction with an acid chloride, which proceeds in high yield without over-addition to form a tertiary alcohol.

  • Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a solution of 2-(2-bromoethyl)-1,3-dioxane in anhydrous THF dropwise to initiate the reaction.

  • Step 2: Reaction with Acid Chloride: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the desired acid chloride in anhydrous THF dropwise with vigorous stirring.

  • Step 3: Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Caption: Grignard reaction workflow using a dioxane-protected bromoacetal.

Conclusion

The choice of a bromoacetal in organic synthesis is a critical decision that can significantly influence the outcome of a reaction sequence. While simpler bromoacetals have their applications, the superior thermal stability of its Grignard reagent and its enhanced resistance to acidic conditions make 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane a more robust and versatile building block for the synthesis of complex molecules. For researchers and drug development professionals, the adoption of this reagent can lead to more reliable and efficient synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

  • Wikipedia. Protecting group. [Link][1]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link][5]

  • Organic Chemistry Portal. Dimethyl Acetals. [Link][6]

  • Total Synthesis. Acetal Protecting Group & Mechanism. [Link][7]

  • Organic Syntheses. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Org. Synth. 1984, 62, 140. [Link][8]

  • Thieme. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, 2007, 29, 487-606. [Link][10]

  • Chemistry LibreTexts. Acetals as Protecting Groups. [Link][2][11]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link][3]

  • Kocienski, P. J. Protecting Groups. Thieme, 2005. [Link][4]

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A Senior Application Scientist's Guide to Homoenolate Equivalents: Validating "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of complex molecule synthesis. This guide provides an in-depth technical comparison of "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane," a versatile homoenolate equivalent, with its common alternatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and practical applicability.

Introduction: The Concept of Homoenolate Equivalents and Umpolung

In the logic of retrosynthetic analysis, the polarity of functional groups dictates the feasible bond disconnections. Carbonyl carbons are inherently electrophilic. However, certain synthetic strategies require a reversal of this polarity, a concept known as "umpolung."[1][2] A homoenolate is a reactive intermediate that acts as a β-acyl carbanion equivalent, enabling the formation of carbon-carbon bonds at the β-position of a carbonyl group. Reagents that generate this type of reactivity are termed homoenolate equivalents.

"2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" serves as a premier example of a masked homoenolate precursor. Upon formation of its Grignard reagent, the typically electrophilic carbon β to the protected carbonyl becomes a potent nucleophile, ready to react with a variety of electrophiles. This guide will validate its performance against a primary alternative, "2-(2-bromoethyl)-1,3-dioxolane," and discuss other conceptual alternatives.

The Subject of Our Analysis: 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

This reagent is a cyclic ketal derived from 4-bromo-2-butanone and neopentyl glycol. The 1,3-dioxane ring serves as a robust protecting group for the ketone functionality, a critical feature for the subsequent generation of a reactive organometallic species.

Rationale for Ketal Protection

The stability of the protecting group is crucial. It must withstand the conditions required for the formation of the Grignard reagent and its subsequent reactions, yet be readily removable to unmask the carbonyl group at a later synthetic stage. 1,3-dioxanes are generally more stable towards acidic hydrolysis compared to their 1,3-dioxolane counterparts, a key advantage in multi-step syntheses where mild acidic conditions may be encountered.[3][4]

Head-to-Head Comparison: Dioxane vs. Dioxolane

The most direct competitor to our target molecule is "2-(2-bromoethyl)-1,3-dioxolane," derived from the same bromo-ketone but using ethylene glycol for protection. While both serve the same fundamental purpose, their performance characteristics differ significantly.

Stability and Handling
Feature2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane2-(2-bromoethyl)-1,3-dioxolane
Acid Stability Generally more stableMore prone to hydrolysis
Grignard Reagent Stability Thermally more stableLess thermally stable
Storage Stable under standard conditionsOften stabilized with sodium bicarbonate

This table summarizes the qualitative stability differences often cited in chemical literature and product information sheets.

The enhanced stability of the 1,3-dioxane derivative can be attributed to the conformational rigidity of the six-membered ring, which disfavors the formation of the oxocarbenium ion intermediate required for hydrolysis.[4]

Reactivity and Application in Synthesis

While direct, side-by-side comparative studies in the context of a single complex molecule synthesis are scarce in the literature, we can infer performance differences from their individual applications. The Grignard reagent derived from "2-(2-bromoethyl)-1,3-dioxolane" has been utilized in the synthesis of various natural products, including fatty acids and the marine mollusk metabolite pulo'upone.

The choice between the dioxane and dioxolane often comes down to a balance of reactivity and stability. For syntheses requiring more forcing conditions or involving multiple steps with potential exposure to mild acids, the superior stability of the 1,3-dioxane protecting group makes "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" the more reliable choice.

Experimental Protocols

To provide a practical framework for validation, we present detailed, self-validating experimental protocols for the synthesis of "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" and a representative reaction of its Grignard reagent.

Synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

This procedure is adapted from a well-established method described in Organic Syntheses.

Synthesis_Workflow start Start Materials: Methyl vinyl ketone, HBr, Neopentanediol, Triethyl orthoformate step1 Step 1: Hydrobromination - Dichloromethane solvent - Dicinnamalacetone indicator - Bubble HBr gas until color change start->step1 step2 Step 2: Ketalization - Add Neopentanediol, Triethyl orthoformate, and p-toluenesulfonic acid monohydrate step1->step2 step3 Step 3: Work-up - Rotary evaporation - Wash with NaHCO3 (aq) - Dry over K2CO3 step2->step3 step4 Step 4: Purification - Vacuum distillation step3->step4 end Product: 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane step4->end Grignard_Deprotection_Workflow start Start Materials: 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane, Mg turnings, Aldehyde (R-CHO) step1 Step 1: Grignard Formation - Anhydrous THF - Iodine crystal (initiator) - Reflux start->step1 step2 Step 2: Reaction with Aldehyde - Cool to 0 °C - Add aldehyde solution dropwise step1->step2 step3 Step 3: Work-up - Quench with sat. NH4Cl (aq) - Extract with ether - Dry over MgSO4 step2->step3 step4 Step 4: Deprotection - Acetic acid/water/THF - Heat step3->step4 end Product: γ-Hydroxy Ketone step4->end

Caption: Workflow for Grignard reaction and subsequent deprotection.

Detailed Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a crystal of iodine in anhydrous THF.

  • Add a solution of "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" (1 equivalent) in anhydrous THF dropwise to initiate the reaction.

  • After the Grignard reagent has formed (cessation of bubbling and disappearance of magnesium), cool the reaction mixture to 0 °C.

  • Add a solution of the desired aldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • After solvent removal, dissolve the crude product in a mixture of acetic acid, water, and THF (e.g., 3:1:1) and heat to effect deprotection.

  • Purify the resulting γ-hydroxy ketone by column chromatography.

Alternative Homoenolate Equivalents: A Broader Perspective

While the focus of this guide is the comparison between the dioxane and dioxolane derivatives, it is important to acknowledge the broader landscape of homoenolate equivalents. These include, but are not limited to:

  • Nitroalkane-derived anions: The reaction of a γ-nitro ketone with a base can generate a nucleophile that, after reaction and subsequent Nef reaction, yields a 1,4-dicarbonyl compound.

  • Cyanohydrin-derived anions: Cyanohydrins can be deprotonated and alkylated, with the cyano group later being converted to a carbonyl.

  • Organocuprates: These reagents are particularly useful for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds, a reaction that is conceptually similar to the reactivity of homoenolates. [5][6][7][8][9] The choice of a homoenolate equivalent depends on the specific synthetic challenge, including the nature of the electrophile, the presence of other functional groups, and the desired stereochemical outcome.

Conclusion and Future Outlook

"2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane" stands out as a robust and reliable homoenolate precursor, particularly in synthetic campaigns that demand high stability of protecting groups. Its superior stability to acidic conditions compared to its 1,3-dioxolane analog provides a significant advantage in complex, multi-step syntheses. While other homoenolate equivalents offer alternative pathways, the straightforward preparation and predictable reactivity of Grignard reagents from halo-ketals make them a valuable tool in the synthetic chemist's arsenal.

Future developments in this area may focus on catalytic methods for the generation of homoenolate equivalents, potentially avoiding the need for stoichiometric organometallic reagents and further broadening the scope and functional group tolerance of these powerful synthetic transformations.

References

  • Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258. [Link]

  • Wikipedia. (2023). Umpolung. [Link]

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Diketones and α-Hydroxy Ketones from 1,3-Dithianes. Angewandte Chemie International Edition in English, 4(12), 1075-1077. [Link]

  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-Haloacetals and Ketals: 2-(2-Bromoethyl)-1,3-dioxane and 2,5,5-Trimethyl-2-(2-bromoethyl)-1,3-dioxane. Organic Syntheses, 62, 140. [Link]

  • Kang, J. Y., & Connell, B. T. (2010). A Highly Regioselective Chromium-Catalyzed Addition of 3-Bromopropenyl Acetate as a Masked Homoenolate Nucleophile to Aldehydes. Journal of the American Chemical Society, 132(23), 7826–7827. [Link]

  • Crimmins, M. T., & Nantermet, P. G. (1993). Homoenolates and Other Functionalized Organometallics. A Review. Organic Preparations and Procedures International, 25(1), 41-81. [Link]

  • Mills, L. R., & Rousseaux, S. A. L. (2019). Modern Developments in the Chemistry of Homoenolates. European Journal of Organic Chemistry, 2019(2-3), 239-251. [Link]

  • Menon, R. S., Biju, A. T., & Nair, V. (2015). Recent advances in employing homoenolates generated by N-heterocyclic carbene (NHC) catalysis in carbon–carbon and carbon–heteroatom bond formation reactions. Chemical Society Reviews, 44(15), 5049-5063. [Link]

  • Hunt, I. (n.d.). Organocuprates. University of Calgary. [Link]

  • Pearce, A. J. (1972). A one-step alternative to the Grignard reaction. Journal of the Chemical Society, Perkin Transactions 1, 1684-1686. [Link]

  • Wikipedia. (2023). Homoenolate. [Link]

  • Chuit, C., et al. (2014). Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, 91, 248-259. [Link]

  • Wikipedia. (2023). Reactions of organocopper reagents. [Link]

  • Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]

  • Chem-Station. (2014). Organocuprates. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Zhang, Z., et al. (2018). A general deoxygenation approach for synthesis of ketones from aromatic carboxylic acids and alkenes. Nature Communications, 9(1), 3532. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Dong Group. (2013). Review of “Natural Product Synthesis” on Nature Chemistry (2011~2013). [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

  • Kim, S., et al. (2017). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Molecules, 22(10), 1675. [Link]

  • PubChem. (n.d.). 2-(2-Bromoethyl)-1,3-dioxolane. [Link]

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A Comparative Guide to the Strategic Utility of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the selection of a building block is a critical decision that dictates reaction efficiency, stability, and the ultimate success of a synthetic campaign. This guide provides an in-depth analysis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane, a versatile masked homoenolate equivalent. We will objectively compare its performance against common alternatives, supported by experimental data and protocols, to illuminate the causal factors behind its strategic advantages in modern synthesis.

The Synthetic Challenge: Introducing the β-Formylethyl Anion Equivalent

In the intricate chess game of total synthesis and drug discovery, the ability to strategically add a three-carbon chain terminating in a masked aldehyde (a β-formylethyl group) is a recurring and powerful move. This moiety is a precursor to γ-hydroxy ketones, 1,4-dicarbonyl compounds, and various heterocyclic systems. The challenge lies in the polarity of the desired bond formation; we require a nucleophilic (carbanionic) source of this fragment, which is synthetically equivalent to a β-formylethyl anion.

This is where reagents like 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane come into play. It serves as a stable, handleable precursor to a potent nucleophile. The core of its utility lies in the 1,3-dioxane ring, which acts as a robust protecting group for a ketone carbonyl, allowing for the unmasking of a Grignard reagent at the terminus of the ethyl chain.

Synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

The preparation of this ketal is a well-established, reliable procedure, often performed as a one-pot reaction. The choice of starting materials—methyl vinyl ketone and neopentanediol (2,2-dimethyl-1,3-propanediol)—is deliberate and key to the reagent's subsequent performance.

Experimental Protocol: Synthesis

This protocol is adapted from the robust procedure published in Organic Syntheses.[1]

Objective: To synthesize 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane from methyl vinyl ketone and neopentanediol.

Materials:

  • Methyl vinyl ketone (2.00 mol, 140 g)

  • Neopentanediol (2.00 mol, 208 g)

  • Dichloromethane (CH₂Cl₂, 700 mL)

  • Anhydrous Hydrogen Bromide (HBr) gas

  • Triethyl orthoformate (2.00 mol, 296 g)

  • p-Toluenesulfonic acid monohydrate (0.67 g)

  • Dicinnamalacetone indicator

Procedure:

  • Equip a 1-L three-necked flask with a magnetic stirrer and a gas inlet tube.

  • Charge the flask with dichloromethane (700 mL), methyl vinyl ketone (140 g), and a catalytic amount of dicinnamalacetone indicator (~10 mg).

  • With stirring, bubble anhydrous HBr gas into the solution. The reaction endpoint is indicated by a sharp color change of the indicator to a persistent deep red. This signifies the formation of 4-bromo-2-butanone.

  • Remove the gas inlet tube and add neopentanediol (208 g), triethyl orthoformate (296 g), and p-toluenesulfonic acid monohydrate (0.67 g) to the solution.

  • Stopper the flask and stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Concentrate the reaction mixture using a rotary evaporator to remove the solvent and volatile byproducts.

  • The resulting crude product can be purified by vacuum distillation to yield the title compound as a colorless liquid.

Synthesis Workflow Diagram

MVK Methyl Vinyl Ketone Intermediate 4-Bromo-2-butanone (in situ) MVK->Intermediate Hydrobromination HBr Anhydrous HBr in CH₂Cl₂ HBr->Intermediate Product 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane Intermediate->Product Ketalization Neopentanediol Neopentanediol Neopentanediol->Product Catalyst p-TsOH Catalyst->Product

Caption: One-pot synthesis of the target dioxane.

Comparative Analysis: Dioxane vs. Dioxolane and Other Alternatives

The critical advantage of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is realized upon its conversion to the corresponding Grignard reagent. It is here that its superiority over the more common 1,3-dioxolane analogue becomes evident.

The Core Directive: Thermal Stability of the Grignard Reagent

The primary alternative is 2-(2-bromoethyl)-2-methyl-1,3-dioxolane , derived from ethylene glycol instead of neopentanediol. While seemingly a minor structural change, the impact on the stability of the derived organometallic species is profound.

  • Dioxolane-derived Grignard Reagents: Grignard reagents prepared from β-haloalkyl dioxolanes are notoriously unstable. They are known to decompose at temperatures between 25–35°C.[1][2] This thermal liability presents significant practical challenges, requiring strict temperature control and often leading to reduced yields and the formation of unwanted byproducts.

  • Dioxane-derived Grignard Reagents: In stark contrast, Grignard reagents derived from 1,3-dioxanes exhibit significantly enhanced thermal stability.[1][2] This robustness allows for reactions to be conducted at more convenient temperatures (including room temperature) and for longer reaction times without significant degradation of the nucleophile. This is a crucial advantage in complex syntheses where the electrophilic partner may be sterically hindered or poorly reactive.

The increased stability is attributed to the conformational properties of the six-membered dioxane ring compared to the five-membered dioxolane ring, which reduces the propensity for intramolecular decomposition pathways.

Data Presentation: Performance Comparison
Feature2-(2-Bromoethyl)-1,3-dioxane Derivative 2-(2-Bromoethyl)-1,3-dioxolane Derivative
Protecting Diol 1,3-Propanediols (e.g., Neopentanediol)Ethylene Glycol
Grignard Reagent Stability Thermally stableDecomposes at 25–35°C[1][2]
Reaction Conditions More flexible, allows for room temp. reactionsRequires strict low-temperature control
Handling & Scalability Easier and more reliable for large-scale prepDifficult, prone to yield loss on scale-up
Acid Stability More stable to acidic conditions[2]Less stable to acidic conditions

Case Study: Application in Ketone Synthesis

A classic application demonstrating the utility of this reagent is the synthesis of γ-ketoaldehydes (in their protected form) via reaction with acyl chlorides. The stability of the dioxane-derived Grignard reagent is paramount for achieving high yields.

Experimental Protocol: Grignard Formation and Acylation

Objective: To prepare a γ-keto acetal by reacting the Grignard reagent of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane with an acid chloride.

Materials:

  • 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one crystal, as initiator)

  • Acid Chloride (e.g., Benzoyl chloride)

Procedure:

  • Grignard Formation: a. In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), place magnesium turnings. b. Add a small crystal of iodine. c. Add a solution of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane in anhydrous THF dropwise to the magnesium. d. The reaction is initiated by gentle warming or the persistence of the iodine color fading. Once initiated, add the remainder of the bromide solution at a rate that maintains a gentle reflux. e. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The thermal stability of this reagent allows for this extended formation time without decomposition.[2]

  • Acylation: a. Cool the freshly prepared Grignard solution to 0°C in an ice bath. b. Slowly add a solution of the acid chloride in anhydrous THF. c. Allow the reaction mixture to warm to room temperature and stir for several hours. d. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). e. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Deprotection (Hydrolysis): a. The resulting protected ketone can be hydrolyzed to the final γ-ketoaldehyde by treatment with an acid catalyst (e.g., p-TsOH, HCl) in a mixture of acetone and water.

The high yield in this reaction is directly attributable to the fact that the stable Grignard reagent reacts cleanly with the acid chloride to give the ketone, without the common side reaction of attacking the newly formed ketone to produce a tertiary alcohol.[2]

Reaction Pathway Diagram

cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Acylation & Deprotection Dioxane 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane Grignard Dioxane-MgBr (Grignard Reagent) Dioxane->Grignard Stable at RT Mg Mg, THF Mg->Grignard ProtectedKetone Protected γ-Keto Acetal Grignard->ProtectedKetone AcidChloride R-COCl AcidChloride->ProtectedKetone FinalProduct γ-Ketoaldehyde ProtectedKetone->FinalProduct Hydrolysis AcidWorkup H₃O⁺ AcidWorkup->FinalProduct

Caption: Grignard reaction and subsequent deprotection.

Summary of Physical and Chemical Properties

A clear understanding of a reagent's physical properties is essential for practical lab work.

Property2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane 2-(2-Bromoethyl)-1,3-dioxane
CAS Number 87842-52-2[3]33884-43-4[4]
Molecular Formula C₉H₁₇BrO₂[3]C₆H₁₁BrO₂[4]
Molecular Weight 237.13 g/mol [3]195.05 g/mol [4]
Form Liquid[3]Liquid[4]
Boiling Point 72-73 °C / 0.6 mmHg[3]67-70 °C / 2.8 mmHg[4]
Density 1.26 g/mL at 25 °C[3]1.431 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.470[3]1.481[4]

Conclusion: An Authoritative Recommendation

For researchers and drug development professionals requiring a reliable method to introduce a β-formylethyl nucleophile, 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane represents a superior choice over its 1,3-dioxolane counterpart. Its primary, field-proven advantage is the exceptional thermal stability of its corresponding Grignard reagent. This stability translates directly into more reliable, scalable, and higher-yielding reactions, removing the constraints of rigorous low-temperature protocols. The synthesis of the reagent itself is straightforward and high-yielding from common starting materials. By understanding the causal relationship between the six-membered dioxane ring structure and the stability of its organometallic derivative, chemists can confidently design more robust and efficient synthetic routes for complex molecular targets.

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. ([Link])

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A Comparative Guide to Reaction Selectivity: 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane as a Masked Acyl Anion Equivalent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane, a key reagent in organic synthesis. We will explore its reactivity, selectivity, and performance in comparison to viable alternatives, supported by experimental protocols and data. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage masked carbonyl functionalities in complex molecule synthesis.

Reagent Profile: Understanding 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a cyclic ketal that serves as a protected form of 4-bromo-2-butanone.[1][2][3] The 1,3-dioxane ring acts as a robust protecting group for the ketone, rendering it inert to a wide range of nucleophilic and basic conditions under which an unprotected ketone would react.[4][5][6] This protection strategy is fundamental to its primary application: a precursor to a Grignard reagent that functions as a masked equivalent of a homoenolate or a β-acyl anion.

The synthesis of this reagent is efficiently achieved through a one-pot reaction. Methyl vinyl ketone is first treated with anhydrous hydrogen bromide to form 4-bromo-2-butanone. This intermediate is then immediately reacted with neopentanediol (2,2-dimethylpropane-1,3-diol) in the presence of an acid catalyst and a dehydrating agent like triethyl orthoformate to form the target dioxane.[1]

Synthesis_Workflow MVK Methyl Vinyl Ketone Intermediate 4-Bromo-2-butanone (in situ) MVK:e->Intermediate:w Addition HBr HBr Product 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane Intermediate:e->Product:w Ketalization Diol Neopentanediol Catalyst p-TsOH, Triethyl Orthoformate

Caption: Synthesis of the target dioxane from methyl vinyl ketone.

Comparative Analysis of Selectivity and Stability

The choice of a protecting group is critical and dictates the reaction pathways available for a synthetic intermediate. Here, we compare 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane against common alternatives to highlight its unique advantages in terms of selectivity.

Dioxane vs. Dioxolane: A Tale of Two Stabilities

A common alternative for protecting ketones is the formation of a 1,3-dioxolane, typically using ethylene glycol. While both protect the carbonyl group, the six-membered 1,3-dioxane ring offers superior stability, which is particularly crucial when forming and using organometallic reagents.

  • Acid Stability: The 1,3-dioxane is significantly more stable to acidic conditions than its 1,3-dioxolane counterpart.[7] This provides a wider window of compatibility with other acid-labile groups in a multi-step synthesis.

  • Thermal Stability of Grignard Reagents: This is the most critical differentiator. Grignard reagents derived from β-haloalkyl dioxolanes (using ethylene glycol) are known to be thermally unstable, often decomposing at temperatures as low as 25–35°C.[1] In stark contrast, the Grignard reagent of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is thermally stable, allowing for its formation and subsequent reactions at room temperature or above without significant decomposition.[1][7] This enhanced stability is attributed to the conformational rigidity of the dioxane ring system derived from a 1,3-diol.[1]

Ketone vs. Aldehyde Precursors: Chemoselectivity

The choice of the starting α,β-unsaturated carbonyl compound dictates the nature of the masked functionality.

  • 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (from Methyl Vinyl Ketone): Masks a ketone . Its Grignard reagent reacts with electrophiles (e.g., acid chlorides, aldehydes) to form products that, upon deprotection, yield γ-diketones or δ-hydroxy ketones.

  • 2-(2-Bromoethyl)-1,3-dioxane (from Acrolein): Masks an aldehyde .[1][8][9] This alternative is used to introduce a masked β-formylethyl group.[7] Its Grignard reagent leads to products that yield γ-ketoaldehydes or δ-hydroxy aldehydes after hydrolysis.

This comparison underscores the chemoselectivity embedded in the choice of the starting material, allowing for the targeted synthesis of either ketone- or aldehyde-containing final products.

Protected vs. Unprotected Haloketones: The Necessity of Masking

Attempting to form a Grignard reagent from an unprotected haloketone like 4-bromo-2-butanone is futile. The highly reactive organomagnesium moiety would immediately react intramolecularly or intermolecularly with the ketone carbonyl group, leading to a complex mixture of oligomeric products. The dioxane protecting group is therefore essential, rendering the carbonyl inert to the strongly nucleophilic and basic Grignard reagent.[4][6] This allows the bromo- functionality to be selectively converted into a nucleophilic center.

Reaction_Selectivity cluster_0 Protected Pathway cluster_1 Unprotected Pathway Start_P 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane Grignard_P Stable Grignard Reagent Start_P->Grignard_P + Mg Reaction_P Reaction with Electrophile (R-COCl) Grignard_P->Reaction_P Product_P Acylated Intermediate Reaction_P->Product_P Final_P γ-Diketone Product_P->Final_P Acidic Deprotection Start_U 4-Bromo-2-butanone Decomposition Intramolecular Attack & Polymerization Start_U->Decomposition + Mg

Caption: Selective reaction pathway enabled by the dioxane protecting group.

Comparative Data Summary

Feature2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane2-(2-Bromoethyl)-2-methyl-1,3-dioxolane4-Bromo-2-butanone (Unprotected)
Masked Functionality Methyl KetoneMethyl KetoneMethyl Ketone
Grignard Stability Thermally Stable[1]Thermally Unstable (decomposes at 25-35°C)[1]Cannot be formed
Acid Stability HighModerateN/A (Reactive Carbonyl)
Primary Application Stable β-acyl anion equivalent for C-C bond formationLess stable β-acyl anion equivalentN/A for Grignard reactions
Key Advantage Robustness and thermal stability of its Grignard reagentSimpler diol precursor (ethylene glycol)No protection step needed (but limited utility)

Experimental Protocols

The following protocols are adapted from established and verified procedures.

Protocol 1: Synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

This procedure is based on the method described in Organic Syntheses.[1]

Materials:

  • Dichloromethane (CH₂Cl₂)

  • Methyl vinyl ketone

  • Anhydrous hydrogen bromide (HBr)

  • Neopentanediol (2,2-dimethylpropane-1,3-diol)

  • Triethyl orthoformate

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Dicinnamalacetone indicator

Procedure:

  • Equip a 1-L three-necked flask with a magnetic stirrer and a gas inlet tube.

  • Add 700 mL of dichloromethane, 140 g (2.00 mol) of methyl vinyl ketone, and 0.010 g of dicinnamalacetone indicator to the flask.

  • Bubble anhydrous hydrogen bromide gas into the solution with stirring. Continue until the indicator color changes to a persistent deep red, signifying the formation of 4-bromo-2-butanone.

  • Remove the gas inlet tube and add 208 g (2.00 mol) of neopentanediol, 296 g (2.00 mol) of triethyl orthoformate, and 0.67 g of p-toluenesulfonic acid monohydrate to the solution.

  • Stopper the flask and stir at room temperature for 1–2 hours.

  • Concentrate the reaction mixture using a rotary evaporator to remove the solvent.

  • The resulting crude product can be purified by vacuum distillation.

Protocol 2: General Deprotection of the 1,3-Dioxane Group

The cleavage of the 1,3-dioxane is typically achieved via acid-catalyzed hydrolysis.[4][6][10]

Materials:

  • Substrate (containing the 1,3-dioxane moiety)

  • Acetone/Water mixture (e.g., 9:1)

  • Catalytic amount of acid (e.g., HCl, p-TsOH, or a Lewis acid like Cerium(III) triflate for milder conditions)

Procedure:

  • Dissolve the dioxane-protected compound in a mixture of acetone and water.

  • Add a catalytic amount of the chosen acid.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carbonyl compound.

Deprotection_Workflow Start Dioxane-Protected Substrate Product Deprotected Carbonyl Compound Start->Product Hydrolysis Reagents H₃O⁺ (cat.) Acetone/H₂O Byproduct Neopentanediol Product->Byproduct +

Caption: General workflow for the acidic deprotection of the 1,3-dioxane.

Conclusion

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane stands out as a superior choice for synthetic routes requiring a stable, masked β-acyl anion equivalent. Its primary advantage lies in the thermal stability of its Grignard reagent, a direct consequence of the 1,3-dioxane structure derived from neopentanediol.[1][7] This stability provides a significant operational advantage over the corresponding 1,3-dioxolane derivative, allowing for more reliable and higher-yielding carbon-carbon bond-forming reactions. By understanding the principles of selectivity and stability outlined in this guide, researchers can effectively harness this versatile reagent for the efficient construction of complex molecular architectures.

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2003). β-Haloacetals and Ketals: 2-(2-Bromoethyl)-1,3-dioxane and 2,5,5-Trimethyl-2-(2-bromoethyl)-1,3-dioxane. Retrieved January 21, 2026, from [Link]

  • Byrne, F. P., et al. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Accounts of Chemical Research, 55(9), 1193-1206. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved January 21, 2026, from [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane. Retrieved January 21, 2026, from [Link]

  • Chemistry Stack Exchange. (2024). Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane. Retrieved January 21, 2026, from [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved January 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Ketone Protection: Efficacy of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the strategic masking and unmasking of reactive functional groups is a cornerstone of elegant and efficient molecular construction. The choice of a protecting group is not merely a tactical decision but a pivotal one that can dictate the success of a multi-step synthesis. This guide provides an in-depth comparison of ketone protecting groups, with a particular focus on the efficacy and unique advantages of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane.

The Imperative of Ketone Protection

Ketones, with their electrophilic carbonyl carbon, are hubs of reactivity, readily undergoing nucleophilic attack by organometallics, reduction by hydrides, and a variety of other transformations.[1][2] This inherent reactivity, while synthetically useful, often becomes a liability when selective transformations are desired elsewhere in a polyfunctional molecule.[1] A robust protecting group must therefore be easily and selectively installed, remain inert under a range of reaction conditions, and be cleanly removed with high efficiency.[3][4]

An Introduction to Common Ketone Protecting Groups

A variety of protecting groups have been developed for ketones, with acetals and ketals being the most prevalent. These are typically formed by the acid-catalyzed reaction of the ketone with an alcohol or a diol.[5]

  • 1,3-Dioxolanes: Formed from the reaction of a ketone with ethylene glycol, these five-membered cyclic ketals are widely used due to the ready availability of the starting materials.[6]

  • 1,3-Dithianes: These sulfur analogs of acetals, formed with 1,3-propanedithiol, offer enhanced stability, particularly towards acidic conditions, but their removal often requires harsher conditions.[7]

  • 1,3-Dioxanes: Six-membered cyclic ketals, typically formed from 1,3-propanediol or its derivatives, are generally more stable than their 1,3-dioxolane counterparts.[8][9]

This guide will focus on a particularly advantageous 1,3-dioxane derivative: 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane .

Unveiling the Advantages of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

The structure of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is not arbitrary; each component is deliberately designed to confer specific advantages in organic synthesis.

The Stability of the 1,3-Dioxane Core

The six-membered 1,3-dioxane ring is inherently more thermodynamically stable than the five-membered 1,3-dioxolane ring.[8] This increased stability translates to greater resilience under a variety of reaction conditions.

The Thorpe-Ingold Effect in Action: The Role of the Gem-Dimethyl Groups

The use of neopentyl glycol (2,2-dimethyl-1,3-propanediol) in the formation of this protecting group is a key feature. The gem-dimethyl groups on the C5 position of the dioxane ring promote the formation of the ketal through the Thorpe-Ingold effect . This steric compression favors the cyclized ketal form, often leading to higher yields and faster reaction times during the protection step.[9][10]

A Handle for Further Functionalization: The 2-Bromoethyl Group

The bromoethyl substituent at the C2 position is the most synthetically compelling feature of this protecting group. It serves as a latent nucleophilic handle. Treatment with magnesium metal readily forms the corresponding Grignard reagent.[10] Crucially, Grignard reagents derived from 1,3-dioxanes exhibit greater thermal stability compared to those derived from 1,3-dioxolanes, which are prone to decomposition. This enhanced stability allows for a wider range of subsequent reactions, such as additions to electrophiles.

Comparative Performance: A Data-Driven Analysis

While direct quantitative comparisons under all conceivable reaction conditions are not always available in the literature, a clear picture of the relative stabilities and efficacies can be drawn from existing data and established chemical principles.

Protecting GroupFormation DiolTypical Formation ConditionsStability to Strong Bases (e.g., n-BuLi, LDA)Stability to Hydride Reductants (e.g., LiAlH₄)Stability to Mild Oxidants (e.g., PCC)Grignard Reagent Stability
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane Neopentyl glycolp-TsOH, Toluene, Dean-StarkHighHighHighHigh (Thermally stable)
1,3-Dioxolane Ethylene glycolp-TsOH, Toluene, Dean-StarkHighHighHighLow (Thermally unstable)
1,3-Dithiane 1,3-PropanedithiolBF₃·OEt₂, CH₂Cl₂HighHighModerateNot applicable

Key Insights from the Comparison:

  • Enhanced Stability: The 1,3-dioxane core of the target protecting group, particularly when buttressed by the gem-dimethyl groups, offers superior stability compared to the more common 1,3-dioxolane.[8]

  • Functional Handle: The standout feature of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is its ability to be converted into a stable Grignard reagent, allowing the protected ketone to act as a nucleophile in subsequent steps.[10] This dual functionality as both a protecting group and a reactive intermediate is a significant advantage in complex syntheses.

Experimental Protocols

To provide a practical context, detailed protocols for the protection of a model ketone, cyclohexanone, are presented below.

Protocol 1: Protection of Cyclohexanone using 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

This protocol is adapted from established procedures for the formation of 1,3-dioxanes.

Materials:

  • Cyclohexanone

  • Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), neopentyl glycol (1.1 eq), and toluene (approx. 0.4 M solution).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the protected ketone.

Protocol 2: Protection of Cyclohexanone using Ethylene Glycol (for comparison)

Materials:

  • Cyclohexanone

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and toluene (approx. 0.4 M solution).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1.

Deprotection Strategies

The removal of the 1,3-dioxane protecting group is typically achieved under acidic conditions.

Protocol 3: Acid-Catalyzed Deprotection

Materials:

  • Protected ketone

  • Acetone

  • Water

  • Hydrochloric acid (2M) or other acid catalyst

Procedure:

  • Dissolve the protected ketone in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of 2M hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, neutralize the acid with saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected ketone.

Visualizing the Workflow and Logic

To further clarify the concepts discussed, the following diagrams illustrate the key processes.

Protection_Deprotection_Workflow Ketone Ketone Protected_Ketone 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane Protected Ketone Ketone->Protected_Ketone Protection (Neopentyl glycol, p-TsOH) Deprotected_Ketone Regenerated Ketone Protected_Ketone->Deprotected_Ketone Deprotection (Aqueous Acid)

Caption: General workflow for ketone protection and deprotection.

Grignard_Formation_Utility Protected_Ketone 2-(2-Bromoethyl)-2,5,5-trimethyl- 1,3-dioxane Protected Ketone Grignard_Reagent Grignard Reagent (Protected Ketone Nucleophile) Protected_Ketone->Grignard_Reagent Mg, THF Addition_Product Carbon-Carbon Bond Formation (Addition to Electrophile) Grignard_Reagent->Addition_Product Reaction with Electrophile (e.g., Aldehyde, Ketone, Ester)

Sources

Orthogonality of the 2,5,5-Trimethyl-1,3-Dioxane Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. An ideal protecting group should be readily introduced and removed in high yield, exhibit stability to a range of reaction conditions, and, crucially, be selectively cleavable in the presence of other protecting groups—a concept known as orthogonality. This guide provides a comprehensive comparison of the 2,5,5-trimethyl-1,3-dioxane group, an acetal-type protecting group for alcohols, against other commonly employed alcohol protecting groups. We will objectively evaluate its performance, particularly its acid lability, in the context of orthogonality with methoxymethyl (MOM), benzyloxymethyl (BOM), tert-butyldiphenylsilyl (TBDPS), and acetyl (Ac) ethers. This analysis is supported by a proposed experimental framework designed to generate comparative kinetic data, alongside detailed protocols for the synthesis and deprotection of these groups.

Introduction to Orthogonal Protection Strategies

The principle of orthogonality in protecting group chemistry allows for the selective removal of one protecting group while others in the molecule remain intact. This is achieved by choosing groups that are cleaved under distinct and non-interfering reaction conditions. For instance, a protecting group labile to acid should ideally be stable to basic, oxidative, and reductive conditions that might be required to remove other protecting groups. The 2,5,5-trimethyl-1,3-dioxane group, formed from the reaction of an alcohol with 2,2-dimethyl-1,3-propanediol, is an acetal and is therefore expected to be cleaved under acidic conditions. The core question for the synthetic chemist is: how does its acid lability compare to other acid-labile or acid-stable protecting groups, and can this difference be exploited for selective transformations?

The 2,5,5-Trimethyl-1,3-Dioxane Group: A Profile

The 2,5,5-trimethyl-1,3-dioxane protecting group is a cyclic acetal. 1,3-dioxanes are generally known to be more stable to acidic hydrolysis than their 1,3-dioxolane counterparts. The gem-dimethyl group at the 5-position of the dioxane ring can influence the conformational energetics and, potentially, the rate of hydrolysis. This structural feature is anticipated to enhance its stability compared to simpler acetals.

Comparative Analysis of Acid Lability: An Experimental Framework

To provide a quantitative comparison of the orthogonality of the 2,5,5-trimethyl-1,3-dioxane group, a standardized experimental study is proposed. This involves the synthesis of a series of protected benzyl alcohol derivatives and a subsequent kinetic analysis of their deprotection under identical mild acidic conditions.

Protected Substrates:

  • 1a: 2-(Benzyloxy)-2,5,5-trimethyl-1,3-dioxane

  • 1b: Benzyl methoxymethyl ether (MOM-OBn)

  • 1c: Benzyloxymethyl benzyl ether (BOM-OBn)

  • 1d: tert-Butyldiphenyl(benzyloxy)silane (TBDPS-OBn)

  • 1e: Benzyl acetate (Ac-OBn)

Deprotection Conditions:

Two sets of mild acidic conditions will be employed to monitor the rate of deprotection:

  • Condition A: Pyridinium p-toluenesulfonate (PPTS) in methanol at room temperature.

  • Condition B: Acetic acid/THF/water (3:1:1) at room temperature.

The progress of each deprotection reaction will be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the rate of disappearance of the starting material and the appearance of benzyl alcohol.

Predicted Orthogonality and Performance

Based on established principles of protecting group stability, the following outcomes are anticipated:

Protecting GroupPredicted Stability under Mild Acidic Conditions (PPTS, AcOH)Rationale
2,5,5-Trimethyl-1,3-dioxane Moderately LabileAcetal protecting groups are generally susceptible to acid-catalyzed hydrolysis. The dioxane structure is expected to be more stable than a dioxolane.
MOM LabileAs an acetal, it is designed to be cleaved under mild acidic conditions.
BOM More Stable than MOMWhile still an acetal, the benzyl group may confer slightly different electronic properties. Generally cleaved under stronger acidic conditions or hydrogenolysis.
TBDPS Highly StableSilyl ethers, particularly the bulky TBDPS group, are known for their exceptional stability to a wide range of acidic conditions that cleave acetals.
Acetyl (Ac) Labile (under specific conditions)Ester hydrolysis can be catalyzed by acid, but typically requires stronger conditions or is performed under basic conditions.

This predicted trend suggests that the 2,5,5-trimethyl-1,3-dioxane group will likely be more stable than the MOM ether but less stable than the TBDPS ether under mild acidic conditions. This differential lability is the foundation of its potential orthogonality.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the comparative framework.

Protocol 1: Synthesis of Protected Benzyl Alcohol Derivatives

G cluster_protection Protection of Benzyl Alcohol A Benzyl Alcohol B Protection Reaction A->B C Protected Benzyl Alcohol Derivatives (1a-1e) B->C

Caption: General workflow for the protection of benzyl alcohol.

a) Synthesis of 2-(Benzyloxy)-2,5,5-trimethyl-1,3-dioxane (1a)

  • To a solution of benzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M), add 2,2-dimethyl-1,3-propanediol (1.2 eq.).

  • Add camphorsulfonic acid (CSA, 0.1 eq.) to the mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

b) Synthesis of Benzyl methoxymethyl ether (MOM-OBn, 1b)

  • To a solution of benzyl alcohol (1.0 eq.) in anhydrous DCM (0.5 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 eq.).

  • Add chloromethyl methyl ether (MOM-Cl, 1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

c) Synthesis of Benzyloxymethyl benzyl ether (BOM-OBn, 1c)

  • Follow the procedure for 1b , substituting benzyloxymethyl chloride (BOM-Cl) for MOM-Cl.

d) Synthesis of tert-Butyldiphenyl(benzyloxy)silane (TBDPS-OBn, 1d)

  • To a solution of benzyl alcohol (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.5 M), add imidazole (1.5 eq.).

  • Add tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.1 eq.).

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

e) Synthesis of Benzyl acetate (Ac-OBn, 1e)

  • To a solution of benzyl alcohol (1.0 eq.) in anhydrous DCM (0.5 M), add pyridine (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add acetic anhydride (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the product.

Protocol 2: Comparative Deprotection Study

G cluster_deprotection Comparative Deprotection A Protected Substrate (1a-1e) B Mild Acidic Conditions (PPTS or AcOH) A->B C Reaction Monitoring (HPLC/GC) B->C D Kinetic Data Analysis C->D

Caption: Workflow for the comparative deprotection experiment.

General Procedure for Deprotection:

  • Prepare a stock solution of each protected benzyl alcohol derivative (1a-1e ) in the chosen solvent (methanol for PPTS, THF for acetic acid) at a known concentration (e.g., 0.1 M).

  • Initiate the deprotection reaction by adding the acidic reagent (PPTS, 0.2 eq. or acetic acid/water).

  • At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the aliquot with a basic solution (e.g., saturated sodium bicarbonate).

  • Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by HPLC or GC to quantify the remaining starting material and the formed benzyl alcohol.

  • Plot the concentration of the starting material versus time to determine the reaction rate for each protecting group under each condition.

Discussion and Implications for Synthesis

The anticipated results from this comparative study will provide a clear, data-driven hierarchy of acid lability for these common protecting groups. This information is invaluable for synthetic planning. For example, if a synthetic route requires the selective removal of a MOM group in the presence of a 2,5,5-trimethyl-1,3-dioxane protected alcohol, the kinetic data will indicate the feasibility of this transformation and help in optimizing the reaction conditions (e.g., choice of acid, temperature, and reaction time).

Conversely, the high stability of the TBDPS group to acidic conditions that readily cleave the 2,5,5-trimethyl-1,3-dioxane group would demonstrate a robust orthogonal relationship. This would allow for the deprotection of the acetal without affecting the silyl ether, enabling subsequent transformations at the newly revealed hydroxyl group.

The relative stability of the acetyl group to mild acidic cleavage compared to the acetals will also be quantified, providing further opportunities for selective deprotection strategies.

Conclusion

The 2,5,5-trimethyl-1,3-dioxane protecting group offers a valuable tool in the synthetic chemist's arsenal. Its stability is tunable and falls within a useful range when compared to other common alcohol protecting groups. By understanding its relative acid lability through quantitative comparative studies, researchers can confidently design and execute complex synthetic strategies that rely on orthogonal protection and deprotection. The experimental framework and protocols provided in this guide offer a clear path to generating the necessary data to make informed decisions in the pursuit of efficient and selective chemical synthesis.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. doi:10.15227/orgsyn.062.0140 [Link]

  • Hanessian, S., & Lavallee, P. (1975). The TBDPS protecting group. Canadian Journal of Chemistry, 53(19), 2975-2977. [Link]

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. [Link]

  • Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677. [Link]

  • Williams, D. R., & Sit, S. Y. (1984). Total synthesis of the macrocyclic spermidine alkaloid, (±)-celacinnine. Journal of the American Chemical Society, 106(10), 2949–2954. [Link]

  • Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups for hydroxyl functions. Tetrahedron, 42(11), 3021-3028. [Link]

A Comparative Guide to 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane: A Superior Acetaldehyde Enolate Synthon

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the efficient and controlled introduction of a two-carbon aldehyde fragment (-CH₂CHO) is a frequent challenge. Direct use of acetaldehyde enolates is often plagued by self-condensation and instability, while precursors like acrolein are volatile and hazardous. This guide provides an in-depth review of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane , a highly stable and versatile reagent that serves as a superior masked acetaldehyde enolate. We will compare its performance against common alternatives, supported by experimental data and protocols, to demonstrate its value in complex synthetic routes.

The Molecular Advantage: Structure and Stability

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a bifunctional molecule designed for stability and controlled reactivity. Its structure consists of two key features:

  • The 2,5,5-Trimethyl-1,3-dioxane Ring: This moiety serves as a robust protecting group for an aldehyde. Formed from neopentyl glycol, the gem-dimethyl groups on the C5 position introduce steric hindrance that significantly enhances the acetal's stability towards acidic conditions compared to simpler dioxolanes or dioxanes.[1] This stability is crucial, as it allows for a wider range of reaction conditions to be employed on the other part of the molecule without premature deprotection.

  • The 2-Bromoethyl Group: This is the reactive handle of the molecule. The primary alkyl bromide is readily converted into a nucleophilic organometallic species, most commonly a Grignard reagent.

This combination makes the reagent a solid, easy-to-handle precursor to a nucleophilic acetaldehyde equivalent, overcoming the handling and stability issues of its alternatives.

Core Synthetic Application: The Grignard Reagent

The primary utility of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane lies in its conversion to the corresponding Grignard reagent, [2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]magnesium bromide . This organometallic species acts as a potent nucleophile, enabling the introduction of the protected acetaldehyde unit onto a wide array of electrophiles.

G grignard grignard electrophile electrophile grignard->electrophile Nucleophilic Attack caption Synthetic workflow using the title reagent.

A key advantage observed is the thermal stability of the Grignard reagent derived from 1,3-dioxanes compared to their 1,3-dioxolane counterparts, which are known to be thermally unstable.[1][2] Furthermore, reactions with traditionally challenging electrophiles like acid chlorides proceed cleanly. The Grignard reagent adds once to form the stable ketone adduct in high yield, without the common side reaction of over-addition to form a tertiary alcohol.[1] This controlled reactivity is a significant benefit for synthetic planning.

Performance Comparison with Alternative Reagents

The choice of an acetaldehyde enolate equivalent depends on factors like stability, reactivity, and experimental convenience. Here, we compare 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane with other common methods.

Reagent/MethodPhysical Form & StabilityHandling & ConditionsAdvantagesDisadvantages
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane Liquid, high boiling point; very stable at room temp.Easy to handle. Grignard formation is standard. Tolerates various conditions.High stability (thermal and acid), clean mono-addition to acid chlorides, non-volatile.[1]Multi-step process (protection, Grignard, deprotection).
Direct Acetaldehyde Enolate (via LDA) Generated in situ; unstable, self-condenses.Requires cryogenic temps (-78 °C), strong base (LDA), inert atmosphere.[3]Highly reactive nucleophile.Prone to self-condensation (aldol reaction), requires precise control, not commercially available.[4]
Silyl Enol Ethers of Acetaldehyde Isolable liquid but moisture-sensitive.Can be isolated. Reactions often require Lewis acid catalysis.More stable than lithium enolates, allows for isolation and purification.[5]Less nucleophilic than enolates/Grignards, requires activation.[6]
2-(2-Bromoethyl)-1,3-dioxolane Liquid; acetal is less acid-stable.Similar handling, but Grignard is thermally unstable.[1][2]Commercially available, serves a similar purpose.Thermally unstable Grignard reagent, less robust protecting group.[2]
Bromoacetaldehyde Diethyl Acetal Liquid; acyclic acetal is less stable to hydrolysis.[7]Standard handling.Acyclic, may be easier to deprotect in some cases.Less stable than cyclic acetals, can be more prone to side reactions during Grignard formation.
Acrolein Highly volatile, toxic gas/liquid. Polymerizes readily.Requires specialized handling due to toxicity and reactivity.[8]Atom economical, cheap starting material.Extremely toxic, lachrymatory, polymerizes explosively, difficult to handle safely.

G cluster_stable Stable & Controllable cluster_reactive Highly Reactive / Unstable start Need to add a '-CH₂CHO' group? dioxane 2-(2-Bromoethyl)-2,5,5- trimethyl-1,3-dioxane start->dioxane High Stability & Control Needed silyl Silyl Enol Ether start->silyl Milder Nucleophile Acceptable lda Direct Enolate (LDA) start->lda High Reactivity Needed, Cryo OK acrolein Acrolein start->acrolein High Risk/ Cost-Sensitive caption Decision guide for choosing an acetaldehyde synthon.

Experimental Protocols

Trustworthy and reproducible protocols are the foundation of synthetic chemistry. The following procedures are based on established and verified literature.

This procedure is adapted from Organic Syntheses, a highly reliable source for chemical preparations.[8]

  • Setup: Equip a 1-L, three-necked flask with a magnetic stirrer and a gas inlet tube.

  • Initial Mixture: In the flask, combine 700 mL of dichloromethane, 140 g (2.00 mol) of methyl vinyl ketone, and 0.010 g of a suitable indicator like dicinnamalacetone.

  • HBr Addition: Bubble anhydrous hydrogen bromide gas into the solution with stirring until the indicator shows a persistent color change (e.g., to deep red), signifying the formation of 4-bromo-2-butanone.

  • Acetal Formation: To the solution, add 208 g (2.00 mol) of neopentanediol (2,2-dimethyl-1,3-propanediol), 296 g (2.00 mol) of triethyl orthoformate, and 0.67 g of p-toluenesulfonic acid monohydrate.

  • Reaction: Stopper the flask and stir at room temperature for 1–2 hours.

  • Workup: Concentrate the reaction mixture using a rotary evaporator. The resulting residue can be purified by vacuum distillation to yield the title compound as a colorless liquid.

This general protocol illustrates the reaction of the derived Grignard reagent with an electrophile.[1]

  • Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.1 eq). Add a solution of 2,5,5-trimethyl-2-(2-bromoethyl)-1,3-dioxane (1.0 eq) in anhydrous THF dropwise. Use a crystal of iodine or gentle heating to initiate the reaction. Once initiated, maintain a gentle reflux until all the magnesium is consumed. Cool the resulting gray solution to 0 °C.

  • Addition: Add a solution of the acid chloride (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution at 0 °C.

  • Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by column chromatography to obtain the γ-keto acetal.

This protocol uses standard acidic hydrolysis to reveal the aldehyde functionality.[9][10]

  • Reaction Setup: Dissolve the dioxane-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Acid Catalyst: Add a catalytic amount of p-toluenesulfonic acid (PTSA) or a strong mineral acid like HCl (e.g., 0.1 eq).

  • Hydrolysis: Stir the reaction at room temperature or warm gently (e.g., 40-50 °C) and monitor by TLC until the starting material is consumed.

  • Workup: Neutralize the acid with saturated aqueous sodium bicarbonate solution. Remove the organic solvent (acetone) via rotary evaporation.

  • Extraction: Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final aldehyde product.

Conclusion

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane stands out as a premier reagent for introducing the acetaldehyde enolate moiety in organic synthesis. Its exceptional stability, ease of handling, and the controlled reactivity of its derived Grignard reagent offer significant advantages over highly reactive, unstable, or toxic alternatives. While its preparation involves multiple steps, the reliability and high yields obtained in subsequent transformations make it an invaluable tool for constructing complex molecular architectures, particularly in pharmaceutical and fine chemical synthesis. For synthetic chemists prioritizing safety, stability, and predictable outcomes, this reagent is a superior choice.

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. doi:10.15227/orgsyn.062.0140. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Chegg. (2020, December 24). Question: 9.1 The Grignard reagents from 2-C2-bromoethyl)-1,3-dioxolane.... Retrieved from [Link]

  • Mayr, H., & Ofial, A. R. (2019). Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity?. Synthesis, 51(02), 354-364. doi:10.1055/s-0037-1610255.
  • LibreTexts Chemistry. (n.d.). 18: Reactions of Enolate Ions and Enols. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
  • PrepChem. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. Retrieved from [Link]

  • Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. Retrieved from [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Rules of the Day 320N. Retrieved from [Link]

  • PubChem. (n.d.). Ethane, 2-bromo-1,1-diethoxy-. National Center for Biotechnology Information. Retrieved from [Link]

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Safety Operating Guide

A-Senior-Application-Scientist's-Guide-to-the-Proper-Disposal-of-2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (CAS No. 87842-52-2), ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Before any disposal procedure begins, a thorough understanding of the compound's hazards is essential. This initial assessment informs every subsequent step, from the selection of personal protective equipment to the final disposal method.

Chemical Profile and Hazards:

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a halogenated organic compound. While specific toxicity data for this exact compound is limited, its structural components—a bromoalkane and a 1,3-dioxane ring—necessitate a cautious approach.

  • Halogenated Organic Compound: Chemicals in this class are often persistent in the environment and can be toxic. The presence of the carbon-bromine bond means this compound must be managed as a regulated halogenated waste.[1][2]

  • 1,3-Dioxane Derivative: Dioxanes, as cyclic ethers, can potentially form explosive peroxides over time, although the risk varies with structure. The primary concern for disposal is its classification as a combustible liquid.[3]

  • Irritant: Structurally similar compounds are known to be skin and eye irritants.[4] Therefore, direct contact must be avoided.

PropertyValueSource
CAS Number 87842-52-2
Molecular Formula C₉H₁₇BrO₂
Physical Form Liquid
Flash Point 93.4 °C (200.1 °F) - closed cup
Density 1.26 g/mL at 25 °C
Storage Class Combustible Liquid

Pre-Disposal: Safety and Spill Management

Proper preparation and the ability to respond to an accidental release are fundamental to safe laboratory operations.

Required Personal Protective Equipment (PPE)

Given the compound's irritant nature and classification, the following PPE is mandatory when handling the waste:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of as contaminated waste after handling.[3][5]

  • Skin Protection: A lab coat or other impervious clothing to prevent skin contact.[5]

Spill Management Protocol

In the event of a small spill, immediate and correct action can prevent a minor incident from escalating.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Remove Ignition Sources: As a combustible liquid, ensure all nearby sources of ignition are eliminated.[3]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to soak up the liquid.[6][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material and spilled chemical into a suitable, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a soap and water solution.[3]

  • Dispose: All contaminated materials, including gloves and absorbent, must be placed in the hazardous waste container for proper disposal.[8]

The Disposal Protocol: A Step-by-Step Guide

The disposal of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is governed by regulations for hazardous waste, specifically those pertaining to halogenated organic compounds.[9] Direct disposal via sink drains or as regular trash is strictly prohibited.[8]

Step 1: Waste Classification

This compound must be classified as hazardous waste . The rationale is twofold:

  • It is a halogenated organic compound , which falls under specific waste categories regulated by the Environmental Protection Agency (EPA).[2][10]

  • It is a combustible liquid , which has implications for safe storage and disposal.

Under the Resource Conservation and Recovery Act (RCRA), laboratories are generators of hazardous waste and must manage it from "cradle to grave."[8]

Step 2: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring cost-effective, compliant disposal.

  • Designated Waste Stream: This compound must be collected in a waste container specifically designated for Halogenated Organic Waste .[1][10]

  • AVOID Mixing: Do NOT mix this waste with non-halogenated solvents. The cost to dispose of halogenated waste is significantly higher, and mixing contaminates the entire volume.[10]

  • Incompatibilities: Keep this waste stream separate from strong acids, strong bases, and strong oxidizing agents.[4]

Step 3: Containerization and Labeling

The integrity and clear identification of the waste container are essential for safety and compliance.

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw cap. High-density polyethylene (HDPE) or glass containers are typically suitable.

  • Label Correctly and Completely: The container must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include:

    • The full, unabbreviated chemical name: "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane"

    • An accurate list of all contents if it is a mixed waste stream.

    • The accumulation start date (the date the first drop of waste is added).

    • The associated hazards (e.g., "Combustible," "Irritant").

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory in what is known as a Satellite Accumulation Area (SAA) before being collected by environmental health and safety personnel.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory staff.[11][12]

  • Container Management: The waste container must be kept closed at all times except when adding waste.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[8]

  • Volume Limits: Laboratories cannot accumulate more than 55 gallons of hazardous waste in an SAA.[8]

Step 5: Final Disposal

The ultimate disposal of this chemical waste must be handled by trained professionals.

  • Professional Collection: Arrange for pickup through your institution's Environmental Health and Safety (EH&S or EHS) department. Laboratory personnel should never transport hazardous waste themselves.[8]

  • Treatment Method: The standard and required disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9] This process is necessary to break the strong carbon-halogen bonds and prevent the release of persistent pollutants.

Disposal Workflow Visualization

The following diagram outlines the decision-making and procedural flow for the proper disposal of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane.

G Disposal Workflow for 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane cluster_prep Phase 1: Preparation & Handling cluster_procedure Phase 2: Disposal Procedure cluster_final Phase 3: Final Disposition A Identify Compound: 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane B Assess Hazards: - Halogenated Organic - Combustible - Irritant A->B C Don Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B->C D Classify as Hazardous Waste C->D Begin Disposal E Segregate into 'Halogenated Organic Waste' Stream D->E F Containerize in a Labeled, Compatible Container E->F G Store in Satellite Accumulation Area (Secondary Containment) F->G H Request Pickup by Institutional EHS G->H Container Full or Max Accumulation Time Reached I Transport to TSDF (Treatment, Storage, and Disposal Facility) H->I J Final Treatment: High-Temperature Incineration I->J

Caption: Disposal Workflow Diagram

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities . U.S. Government Publishing Office (eCFR). [Link]

  • Managing Hazardous Waste Generated in Laboratories . Ohio Environmental Protection Agency. [Link]

  • Guide to Managing Laboratory Chemical Waste . Vanderbilt University Environmental Health & Safety. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • 1,3-DIOXOLANE FOR SYNTHESIS Safety Data Sheet . Loba Chemie. [Link]

  • Safety Data Sheet: 1,3-Dioxolane . Carl ROTH. [Link]

  • Halogenated Waste Guidance . University of Wisconsin-Madison. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . U.S. Government Publishing Office (eCFR). [Link]

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Navigating the Safe Handling of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-tested protocols for the safe handling, use, and disposal of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane (CAS No. 87842-52-2). The procedural framework outlined here is designed to empower researchers with the knowledge to mitigate risks, ensure experimental integrity, and maintain a secure laboratory environment. The causality behind each recommendation is explained to build a deeper, intuitive understanding of safety beyond mere compliance.

Immediate Hazard Assessment and Core Safety Directives

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a combustible liquid organic compound. While specific toxicity data for this exact compound is limited, its structure as a halogenated organic compound and data from closely related analogues, such as 2-(2-Bromoethyl)-1,3-dioxane, indicate that it should be treated as a hazardous substance. The primary risks are skin and eye irritation, with potential for respiratory irritation.[1][2][3] Furthermore, some related compounds are suspected of causing genetic defects, warranting cautious handling.[1][2]

Property Information Source
CAS Number 87842-52-2
Molecular Formula C₉H₁₇BrO₂
Physical Form Liquid
Boiling Point 72-73 °C at 0.6 mmHg
Flash Point 93.4 °C (200.1 °F) - Closed Cup
Primary Hazards Combustible Liquid, Skin Irritant, Eye Irritant, Potential Respiratory Irritant[1][2]
Storage Store at 2-8°C in a dry, well-ventilated place[4]
Engineering Controls: The First Line of Defense

The cornerstone of safe handling for any volatile or irritant chemical is to minimize exposure through robust engineering controls. All manipulations of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane must be conducted within a certified chemical fume hood.[5][6] This is critical not only to contain vapors and prevent respiratory exposure but also to manage potential spills effectively. Ensure that the fume hood sash is kept at the lowest practical height to maximize airflow and protection. An eyewash station and safety shower must be immediately accessible in the work area.[2][6]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is not a substitute for good engineering controls but is a critical final barrier against exposure. The selection of appropriate PPE is dictated by the specific hazards of the chemical.

Eye and Face Protection:

  • Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the liquid.[2][7]

  • Recommended for High-Risk Operations: When transferring larger volumes or if there is a significant splash risk, a face shield should be worn in addition to safety goggles to protect the entire face.[2][7]

Skin and Body Protection:

  • Gloves: Chemical-resistant gloves are required. While disposable nitrile gloves offer protection against incidental contact, they may not be suitable for prolonged immersion.[7] For extended handling, consult the glove manufacturer's chemical resistance guide to select a material with a high rating for halogenated organic compounds. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.

  • Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned.[7] This provides a removable barrier in case of a splash.

  • Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.[7]

Respiratory Protection:

  • Under normal operating conditions within a functioning fume hood, respiratory protection is not typically required.[7]

  • However, in situations where engineering controls may be insufficient (e.g., cleaning a large spill) or have failed, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] For related compounds, a type ABEK (EN14387) filter is recommended. All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[7]

Operational Protocol: A Step-by-Step Workflow

This protocol ensures that safety is integrated into every step of the handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup P1 Verify Fume Hood Functionality P2 Don Required PPE: Goggles, Gloves, Lab Coat P1->P2 P3 Prepare Spill Kit & Waste Container P2->P3 H1 Transfer Chemical Inside Fume Hood P3->H1 Proceed to Handling H2 Keep Container Sealed When Not in Use H1->H2 D1 Segregate Waste into 'Halogenated Organics' Container H2->D1 Proceed to Disposal D2 Decontaminate Work Surface D1->D2 D3 Properly Remove & Dispose of Gloves D2->D3 D4 Wash Hands Thoroughly D3->D4

Safe Handling Workflow for 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Emergency Procedures: Spill and Exposure Response

Spill Response:

  • Small Spill (inside fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[8] Place the contaminated absorbent into a sealed, properly labeled container for hazardous waste disposal.[5][8]

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert colleagues. If the spill is significant, activate the fire alarm to initiate a building evacuation and contact your institution's emergency response team.[8]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Management and Disposal

As a brominated organic compound, 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is classified as a halogenated organic waste.[9]

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste.[5][10] Doing so significantly increases disposal costs and complexity.

  • Waste Containers: Collect all waste containing this chemical in a designated, clearly labeled hazardous waste container.[8] The label must read "Hazardous Waste" and list all chemical constituents, including "2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane."[5]

  • Storage and Disposal: Keep waste containers tightly sealed when not in use and store them in a designated satellite accumulation area.[5][8] Final disposal must be conducted through your institution's environmental health and safety office, typically via high-temperature incineration at a licensed facility.[9][11]

References

  • 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane. Sigma-Aldrich.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • 2-(2-BROMOETHYL)-2,5,5-TRIMETHYL-1,3-DIOXANE. ChemicalBook.
  • SAFETY DATA SHEET - 2-(2-Bromoethyl)-1,3-dioxane. Thermo Fisher Scientific.
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Oper
  • Organic Solvents Waste Management. Cornell University Environmental Health and Safety.
  • Halogenated Solvents in Laboratories.
  • 2-(2-Bromoethyl)-1,3-dioxane 98%. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-(2-Bromoethyl)-1,3-dioxane. Fisher Scientific.
  • 2-(2-Bromoethyl)-1,3-dioxane, 98%. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Bromo-5-nitro-1,3-dioxane. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-(2-Bromoethyl)-1,3-dioxolane. MedchemExpress.com.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

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